Ethyl 2,2-difluoro-3-hydroxypropanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O3/c1-2-10-4(9)5(6,7)3-8/h8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDADYBESRVMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380-41-6 | |
| Record name | ethyl 2,2-difluoro-3-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2,2-difluoro-3-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2,2-difluoro-3-hydroxypropanoate, a fluorinated building block with significant potential in medicinal chemistry and materials science. This document delves into its chemical and physical properties, synthesis, spectroscopic profile, safety information, and its role in the development of novel therapeutics.
Introduction: The Significance of Gem-Difluorination in Drug Design
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability. The gem-difluoro group (CF2), in particular, is a valuable motif that can act as a bioisostere for carbonyl groups, ethers, and other functionalities. This substitution can lead to enhanced metabolic stability by blocking sites of oxidative metabolism and can modulate the acidity or basicity of nearby functional groups through its strong electron-withdrawing inductive effect. This compound is a versatile building block that provides a straightforward entry point for incorporating the valuable α,α-difluoro-β-hydroxy ester moiety into more complex molecular architectures.
Section 1: Core Properties and Identification
Molecular Formula: C₅H₈F₂O₃[1][2]
Molecular Weight: 154.11 g/mol [1][2]
Synonyms:
-
Ethyl 2,2-difluoro-3-hydroxypropionate
-
2,2-Difluoro-3-hydroxy-propionic acid ethyl ester
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless liquid (predicted) | [2] |
| Boiling Point | 75-78 °C at 9 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 90.1 ± 25.9 °C (Predicted) | [2] |
| Refractive Index | 1.385 (Predicted) | [2] |
| LogP | 0.14 (Predicted) | [2] |
| PSA | 46.53 Ų | [2] |
Section 2: Synthesis and Mechanistic Considerations
The primary synthetic route to this compound is the Reformatsky reaction . This organozinc-mediated reaction involves the condensation of an α-halo ester with a carbonyl compound, in this case, ethyl bromodifluoroacetate and formaldehyde.
The Reformatsky Reaction: A Deeper Look
The Reformatsky reaction is a powerful tool for the formation of carbon-carbon bonds. Its key advantage over other organometallic additions (like Grignard reactions) is the ability to form the organozinc reagent in the presence of the carbonyl electrophile. The zinc enolate is sufficiently nucleophilic to add to aldehydes and ketones but is generally unreactive towards esters, preventing self-condensation of the starting material.
The reaction proceeds through the following key steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc intermediate, often referred to as a Reformatsky enolate.
-
Coordination and Addition: The carbonyl oxygen of formaldehyde coordinates to the zinc atom, followed by nucleophilic attack of the enolate carbon onto the carbonyl carbon. This typically proceeds through a six-membered chair-like transition state.
-
Hydrolysis: Acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.
Figure 1: Generalized workflow of the Reformatsky reaction for the synthesis of this compound.
Experimental Protocol: A Representative Reformatsky Synthesis
Materials:
-
Activated Zinc dust
-
Iodine (catalytic amount)
-
Toluene (anhydrous)
-
Ethyl bromodifluoroacetate
-
Formaldehyde (or a suitable source like paraformaldehyde)
-
Hydrochloric acid (for workup)
-
Ethyl acetate or Diethyl ether (for extraction)
-
Brine
-
Anhydrous sodium or magnesium sulfate
Procedure:
-
A reaction flask is charged with activated zinc dust and a catalytic amount of iodine under an inert atmosphere (e.g., Argon or Nitrogen).
-
Anhydrous toluene is added, and the mixture is briefly heated under reflux to further activate the zinc, then cooled to room temperature.
-
A solution of ethyl bromodifluoroacetate and formaldehyde in anhydrous toluene is added dropwise to the zinc suspension. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
The reaction mixture is stirred at a specified temperature (e.g., 90 °C) for a set period (e.g., 30 minutes) to ensure complete conversion.
-
After cooling to 0 °C, the reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to yield the pure this compound.
Section 3: Spectroscopic Profile (Illustrative)
As of the date of this guide, the specific ¹H, ¹³C, and ¹⁹F NMR, as well as IR and mass spectra for this compound, are not publicly available in the searched databases. However, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds. The following data for related compounds are provided for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the hydroxymethyl group (a triplet for the -CH₂- coupled to the two fluorine atoms, and a broad singlet or triplet for the -OH proton, which may exchange with trace water).
-
¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon, the difluorinated quaternary carbon, the hydroxymethyl carbon, and the two carbons of the ethyl group. The signal for the carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.[4]
-
¹⁹F NMR: The fluorine NMR is a powerful technique for fluorinated compounds. It is expected to show a singlet or a narrowly coupled multiplet for the two equivalent fluorine atoms. The chemical shift will be indicative of the gem-difluoroalkyl ester environment.[4][5][6]
Illustrative ¹⁹F NMR Data for a Related Compound (ethyl 2,2-difluoro-6-phenylhexanoate): A triplet at δ -105.83 ppm (J = 16.8 Hz) is observed for the -CF₂- group.[5] This provides a reasonable estimate for the expected chemical shift region for this compound.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Expected IR Absorptions:
-
O-H stretch: A strong, broad band in the region of 3400 cm⁻¹.
-
C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region.
-
C=O stretch (ester): A strong, sharp band around 1765 cm⁻¹.[5]
-
C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
C-O stretch: Bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z 154, although it may be of low intensity. Characteristic fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃), water (-H₂O), and other fragments corresponding to the cleavage of the carbon-carbon bonds.
Section 4: Applications in Drug Development and Organic Synthesis
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its utility stems from the presence of multiple functional groups that can be selectively manipulated.
Role as a Bioisostere and Metabolic Blocker
The gem-difluoromethylene group is a well-established bioisostere for a carbonyl group. Replacing a metabolically labile ketone with a CF₂ group can block oxidative metabolism at that position, thereby increasing the in vivo half-life of a drug candidate. The electron-withdrawing nature of the fluorine atoms can also influence the acidity and basicity of neighboring functional groups, which can be fine-tuned to optimize drug-target interactions.
Synthetic Versatility
The hydroxyl group of this compound can be further functionalized through oxidation, etherification, or esterification. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to the diol. This array of possible transformations makes it a versatile starting material for the synthesis of a wide range of fluorinated compounds.
Figure 2: Synthetic transformations of this compound.
Section 5: Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally related compounds and supplier information, the following GHS classifications and precautions are advised.[1]
GHS Hazard Classification
-
Hazard Statements:
-
Signal Word: Warning[1]
-
GHS Pictograms:
-
Exclamation Mark
-
Precautionary Statements
The following precautionary statements are recommended for handling this compound:[1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to store under an inert atmosphere in a freezer at or below -20°C.[1]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery and development. Its gem-difluoro motif offers opportunities to enhance the metabolic stability and modulate the electronic properties of target molecules. While detailed spectroscopic and reactivity data are still emerging, the established synthetic routes and the predictable chemical behavior of this compound make it an attractive tool for medicinal chemists and researchers in related fields. As with all chemicals, proper safety precautions should be strictly followed during its handling and use.
References
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2,2-difluoro-3-hydroxypropanoate
Foreword: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—make fluorinated synthons invaluable. Among these, Ethyl 2,2-difluoro-3-hydroxypropanoate stands out as a versatile C3 building block. Its gem-difluoro motif, coupled with two distinct functional handles (an ester and a primary alcohol), provides a rich platform for diversification in the synthesis of complex pharmaceutical intermediates. This guide offers a comprehensive, field-proven perspective on the synthesis and rigorous characterization of this important molecule, designed for researchers and scientists dedicated to advancing chemical synthesis.
Part 1: The Synthetic Blueprint - A Mechanistic Approach to the Reformatsky Reaction
The construction of β-hydroxy esters is a classic challenge in organic synthesis. While various methods exist, the Reformatsky reaction offers a reliable and robust pathway, particularly for substrates like α,α-difluoro-α-halo esters that are prone to side reactions with more aggressive organometallic reagents.[1][2]
The Causality Behind the Choice: Why the Reformatsky Reaction?
The core of the Reformatsky reaction lies in the generation of a zinc enolate, often termed a "Reformatsky enolate."[1][3] Unlike Grignard or organolithium reagents, organozinc compounds exhibit lower reactivity.[1] This attenuated nucleophilicity is critical; it prevents the reagent from undergoing self-condensation with the ester functionality of another molecule of the starting material, a common pitfall with more reactive reagents. The reaction proceeds cleanly as a nucleophilic addition to an aldehyde or ketone, making it highly suitable for our target synthesis.[2][4] The Barbier reaction is a related transformation, differing in that the organometallic species is generated in situ in the presence of the carbonyl compound, whereas the classical Reformatsky involves pre-formation of the organozinc reagent before the electrophile is introduced.[5][6]
Reaction Mechanism: A Stepwise Analysis
The synthesis of this compound via the Reformatsky reaction proceeds through a well-defined mechanistic sequence:
-
Oxidative Addition : The reaction is initiated by the insertion of activated zinc metal into the carbon-bromine bond of ethyl bromodifluoroacetate. This oxidative addition step forms the organozinc reagent, the key nucleophile.[1][3]
-
Coordination and Transition State Formation : The carbonyl oxygen of the electrophile (in this case, formaldehyde) coordinates to the zinc atom of the enolate. This coordination pre-organizes the reactants into a six-membered chair-like transition state, which is crucial for the subsequent bond formation.[3]
-
Nucleophilic Addition : A rearrangement occurs within the transition state, leading to the formation of a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon of formaldehyde.
-
Acidic Workup : The resulting zinc alkoxide intermediate is stable until an acidic workup is performed. Protonation quenches the reaction, liberating the desired β-hydroxy ester product and forming water-soluble zinc salts that can be easily removed during extraction.[3]
Workflow for the Synthesis of this compound
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Zinc Activation : In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add zinc dust (1.5 eq.). Add a crystal of iodine and a small volume of anhydrous tetrahydrofuran (THF). Gently warm the suspension until the iodine color dissipates, indicating activation. Cool to room temperature.
-
Reaction Initiation : To the suspension of activated zinc, add a solution of ethyl bromodifluoroacetate (1.0 eq.) in anhydrous THF via a dropping funnel. The reaction is often exothermic.
-
Addition of Electrophile : In a separate flask, prepare a slurry of paraformaldehyde (1.2 eq., previously dried under vacuum) in anhydrous THF. Add this slurry portion-wise to the reaction mixture.
-
Reaction Completion : After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup : Cool the reaction flask in an ice bath to 0°C. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure product.[3]
Part 2: Rigorous Characterization - A Self-Validating System
Confirmation of the structure and purity of the synthesized product is paramount. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.
Physical Properties
The target compound is a colorless liquid with the following properties:
| Property | Value |
| Molecular Formula | C₅H₈F₂O₃[7][8] |
| Molecular Weight | 154.11 g/mol [7][8][9] |
| Boiling Point | 75-78°C at 9 mmHg[7] |
| Density | ~1.3 g/cm³[7] |
Spectroscopic Characterization
NMR is the most definitive method for structural elucidation of this molecule. The analysis should include ¹H, ¹³C, and ¹⁹F NMR.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H NMR | ~4.35 | Quartet (q) | -OCH₂ CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~3.90 | Triplet (t) | HOCH₂ CF₂- | Methylene protons adjacent to the CF₂ group, split by the two fluorine atoms. | |
| ~2.50 | Broad Singlet (br s) | -OH | Labile hydroxyl proton; signal may shift or broaden with concentration and solvent. | |
| ~1.35 | Triplet (t) | -OCH₂CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. | |
| ¹³C NMR | ~164 | Triplet (t) | -C =O | Ester carbonyl carbon, coupled to the two fluorine atoms (²Jcf). |
| ~115 | Triplet (t) | -C F₂- | The key gem-difluoro carbon, showing a large one-bond coupling to fluorine (¹Jcf). | |
| ~65 | Triplet (t) | HOCH₂ - | Hydroxymethyl carbon, coupled to the two fluorine atoms (²Jcf). | |
| ~63 | Singlet (s) | -OCH₂ CH₃ | Methylene carbon of the ethyl group. | |
| ~14 | Singlet (s) | -OCH₂CH₃ | Methyl carbon of the ethyl group. | |
| ¹⁹F NMR | ~-105 | Triplet (t) | -CF₂ - | Fluorine signal, split into a triplet by the two adjacent protons of the hydroxymethyl group (³Jhf). |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Coupling constants (J values) provide further structural confirmation.
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3400 | Broad, Strong | O-H Stretch | Alcohol (-OH) |
| 2980-2850 | Medium | C-H Stretch | Alkane (sp³ C-H) |
| ~1765 | Strong, Sharp | C=O Stretch | Ester Carbonyl[10] |
| 1300-1100 | Strong | C-F Stretch | gem-Difluoro group |
| ~1200 | Strong | C-O Stretch | Ester |
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the following ions:
-
[M+H]⁺ : 155.05 m/z
-
[M+Na]⁺ : 177.03 m/z[9]
Analysis of the fragmentation pattern in techniques like Electron Ionization (EI) can provide further structural information, such as the loss of the ethoxy group (-OC₂H₅) or the hydroxymethyl group (-CH₂OH).
Conclusion: A Versatile Tool for Chemical Innovation
This guide has detailed a robust and reproducible methodology for the synthesis of this compound via the Reformatsky reaction. The causality-driven approach to the protocol, combined with a comprehensive, multi-technique characterization strategy, provides a self-validating framework for researchers. The successful synthesis and verification of this fluorinated building block open the door to a wide array of subsequent chemical transformations, empowering drug development professionals and research scientists to construct novel molecular architectures with enhanced pharmaceutical properties.
References
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Barbier reaction - Wikipedia [en.wikipedia.org]
- 6. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 380-41-6 | AAA38041 [biosynth.com]
- 9. PubChemLite - this compound (C5H8F2O3) [pubchemlite.lcsb.uni.lu]
- 10. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Spectroscopic Profile of Ethyl 2,2-difluoro-3-hydroxypropanoate
Introduction
Ethyl 2,2-difluoro-3-hydroxypropanoate (CAS No. 380-41-6) is a fluorinated ester of significant interest in the fields of medicinal chemistry and materials science.[1][2] The presence of geminal fluorine atoms on the α-carbon and a primary alcohol imparts unique electronic properties and potential for further chemical modification, making it a valuable building block in organic synthesis. A thorough understanding of its spectroscopic characteristics is paramount for researchers and drug development professionals to ensure structural integrity, monitor reactions, and elucidate its role in complex chemical systems. This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the molecular formula C₅H₈F₂O₃ and a molecular weight of 154.11 g/mol , is presented below.[1][2][3]
References
A Technical Guide to Ethyl 2,2-difluoro-3-hydroxypropanoate: Synthesis, Structure, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the incorporation of fluorine into bioactive molecules is a cornerstone strategy for enhancing pharmacological properties. The gem-difluoro (-CF2-) group, in particular, serves as a crucial bioisostere for carbonyl groups, ethers, and other functionalities. Its introduction can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 2,2-difluoro-3-hydroxypropanoate is a versatile and highly valuable building block that provides a direct entry point to this essential chemical motif. This guide offers an in-depth analysis of its chemical identity, a detailed protocol for its synthesis via the Reformatsky reaction, and an exploration of its significance as a precursor in the synthesis of complex pharmaceutical agents, most notably in the field of nucleoside analogues.
Part 1: Chemical Identity and Structure
IUPAC Name and Molecular Structure
The unequivocally correct International Union of Pure and Applied Chemistry (IUPAC) name for the molecule is This compound .[1][2]
The structure consists of a three-carbon propanoate backbone. The defining features are a geminal difluoro substitution at the α-carbon (C2) and a primary alcohol at the β-carbon (C3). An ethyl ester functional group is attached to the carboxyl carbon (C1).
Molecular Formula: C₅H₈F₂O₃[1]
Chemical Structure Diagram:
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
A summary of key physical and predicted spectroscopic data for this compound is provided below. Experimental NMR data is crucial for confirming the identity and purity of the synthesized compound.
| Property | Value | Reference |
| Molecular Weight | 154.11 g/mol | [1] |
| CAS Number | 380-41-6 | |
| Boiling Point | 75-78 °C at 9 mmHg | [3] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [3] |
| ¹H NMR (Predicted) | δ 4.3 (q, 2H, -OCH₂CH₃), 4.0 (t, 2H, -CH₂OH), 2.5 (t, 1H, -OH), 1.3 (t, 3H, -OCH₂CH₃) | N/A |
| ¹⁹F NMR (Predicted) | Singlet or Triplet (depending on coupling with -CH₂ protons) | [4] |
| ¹³C NMR (Predicted) | δ 164 (t, C=O), 116 (t, -CF₂-), 63 (-OCH₂CH₃), 60 (t, -CH₂OH), 14 (-OCH₂CH₃) | N/A |
(Note: Predicted NMR shifts are estimates. Experimental values are required for definitive structural confirmation. The multiplicity of carbon signals adjacent to the -CF₂- group is shown as a triplet (t) due to C-F coupling.)
Part 2: Synthesis via the Reformatsky Reaction
The most direct and widely employed method for synthesizing α,α-difluoro-β-hydroxy esters is the Reformatsky reaction.[5][6][7][8] This organometallic reaction involves the oxidative addition of zinc metal to the carbon-halogen bond of an α-halo ester, forming a zinc enolate, which then undergoes nucleophilic addition to a carbonyl compound.
Causality of Experimental Choices
-
Reagents :
-
Ethyl Bromodifluoroacetate (BrCF₂COOEt) : This is the key starting material, serving as the source of the difluoroacetyl group.[6] The bromine atom is sufficiently reactive for oxidative addition with zinc, while the two electron-withdrawing fluorine atoms increase the acidity of the α-proton, facilitating enolate formation.
-
Paraformaldehyde : As the simplest aldehyde, formaldehyde provides the hydroxymethyl group (-CH₂OH) at the β-position. Paraformaldehyde, a solid polymer of formaldehyde, is used as a convenient and stable source of anhydrous formaldehyde in situ.
-
Activated Zinc : Zinc is the metal of choice for this reaction. It is reactive enough to insert into the C-Br bond but the resulting organozinc reagent (Reformatsky enolate) is generally less basic and less reactive than corresponding Grignard or organolithium reagents.[7] This chemoselectivity is critical, as it prevents side reactions like self-condensation of the ester. "Activation" of the zinc (e.g., with iodine or by washing with acid) is often necessary to remove the passivating oxide layer from the metal surface.
-
-
Solvent : Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically used. These solvents are crucial for solvating the organozinc intermediate and preventing its decomposition by protic sources.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the key steps in the synthesis and subsequent workup.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is a representative procedure based on established Reformatsky reactions.[5][8] Researchers should consult specific literature for optimization.
-
Zinc Activation : In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add zinc dust (1.2-1.5 equivalents). Add a small crystal of iodine and gently heat the flask under vacuum to sublime the iodine, then cool to room temperature and backfill with nitrogen. This process activates the zinc surface.
-
Reaction Setup : Add anhydrous tetrahydrofuran (THF) to the flask, followed by paraformaldehyde (1.1 equivalents).
-
Initiation : In a separate, dry dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the zinc suspension. Gentle heating may be required to initiate the reaction, often indicated by a slight exotherm and disappearance of the iodine color.
-
Addition and Reflux : Once the reaction has initiated, add the remaining ethyl bromodifluoroacetate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for 1-2 hours to ensure complete consumption of the starting materials.
-
Workup : Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step hydrolyzes the zinc alkoxide intermediate and dissolves inorganic salts.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether. Combine the organic extracts.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification : Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.
Part 3: Application in Drug Development - A Precursor to Gemcitabine
The utility of this compound and its derivatives is powerfully demonstrated by their role in the synthesis of Gemcitabine (brand name Gemzar®), a cornerstone chemotherapy agent used to treat a variety of cancers, including pancreatic, lung, ovarian, and breast cancer.[9] Gemcitabine is a nucleoside analogue of deoxycytidine where the 2'-hydrogens of the ribose sugar are replaced by two fluorine atoms.[10]
The Synthetic Connection
While Gemcitabine synthesis does not start from this compound itself, it begins with a closely related, chiral derivative: ethyl 2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)-propionate . This key intermediate is synthesized via a Reformatsky reaction between ethyl bromodifluoroacetate and a protected, chiral aldehyde derived from D-glyceraldehyde.[11][12]
The fundamental chemical transformation is identical: the zinc-mediated addition of a difluoroenolate to an aldehyde. This reaction establishes the critical C2-C3 bond and introduces the gem-difluoro motif that is essential for Gemcitabine's biological activity.
Logical Pathway from Building Block to Drug
The synthesis showcases a logical progression where the core structure provided by the Reformatsky product is elaborated into the final complex drug molecule.
Caption: Synthetic pathway from the Reformatsky product to Gemcitabine.
This pathway underscores the strategic importance of the initial building block. The Reformatsky reaction provides the fluorinated, three-carbon chain which is then cyclized to form the core 2-deoxy-2,2-difluororibose sugar. Subsequent chemical steps involve coupling this sugar with the cytosine nucleobase to complete the synthesis of the active pharmaceutical ingredient (API).[9] The principles demonstrated in this synthesis are broadly applicable to the creation of other fluorinated nucleoside analogues, a class of compounds with significant potential as antiviral and anticancer agents.[10][13][14]
Conclusion
This compound is more than a simple fluorinated molecule; it is a key enabling reagent for medicinal chemistry and drug development. Its structure is definitively established, and its synthesis is reliably achieved through the robust and well-understood Reformatsky reaction. The critical role of its derivatives in the large-scale synthesis of life-saving drugs like Gemcitabine highlights its strategic value. For researchers and scientists, a thorough understanding of this building block's properties, synthesis, and synthetic potential is essential for the continued development of next-generation fluorinated therapeutics.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. biophysics.org [biophysics.org]
- 5. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 7. Reformatsky Reaction [organic-chemistry.org]
- 8. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 4-N-Acyl and 4-N-Alkyl Gemcitabine Analogues with Silicon-Fluoride-Acceptor: Application to 18F-Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20080262215A1 - Gemcitabine production process - Google Patents [patents.google.com]
- 12. WO2007027564A2 - Process for preparing gemcitabine and associated intermediates - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Ethyl 2,2-difluoro-3-hydroxypropanoate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Ethyl 2,2-difluoro-3-hydroxypropanoate, a key fluorinated building block for professionals in pharmaceutical research, medicinal chemistry, and materials science. We will delve into its fundamental properties, explore the mechanistic basis of its synthesis, detail its applications, and provide essential safety protocols.
Introduction: The Strategic Value of Fluorination
This compound (CAS No. 380-41-6) is a specialized ester valued for the unique combination of its functional groups: a primary alcohol, an ethyl ester, and a geminal difluoro group at the α-carbon. The introduction of fluorine into organic molecules is a cornerstone of modern drug development. The high electronegativity of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a versatile starting material for introducing the valuable β-hydroxy-α,α-difluoroester motif into more complex molecular architectures.
Physicochemical and Structural Properties
The molecule's identity and characteristics are defined by its chemical formula and physical properties. These quantitative data points are essential for experimental design, reaction stoichiometry, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈F₂O₃ | [1][2] |
| Molecular Weight | 154.11 g/mol | [1] |
| Monoisotopic Mass | 154.04414 Da | [2] |
| CAS Number | 380-41-6 | [1] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 75-78°C (at 9 mmHg) | [1] |
| Primary Hazard | Irritant | [1] |
The structure features a central carbon atom bonded to both an ethoxycarbonyl group and a hydroxymethyl group. The critical feature is the geminal difluoride at the C2 position. These two fluorine atoms are potent electron-withdrawing groups, which increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic effect is fundamental to its reactivity and utility in synthesis.
Synthesis via the Reformatsky Reaction: A Mechanistic Approach
A primary and highly effective method for synthesizing this compound is the Reformatsky reaction. This organometallic reaction involves the condensation of an α-halo ester with a carbonyl compound, in this case, formaldehyde, mediated by metallic zinc.[3][4][5]
The choice of the Reformatsky reaction is deliberate. The resulting organozinc reagent, often called a 'Reformatsky enolate', is significantly less basic and less reactive than corresponding Grignard reagents or lithium enolates.[4][5] This moderated reactivity is crucial as it prevents undesired side reactions, such as self-condensation of the ester or deprotonation of other acidic protons in the reaction mixture.
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis.
References
- 1. This compound | C5H8F2O3 | CID 2758828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H8F2O3) [pubchemlite.lcsb.uni.lu]
- 3. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Navigating the Properties of Ethyl 2,2-difluoro-3-hydroxypropanoate: A Technical Guide for Researchers
An In-Depth Exploration of the Physicochemical Characteristics and Stability Profile of a Key Fluorinated Building Block
In the landscape of modern drug discovery and development, fluorinated organic molecules have emerged as indispensable tools for medicinal chemists. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic properties. Among the diverse array of fluorinated building blocks, Ethyl 2,2-difluoro-3-hydroxypropanoate stands out as a versatile intermediate in the synthesis of complex pharmaceutical agents. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical properties and stability of this important compound.
Core Physicochemical Properties
A thorough understanding of the physical properties of a compound is fundamental to its application in synthetic chemistry and formulation development. The key physicochemical parameters for this compound are summarized in the table below. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C5H8F2O3 | --INVALID-LINK-- |
| Molecular Weight | 154.11 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK--[1] |
| Boiling Point | 75-78 °C at 9 mmHg (Predicted) | --INVALID-LINK--[1] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK--[1] |
| Flash Point | 90.1 ± 25.9 °C (Predicted) | --INVALID-LINK--[1] |
| Refractive Index | 1.385 (Predicted) | --INVALID-LINK--[1] |
Understanding the Stability Profile
The stability of a chemical compound is a critical parameter that dictates its shelf-life, storage conditions, and compatibility with other reagents and excipients. While some sources describe this compound as having "excellent chemical stability," a deeper, more nuanced understanding is required for its effective utilization in research and development.[1] The primary degradation pathways for this molecule are anticipated to be hydrolysis of the ester functionality and thermal decomposition.
Hydrolytic Stability
The ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding ethanol and 2,2-difluoro-3-hydroxypropanoic acid. The presence of the electron-withdrawing fluorine atoms on the adjacent carbon is expected to influence the rate of this reaction.
References
A Technical Guide to the Reactivity of the Hydroxyl Group in Ethyl 2,2-difluoro-3-hydroxypropanoate
Abstract
Ethyl 2,2-difluoro-3-hydroxypropanoate is a valuable fluorinated building block in medicinal and materials chemistry. The strategic placement of a geminal difluoro group adjacent to a primary hydroxyl group creates a unique electronic environment that significantly modulates the alcohol's reactivity. This guide provides an in-depth analysis of the chemical behavior of this hydroxyl group. We will explore the underlying electronic effects governing its reactivity and detail field-proven protocols for its key transformations, including oxidation, esterification, and the application of protective groups. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the distinct properties of this versatile synthon.
Introduction and Molecular Profile
This compound is a bifunctional molecule featuring an ethyl ester and a primary alcohol. Its significance in synthetic chemistry stems from the incorporation of the difluoromethylene (CF2) group, a moiety of increasing importance in drug design. The CF2 group can serve as a bioisostere for carbonyls or ethers, and its presence can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1][2][3][4] Understanding the reactivity of the hydroxyl group in the context of the powerful electron-withdrawing nature of the adjacent CF2 unit is critical for its successful application in multi-step syntheses.
Physicochemical Properties
A summary of the key physical and chemical properties of the title compound is presented below. This data provides a baseline for selecting appropriate reaction conditions and purification methods.
| Property | Value | Source |
| Molecular Formula | C5H8F2O3 | [5][6][7] |
| Molecular Weight | 154.11 g/mol | [6][7] |
| CAS Number | 380-41-6 | [6] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 75-78°C at 9 mmHg | [6] |
| Density | ~1.3 g/cm³ (Predicted) | [6] |
| LogP | 0.14 (Predicted) | [6] |
The Decisive Influence: Electronic Effects of the Gem-Difluoro Group
The reactivity of the hydroxyl group in this compound is fundamentally dictated by the two fluorine atoms at the C2 position. Their strong electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect) along the carbon backbone.
This inductive pull has two primary consequences for the C3 hydroxyl group:
-
Increased Acidity: The electron density around the hydroxyl oxygen is diminished, weakening the O-H bond. This makes the hydroxyl proton significantly more acidic compared to its non-fluorinated analog, ethyl 3-hydroxypropanoate. This enhanced acidity facilitates deprotonation, influencing base-mediated reactions.
-
Reduced Nucleophilicity: The same inductive effect that increases acidity simultaneously reduces the electron density on the oxygen atom, making it a poorer nucleophile. Consequently, reactions requiring the alcohol to act as a nucleophile (e.g., Williamson ether synthesis, Mitsunobu reactions) may require more forcing conditions or alternative strategies.
The following diagram illustrates this core principle.
Caption: Inductive effect of the CF2 group on hydroxyl reactivity.
Key Transformations of the Hydroxyl Group
This section details common and effective synthetic transformations targeting the hydroxyl group, with protocols tailored to its unique electronic properties.
Oxidation to the Aldehyde
The oxidation of the primary alcohol to the corresponding ethyl 2,2-difluoro-3-oxopropanoate is a key transformation. Due to the electron-withdrawing nature of the CF2 group, the resulting aldehyde is highly electrophilic and potentially sensitive to over-oxidation or hydration. Therefore, mild and controlled oxidation conditions are paramount.
Causality of Method Selection: Standard chromium-based oxidants can be overly harsh. Milder methods like Swern or Dess-Martin periodinane (DMP) oxidations are preferred as they operate under neutral or slightly basic conditions at low temperatures, minimizing side reactions.[8]
Experimental Protocol: Dess-Martin Oxidation
This protocol is chosen for its operational simplicity and neutral pH conditions, which are well-suited for the sensitive fluorinated aldehyde product.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Solvent: Dissolve the substrate in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Dess-Martin periodinane (1.1 - 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Workup: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde is often used directly in the next step due to its reactivity. If required, purification can be achieved by careful column chromatography on silica gel.
Esterification
Esterification is a fundamental reaction for this substrate. Given the reduced nucleophilicity of the hydroxyl group, standard Fischer esterification (acid catalyst, excess acyl donor) is effective but may require extended reaction times or higher temperatures.[9] For more sensitive or valuable coupling partners, activation of the carboxylic acid is the preferred strategy.
Causality of Method Selection: Using an activated acyl species, such as an acyl chloride or employing coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), bypasses the need for the alcohol to be a strong nucleophile. The protocol below uses an acyl chloride, which is highly electrophilic and reacts efficiently.
Experimental Protocol: Acylation with an Acyl Chloride
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq), in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting alcohol.
-
Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) or water.
-
Workup: Separate the layers and extract the aqueous phase with DCM. Combine the organic extracts, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting ester by silica gel column chromatography.
Protecting Group Strategies
The hydroxyl group often requires protection to prevent unwanted reactions during subsequent synthetic steps. The choice of protecting group must account for the steric environment and the electronic properties of the alcohol.
Causality of Method Selection:
-
Silyl Ethers (e.g., TBS, TIPS): These are excellent choices. They are introduced under basic conditions (e.g., imidazole) which are compatible with the substrate's increased acidity.[10] Their stability is tunable, and they are typically removed under fluoride-mediated (TBAF) or acidic conditions.[8] The tert-Butyldimethylsilyl (TBS) group is a robust and commonly used option.
-
Ethers (e.g., Benzyl, PMB): Formation of ethers via Williamson synthesis can be challenging due to the alcohol's poor nucleophilicity. Stronger bases (e.g., NaH) and elevated temperatures may be necessary.
-
Acetals (e.g., MOM, THP): These are generally not ideal for this specific primary alcohol due to the often strongly acidic conditions required for their installation, which could compete with ester hydrolysis.
The following diagram outlines the decision-making process for protecting group selection.
Caption: Decision workflow for selecting a hydroxyl protecting group.
Experimental Protocol: TBS Protection
-
Setup: Combine this compound (1.0 eq) and imidazole (2.0-2.5 eq) in a flask.
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add tert-Butyldimethylsilyl chloride (TBSCl, 1.1-1.2 eq) in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor by TLC. The reaction is usually complete in 2-6 hours.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and imidazole.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by silica gel chromatography.
Conclusion
The hydroxyl group in this compound exhibits a reactivity profile that is a direct and predictable consequence of the potent inductive effect of the adjacent gem-difluoro group. While its nucleophilicity is attenuated, its acidity is enhanced. This understanding is not a limitation but rather a guide for rational method selection. By choosing appropriately mild conditions for oxidation (DMP), employing activated electrophiles for esterification (acyl chlorides), and selecting robust protecting groups suited for electron-deficient alcohols (silyl ethers), chemists can effectively and selectively transform this valuable fluorinated building block. The protocols and principles outlined in this guide serve as a validated starting point for the successful incorporation of this synthon into complex molecular architectures.
References
- 1. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C5H8F2O3) [pubchemlite.lcsb.uni.lu]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | C5H8F2O3 | CID 2758828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Ethyl 2,2-difluoro-3-hydroxypropanoate: A Comprehensive Technical Guide for Researchers
Introduction: The Strategic Importance of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] The unique physicochemical characteristics imparted by fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, allow for subtle yet profound alterations in a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the diverse array of fluorinated building blocks, Ethyl 2,2-difluoro-3-hydroxypropanoate has emerged as a particularly valuable synthon. Its geminal difluoro group adjacent to a hydroxyl and an ester functionality provides a versatile platform for the synthesis of complex chiral molecules, making it a cornerstone in the development of novel pharmaceuticals, particularly in the antiviral and agrochemical sectors.[2][3] This guide provides an in-depth review of the synthesis, properties, and applications of this compound, with a focus on key literature and practical methodologies for the research scientist.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis.
| Property | Value | Source |
| CAS Number | 380-41-6 | [2][4] |
| Molecular Formula | C5H8F2O3 | [2][5][6] |
| Molecular Weight | 154.11 g/mol | [2][4] |
| Boiling Point | 75-78°C at 9 mmHg | [2][4] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.385 (Predicted) | [2] |
| SMILES | CCOC(=O)C(CO)(F)F | [6] |
| InChI | InChI=1S/C5H8F2O3/c1-2-10-4(9)5(6,7)3-8/h8H,2-3H2,1H3 | [6] |
Core Synthetic Methodologies: Accessing a Key Fluorinated Synthon
The synthesis of this compound and its derivatives is most prominently achieved through the Reformatsky reaction, a classic yet powerful method for carbon-carbon bond formation.[7][8][9][10] Asymmetric approaches have also been developed to access enantiomerically pure forms, which are critical for the development of chiral drugs.[11]
The Reformatsky Reaction: A Robust and Versatile Approach
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[7][8][9] In the context of synthesizing this compound, an α,α-difluoro-α-halo ester, such as ethyl bromodifluoroacetate or ethyl iododifluoroacetate, is reacted with formaldehyde or a suitable precursor.
The mechanism proceeds via the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester, forming an organozinc intermediate known as a Reformatsky enolate.[8][9] This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which advantageously prevents self-condensation or reaction with the ester functionality.[9] The Reformatsky enolate then adds to the carbonyl group of the aldehyde or ketone through a six-membered chair-like transition state, followed by acidic workup to yield the desired β-hydroxy ester.[8][9]
Caption: Generalized mechanism of the Reformatsky reaction for the synthesis of this compound.
Asymmetric Synthesis: The Pursuit of Enantiopurity
For applications in drug development, achieving high enantioselectivity is paramount, as different enantiomers of a chiral drug can exhibit vastly different biological activities.[11] Several strategies have been developed for the enantioselective synthesis of this compound and its analogues.
One key approach involves the use of chiral ligands in conjunction with the Reformatsky reaction. For instance, the use of (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol as a chiral ligand in the reaction of ethyl iododifluoroacetate with ketones has been shown to produce tertiary alcohols with high enantioselectivities (80-91% ee).[12] Another powerful method is the catalytic asymmetric hydrogenation of the corresponding β-keto ester, ethyl 2,2-difluoro-3-oxopropanoate. Rhodium complexes with chiral phosphine ligands have been successfully employed as catalysts for this transformation, yielding the desired β-hydroxy ester with high enantiomeric excess.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Yield | Enantioselectivity (ee) | Reference |
| Reformatsky Reaction | Ethyl bromodifluoroacetate, Hydrocinnamaldehyde | Zinc | Good | N/A (Racemic) | [13] |
| Enantioselective Reformatsky | Ethyl iododifluoroacetate, Alkyl aryl ketones | Diethylzinc, Chiral amino alcohol ligand | Good | 80-91% | [12] |
| Asymmetric Hydrogenation | Ethyl 2,2-difluoro-3-oxocarboxylates | Chiral Rhodium-(amidephosphine-phosphinite) complexes, H2 | High | >95% |
Applications in Drug Development: A Fluorinated Linchpin
The presence of the difluoromethyl group (CF2) in this compound makes it a highly sought-after building block in medicinal chemistry. The CF2 group can serve as a bioisostere for a methylene group, an ether oxygen, or a ketone, while imparting unique electronic properties and enhancing metabolic stability.[1]
A significant application of this synthon is in the synthesis of nucleoside analogues, a class of compounds with potent antiviral activity.[14][15] For example, the core structure of this compound can be elaborated to form the fluorinated sugar moiety of modified nucleosides. These analogues can act as chain terminators in viral DNA or RNA synthesis, thereby inhibiting viral replication.[16] The synthesis of 2',2'-difluoro 5'-norcarbocyclic phosphonic acid nucleosides, which have shown anti-HIV activity, showcases the utility of difluorinated intermediates.[15]
References
- 1. biesterfeld.no [biesterfeld.no]
- 2. Page loading... [wap.guidechem.com]
- 3. innospk.com [innospk.com]
- 4. DIFLUORO COMPOUNDS | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 5. This compound | C5H8F2O3 | CID 2758828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C5H8F2O3) [pubchemlite.lcsb.uni.lu]
- 7. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. Reformatsky Reaction [organic-chemistry.org]
- 11. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. | Sigma-Aldrich [merckmillipore.com]
- 13. prepchem.com [prepchem.com]
- 14. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral evaluation of novel 2',2'-difluoro 5'-norcarbocyclic phosphonic acid nucleosides as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of Chiral α,α-Difluoro-β-hydroxy Esters
Application Notes and Protocols for the Asymmetric Synthesis of Ethyl 2,2-difluoro-3-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Among the diverse array of fluorinated building blocks, chiral α,α-difluoro-β-hydroxy esters, such as this compound, have emerged as particularly valuable intermediates. This structural motif is found in a variety of biologically active compounds, including protease inhibitors, where the difluoromethylene group can act as a non-hydrolyzable mimic of a peptide bond transition state.
The development of efficient and highly stereoselective methods for the synthesis of these chiral building blocks is therefore of paramount importance. This guide provides a detailed overview of established and innovative methodologies for the asymmetric synthesis of this compound, with a focus on practical applications and the underlying principles that govern stereocontrol. We will explore three principal strategies:
-
Catalytic Asymmetric Reduction of a Prochiral Ketone: A highly efficient approach involving the enantioselective reduction of ethyl 2,2-difluoro-3-oxopropanoate.
-
Chiral Auxiliary-Mediated Aldol Reaction: A classic and reliable method that utilizes a covalently bound chiral auxiliary to direct the stereochemical outcome of an aldol condensation.
-
Enzymatic Reduction: A green and highly selective biocatalytic approach that leverages the stereospecificity of enzymes.
Methodology 1: Catalytic Asymmetric Reduction via Corey-Itsuno-Shibata (CBS) Reduction
The Corey-Itsuno-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This reaction typically employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex. The high degree of enantioselectivity is achieved through a well-defined, six-membered ring transition state where the catalyst directs the hydride delivery to one face of the ketone.
Reaction Principle and Mechanism
The CBS reduction mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron, which then coordinates to the carbonyl oxygen of the ketone substrate. This ternary complex orients the ketone in a sterically favored manner, allowing for the intramolecular transfer of a hydride from the borane to one enantiotopic face of the carbonyl group.
Figure 1: General workflow for the CBS reduction of ethyl 2,2-difluoro-3-oxopropanoate.
Detailed Experimental Protocol
Materials:
-
Ethyl 2,2-difluoro-3-oxopropanoate
-
(S)-(-)-2-Diphenylhydroxymethyl-pyrrolidine
-
Borane-dimethyl sulfide complex (BMS, 10 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Catalyst Preparation (in situ): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (S)-(-)-2-Diphenylhydroxymethyl-pyrrolidine (0.1 eq). Add anhydrous THF and cool the solution to 0 °C. Slowly add BMS (0.1 eq) dropwise. Stir the mixture at 0 °C for 15 minutes, then warm to room temperature and stir for an additional hour to form the chiral oxazaborolidine catalyst.
-
Asymmetric Reduction: Cool the catalyst solution to -20 °C. In a separate flame-dried flask, dissolve ethyl 2,2-difluoro-3-oxopropanoate (1.0 eq) in anhydrous THF. Add this solution dropwise to the catalyst solution over 30 minutes, maintaining the internal temperature below -15 °C. After the addition is complete, add BMS (1.1 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed -15 °C. Stir the reaction at -20 °C and monitor its progress by TLC.
-
Workup and Purification: Upon completion, slowly quench the reaction by the dropwise addition of methanol at -20 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ethyl (R)-2,2-difluoro-3-hydroxypropanoate.
Expected Outcome and Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
| Characterization | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Chiral HPLC |
Methodology 2: Chiral Auxiliary-Mediated Asymmetric Aldol Reaction
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. For the synthesis of this compound, an Evans-type oxazolidinone auxiliary can be employed. The reaction proceeds through a highly organized, chelated transition state, leading to excellent diastereoselectivity.
Reaction Principle and Mechanism
The N-acylated oxazolidinone is first converted to its boron enolate using a Lewis acid such as dibutylboron triflate and a hindered base like triethylamine. This enolate then reacts with an appropriate electrophile, in this case, a formaldehyde equivalent like paraformaldehyde, in a diastereoselective aldol addition. The stereochemical outcome is dictated by the steric hindrance of the substituent on the oxazolidinone, which directs the approach of the electrophile.
Figure 2: Workflow for the chiral auxiliary-mediated asymmetric aldol reaction.
Detailed Experimental Protocol
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Difluoroacetyl chloride
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Paraformaldehyde
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Sodium ethoxide in ethanol
-
Saturated aqueous ammonium chloride
-
Silica gel for column chromatography
Procedure:
-
Acylation of the Chiral Auxiliary: In a flame-dried flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes. Add difluoroacetyl chloride (1.1 eq) and stir for another 2 hours at -78 °C. Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Dry the organic layer, concentrate, and purify by column chromatography to obtain the N-(2,2-difluoroacetyl)-oxazolidinone.
-
Asymmetric Aldol Reaction: Dissolve the acylated auxiliary (1.0 eq) in anhydrous DCM and cool to -78 °C. Add Bu₂BOTf (1.2 eq) followed by Et₃N (1.5 eq). Stir for 30 minutes. Add paraformaldehyde (2.0 eq) and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 2 hours. Quench the reaction with a pH 7 buffer and extract with DCM. Dry the organic layer and concentrate.
-
Auxiliary Cleavage: Dissolve the crude aldol adduct in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol (2.0 eq) and stir at room temperature for 1 hour. Neutralize with acetic acid and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to isolate ethyl (S)-2,2-difluoro-3-hydroxypropanoate. The chiral auxiliary can also be recovered.
Expected Outcome and Characterization
| Parameter | Expected Value |
| Yield | 70-85% (over 3 steps) |
| Diastereomeric Ratio (dr) | >98:2 |
| Characterization | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Chiral HPLC |
Methodology 3: Enzymatic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly oxidoreductases, can catalyze the reduction of ketones to alcohols with exceptional enantioselectivity under mild reaction conditions. Recombinant E. coli expressing an alcohol dehydrogenase (ADH) or a yeast strain with high reductase activity can be employed for the asymmetric reduction of ethyl 2,2-difluoro-3-oxopropanoate.
Reaction Principle and Mechanism
The enzymatic reduction involves the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate. The enzyme's chiral active site precisely orients the substrate, leading to the formation of a single enantiomer of the alcohol product. A cofactor regeneration system, often involving a sacrificial substrate like glucose and a corresponding dehydrogenase, is typically required to make the process catalytic with respect to the expensive cofactor.
Figure 3: General workflow for the enzymatic asymmetric reduction.
Detailed Experimental Protocol
Materials:
-
Ethyl 2,2-difluoro-3-oxopropanoate
-
Recombinant E. coli expressing a suitable alcohol dehydrogenase or Baker's yeast (Saccharomyces cerevisiae)
-
Glucose
-
NADP⁺ or NAD⁺
-
Glucose dehydrogenase (GDH) (if using isolated enzyme)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Biocatalyst Preparation: If using recombinant E. coli, grow the cells to the desired optical density and induce protein expression. Harvest the cells by centrifugation and resuspend them in the reaction buffer. If using Baker's yeast, a pre-culture can be grown overnight.
-
Enzymatic Reduction: In a temperature-controlled reaction vessel, prepare a solution of glucose (e.g., 1.5 eq) in phosphate buffer. Add the cell suspension (or isolated enzyme and GDH) and the cofactor (e.g., 0.01 eq). Start the reaction by adding the substrate, ethyl 2,2-difluoro-3-oxopropanoate (1.0 eq), either neat or as a solution in a co-solvent like DMSO to avoid high local concentrations that might inhibit the enzyme.
-
Reaction Monitoring and Workup: Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by GC or HPLC. Once the reaction is complete, remove the cells by centrifugation.
-
Purification: Saturate the aqueous supernatant with sodium chloride and extract with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography if necessary.
Expected Outcome and Characterization
| Parameter | Expected Value |
| Yield | >90% |
| Enantiomeric Excess (ee) | >99% |
| Characterization | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Chiral GC or HPLC |
Summary and Comparison of Methods
| Method | Advantages | Disadvantages |
| Catalytic Asymmetric Reduction (CBS) | High enantioselectivity and yield, catalytic in chiral source, well-established. | Requires stoichiometric borane reagent, sensitive to air and moisture. |
| Chiral Auxiliary-Mediated Aldol | High diastereoselectivity, reliable and predictable stereochemical outcome. | Requires stoichiometric amounts of the chiral auxiliary, additional steps for attachment and removal. |
| Enzymatic Reduction | Extremely high enantioselectivity, mild reaction conditions, environmentally friendly. | Substrate inhibition can be an issue, may require cofactor regeneration system. |
Conclusion
The asymmetric synthesis of this compound can be effectively achieved through several robust methodologies. The choice of method will depend on factors such as the desired scale of the reaction, cost considerations, and the availability of specialized reagents and equipment. Catalytic asymmetric reduction offers an efficient route with high enantioselectivity. Chiral auxiliary-mediated aldol reactions provide a reliable, albeit less atom-economical, alternative. Enzymatic reduction stands out for its exceptional selectivity and environmentally benign nature, making it an attractive option for large-scale and sustainable synthesis. Each of these approaches provides a valuable tool for accessing this important chiral building block for applications in medicinal chemistry and drug development.
Application Notes and Protocols: Ethyl 2,2-difluoro-3-hydroxypropanoate in Reformatsky-Type Reactions
Introduction: The Strategic Advantage of Difluorination in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2][3] The difluoromethyl group (-CF₂H) is particularly noteworthy as it can act as a lipophilic bioisostere for hydroxyl (-OH) or thiol (-SH) groups, enhancing metabolic stability and membrane permeability without significantly altering the molecular conformation.[4] The Reformatsky reaction, a classic carbon-carbon bond-forming method, provides a robust and versatile platform for introducing this valuable motif.[5][6] Specifically, the reaction of aldehydes or ketones with an α-halo ester in the presence of metallic zinc to form β-hydroxy esters has been adapted for the synthesis of α,α-difluoro-β-hydroxy esters.[7][8] This guide provides a detailed exploration of the use of ethyl bromodifluoroacetate as a precursor to the reactive zinc enolate of ethyl 2,2-difluoro-3-hydroxypropanoate in Reformatsky-type reactions, offering in-depth mechanistic insights, comprehensive experimental protocols, and a survey of its applications for researchers in drug development.
Mechanistic Insights: The Difluoro-Reformatsky Reaction Pathway
The Reformatsky reaction proceeds through the formation of an organozinc reagent, often termed a Reformatsky enolate, which is less reactive and more tolerant of various functional groups than its lithium or magnesium counterparts (Grignard reagents).[5][6] The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of an α-halo ester.[9][10] In the context of our topic, ethyl bromodifluoroacetate is the key starting material.
The currently accepted mechanism involves the following key steps:
-
Formation of the Zinc Enolate: Activated zinc dust reacts with ethyl bromodifluoroacetate via oxidative addition to form a zinc enolate. This species can exist as a dimer in the solid state and in solution.[5][10]
-
Coordination and Transition State Assembly: The carbonyl oxygen of the aldehyde or ketone substrate coordinates to the zinc atom of the enolate. This coordination pre-organizes the reactants into a six-membered chair-like transition state.[5][9]
-
Carbon-Carbon Bond Formation: A nucleophilic attack from the carbon of the zinc enolate onto the electrophilic carbonyl carbon of the substrate occurs, leading to the formation of a new carbon-carbon bond.[9][10]
-
Acidic Workup: The resulting zinc alkoxide is hydrolyzed upon the addition of an aqueous acid, yielding the final α,α-difluoro-β-hydroxy ester product and zinc(II) salts.[9]
Caption: The reaction mechanism of the difluoro-Reformatsky reaction.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for a typical Reformatsky-type reaction using ethyl bromodifluoroacetate with an aldehyde or ketone.
Materials and Reagents:
-
Zinc dust (<10 µm, >98%)
-
Iodine (catalytic amount)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Ethyl bromodifluoroacetate
-
Aldehyde or ketone substrate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate or Diethyl ether)
Protocol:
-
Activation of Zinc:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (1.5 - 2.0 equivalents relative to the α-halo ester).
-
Add a crystal of iodine. The purple color of the iodine will fade as it reacts with the zinc surface, indicating activation.
-
Add a small amount of the anhydrous solvent (e.g., THF) and gently heat the mixture to reflux for a few minutes to complete the activation. Cool the suspension to room temperature. Expertise & Experience: The activation of zinc is crucial for the success of the reaction. The thin layer of zinc oxide on the surface of the zinc dust can inhibit the oxidative addition step. Iodine is a common and effective activating agent.
-
-
Initiation of the Reaction:
-
To the activated zinc suspension, add a solution of ethyl bromodifluoroacetate (1.2 equivalents) in the anhydrous solvent dropwise via the dropping funnel.
-
The reaction is often initiated by gentle heating or sonication. A successful initiation is typically indicated by a slight exotherm and the disappearance of the shiny zinc metal.
-
-
Addition of the Carbonyl Substrate:
-
Once the formation of the zinc enolate is evident, add a solution of the aldehyde or ketone substrate (1.0 equivalent) in the anhydrous solvent dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the zinc alkoxide and dissolve the zinc salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired α,α-difluoro-β-hydroxy ester.
-
Data Presentation: Substrate Scope and Typical Yields
The difluoro-Reformatsky reaction is compatible with a wide range of aldehydes and ketones. The following table summarizes representative examples of substrates and their corresponding product yields.
| Entry | Carbonyl Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Benzaldehyde | Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | 85-95 | - | [8] |
| 2 | 4-Methoxybenzaldehyde | Ethyl 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate | 88-92 | - | [8] |
| 3 | 4-Chlorobenzaldehyde | Ethyl 2,2-difluoro-3-(4-chlorophenyl)-3-hydroxypropanoate | 80-90 | - | [8] |
| 4 | Cinnamaldehyde | Ethyl 2,2-difluoro-3-hydroxy-5-phenylpent-4-enoate | 75-85 | - | [7] |
| 5 | Cyclohexanone | Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate | 70-80 | - | [8] |
| 6 | Acetophenone | Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate | 65-75 | ~1:1 | [8] |
| 7 | Propanal | Ethyl 2,2-difluoro-3-hydroxypentanoate | 70-80 | - | [11] |
Note: Yields are for the isolated, purified product. Diastereomeric ratios can be influenced by the specific reaction conditions and the nature of the substrate.
Applications in Drug Development and Medicinal Chemistry
The α,α-difluoro-β-hydroxy ester motif is a valuable building block in the synthesis of biologically active molecules. The presence of the difluoromethylene group can significantly enhance the therapeutic potential of a drug candidate.
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, leading to an increased in vivo half-life of the drug.[1][3]
-
Lipophilicity and Permeability: The difluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[4]
-
Conformational Control and Binding Affinity: The electronegativity of the fluorine atoms can influence the conformation of the molecule and lead to stronger binding interactions with target proteins.[1]
-
Bioisosterism: The difluoromethyl group can act as a bioisostere of a hydroxyl group, allowing for the fine-tuning of a molecule's properties while maintaining its biological activity.[4]
The products of the difluoro-Reformatsky reaction can serve as precursors to a variety of other important functional groups, further expanding their utility in drug discovery. For example, they can be converted to difluorinated amino acids, lactones, and other complex molecular architectures.
Conclusion
The Reformatsky-type reaction utilizing ethyl bromodifluoroacetate is a powerful and reliable method for the synthesis of α,α-difluoro-β-hydroxy esters. The resulting products are of significant interest to the pharmaceutical industry due to the beneficial properties imparted by the difluoromethylene group. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully implement this important transformation in their own synthetic endeavors.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [merckmillipore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. Reformatsky Reaction [organic-chemistry.org]
- 7. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Enantioselective Synthesis of β-Hydroxy-α,α-difluoroesters using Chiral Catalysts
Abstract
This technical guide provides a comprehensive overview of methodologies for the enantioselective synthesis of β-hydroxy-α,α-difluoroesters, a class of compounds of significant interest in medicinal chemistry and drug development. The gem-difluoromethylene group can act as a bioisostere for a ketone or ether, influencing the molecule's conformational preferences and metabolic stability. The adjacent chiral hydroxyl group further enhances the potential for specific biological interactions. This document details established protocols using chiral catalysts, focusing on the underlying principles of asymmetric induction and providing practical, step-by-step procedures for researchers in organic synthesis and drug discovery.
Introduction: The Significance of Chiral β-Hydroxy-α,α-difluoroesters
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the α,α-difluoroester moiety is a valuable pharmacophore. The gem-difluoromethylene group is a non-hydrolyzable mimic of a carbonyl group and can act as a bioisostere for esters and amides, often leading to increased metabolic stability and improved binding affinity.
The enantioselective synthesis of β-hydroxy-α,α-difluoroesters introduces a chiral center adjacent to the difluorinated carbon, providing a scaffold with significant potential for creating novel therapeutics. These molecules are key building blocks for the synthesis of more complex fluorinated analogues of natural products and pharmaceuticals. The development of efficient and highly stereoselective methods to access these compounds is therefore a critical area of research. This guide will focus on catalytic enantioselective methods, which offer a more atom-economical and scalable approach compared to the use of chiral auxiliaries.
Chiral Lewis Acid-Catalyzed Enantioselective Reformatsky-Type Reactions
The most prevalent and successful strategy for the enantioselective synthesis of β-hydroxy-α,α-difluoroesters is the asymmetric Reformatsky-type reaction. This reaction involves the addition of a zinc enolate of an α,α-difluoroester to an aldehyde, where the stereochemical outcome is controlled by a chiral ligand complexed to the zinc metal.[1][2] Chiral amino alcohols have emerged as particularly effective ligands in this transformation.
Mechanistic Insights: The Role of the Chiral Ligand
The enantioselectivity of the zinc-mediated Reformatsky reaction is dictated by the formation of a well-defined chiral environment around the reacting species. The chiral ligand, typically a β-amino alcohol, coordinates to the zinc atom of the Reformatsky reagent. This coordination creates a rigid, chiral complex that directs the facial selectivity of the aldehyde's approach to the zinc enolate.
The proposed catalytic cycle involves the following key steps:
-
Formation of the Chiral Zinc Complex: The chiral amino alcohol ligand displaces a solvent molecule from the dimeric zinc enolate, forming a monomeric chiral zinc-ligand complex.
-
Coordination of the Aldehyde: The aldehyde coordinates to the Lewis acidic zinc center of the chiral complex. The stereochemistry of the ligand dictates the preferred orientation of the aldehyde.
-
Enantioselective C-C Bond Formation: The nucleophilic carbon of the zinc enolate attacks the carbonyl carbon of the aldehyde through a chair-like transition state. The steric and electronic properties of the chiral ligand favor one transition state over the other, leading to the formation of one enantiomer of the product in excess.
-
Product Release and Catalyst Regeneration: After the C-C bond is formed, the resulting zinc alkoxide of the product is released upon workup, and the chiral zinc complex can enter the next catalytic cycle.
Caption: Proposed catalytic cycle for the enantioselective Reformatsky reaction.
Experimental Protocol: Zinc-Mediated Enantioselective Addition of Ethyl Bromodifluoroacetate to Aldehydes using a Chiral Amino Alcohol Ligand
This protocol is adapted from methodologies described in the literature for the enantioselective synthesis of β-hydroxy-α,α-difluoroesters.[3]
Materials:
-
Aldehyde (1.0 mmol)
-
Ethyl bromodifluoroacetate (1.5 mmol)
-
Activated Zinc dust (2.0 mmol)
-
Chiral amino alcohol ligand (e.g., (1R,2S)-N-methylephedrine) (0.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (2.0 mmol) and the chiral amino alcohol ligand (0.2 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (3 mL) to the flask and stir the suspension at room temperature for 15 minutes.
-
Reagent Addition: In a separate flame-dried flask, dissolve the aldehyde (1.0 mmol) and ethyl bromodifluoroacetate (1.5 mmol) in anhydrous THF (2 mL).
-
Reaction Initiation: Add the solution of the aldehyde and ethyl bromodifluoroacetate dropwise to the stirred suspension of zinc and the chiral ligand over a period of 30 minutes at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the aldehyde is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-hydroxy-α,α-difluoroester.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Summary: Performance of Chiral Amino Alcohol Ligands
The choice of the chiral ligand is critical for achieving high enantioselectivity. Below is a summary of representative results from the literature.
| Entry | Aldehyde | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (1R,2S)-N-Methylephedrine | 85 | 92 | [1] |
| 2 | 4-Chlorobenzaldehyde | (1R,2S)-N-Methylephedrine | 88 | 94 | [1] |
| 3 | 2-Naphthaldehyde | (1R,2S)-N-Methylephedrine | 82 | 90 | [1] |
| 4 | Cinnamaldehyde | (1S,2R)-(+)-Norephedrine | 75 | 88 | [4] |
| 5 | Cyclohexanecarboxaldehyde | (1R,2S)-N-Methylephedrine | 78 | 85 | [1] |
Organocatalytic Approaches to Enantioselective Synthesis
While metal-based catalysts have been highly successful, the development of organocatalytic methods offers an attractive alternative, avoiding the use of potentially toxic and expensive metals. Organocatalysis often utilizes readily available, stable, and environmentally benign small organic molecules to catalyze asymmetric transformations.[5][6]
Proline and its Derivatives as Chiral Organocatalysts
Proline and its derivatives have been extensively used as organocatalysts for various asymmetric reactions, including aldol-type additions.[6] The proposed mechanism involves the formation of an enamine intermediate between the ketone donor and the secondary amine of the catalyst. This enamine then reacts with the aldehyde acceptor in a stereocontrolled manner. While the direct organocatalytic aldol reaction of α,α-difluoroesters is less explored, the principles can be extended to this class of compounds.
Caption: Workflow for an organocatalytic aldol-type reaction.
General Protocol for Organocatalytic Aldol-Type Reaction
This is a general protocol that may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
α,α-Difluoroester (2.0 mmol)
-
Chiral organocatalyst (e.g., (S)-Proline) (0.2 mmol)
-
Anhydrous solvent (e.g., DMSO, DMF, or CH2Cl2) (2 mL)
-
Standard laboratory glassware
Procedure:
-
Setup: To a vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the α,α-difluoroester (2.0 mmol), and the chiral organocatalyst (0.2 mmol).
-
Solvent Addition: Add the anhydrous solvent (2 mL).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., water or saturated aqueous NH4Cl).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry, concentrate, and purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC.
Conclusion and Future Perspectives
The enantioselective synthesis of β-hydroxy-α,α-difluoroesters is a rapidly evolving field with significant implications for drug discovery. Chiral Lewis acid catalysis, particularly using zinc-mediated Reformatsky reactions with chiral amino alcohol ligands, has proven to be a robust and highly effective strategy.[1] Organocatalysis presents a promising and more sustainable alternative, although further development is needed to achieve the same levels of efficiency and selectivity as metal-based systems for this specific transformation.
Future research in this area will likely focus on the development of new, more active, and selective catalysts, both metal-based and organocatalytic. The exploration of novel reaction conditions, such as flow chemistry and enzymatic catalysis, could also lead to more efficient and scalable syntheses of these valuable chiral building blocks. The continued advancement of these synthetic methodologies will undoubtedly accelerate the discovery of new fluorine-containing drugs with improved therapeutic profiles.
References
- 1. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Enantioselective synthesis of α,α-difluoro-β-lactams using amino alcohol ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 5. Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Diastereoselective reduction of ethyl 2,2-difluoro-3-oxobutanoate to yield "Ethyl 2,2-difluoro-3-hydroxypropanoate".
An Application Guide to the Diastereoselective Synthesis of Ethyl 2,2-Difluoro-3-hydroxybutanoate
Introduction: The Strategic Value of Fluorinated Chiral Alcohols
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate metabolic stability, binding affinity, and bioavailability.[1][2] Specifically, chiral building blocks containing gem-difluoro groups adjacent to a stereogenic center, such as ethyl 2,2-difluoro-3-hydroxybutanoate, are of immense synthetic value.[3][4] These motifs are found in a range of advanced materials and therapeutic candidates. The primary challenge in synthesizing these compounds lies in the precise control of the stereochemistry at the newly formed hydroxyl center during the reduction of the prochiral ketone precursor, ethyl 2,2-difluoro-3-oxobutanoate.
This guide provides a comprehensive overview and a detailed protocol for the diastereoselective reduction of ethyl 2,2-difluoro-3-oxobutanoate. We will delve into the mechanistic basis for stereocontrol, present a field-proven protocol using the Corey-Bakshi-Shibata (CBS) reduction, and detail the necessary analytical methods for validating the stereochemical outcome.
Core Principles: Achieving Diastereoselectivity in the Reduction of α,α-Difluoro Ketones
The reduction of the carbonyl group in ethyl 2,2-difluoro-3-oxobutanoate creates a new chiral center. The objective is to influence the reaction pathway so that one diastereomer is formed preferentially over the other. This control is typically achieved through reagent-based strategies, where a chiral reducing agent dictates the facial selectivity of hydride delivery to the ketone.
The Corey-Bakshi-Shibata (CBS) Reduction: A Paradigm of Asymmetric Catalysis
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[5][6] It employs a chiral oxazaborolidine catalyst, which complexes with a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide complex) to form a super-Lewis acidic species.[7][8][9]
Mechanism of Stereocontrol:
-
Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane molecule. This pre-coordination activates the borane, making it a more potent hydride donor.[6]
-
Ketone Coordination: The carbonyl oxygen of the ethyl 2,2-difluoro-3-oxobutanoate substrate coordinates to the endocyclic, Lewis acidic boron atom of the catalyst. The catalyst's chiral framework forces the ketone to bind in a sterically preferred orientation, typically with the larger substituent (the difluoroester group) positioned away from the catalyst's bulky groups.
-
Face-Selective Hydride Transfer: The activated borane, now held in close proximity, delivers a hydride to one specific face of the coordinated ketone via a stable, six-membered ring transition state.[6][9] The chirality of the catalyst directly dictates which face is accessible, thus determining the absolute configuration of the resulting alcohol.
The predictability and high levels of stereoselectivity (often >95% ee or de) make the CBS reduction an authoritative choice for this transformation.[5][9]
Experimental Protocol: CBS-Catalyzed Reduction of Ethyl 2,2-Difluoro-3-oxobutanoate
This protocol describes a representative procedure for the diastereoselective reduction using an (S)-CBS catalyst to yield the corresponding (R)-alcohol.
Materials & Reagents:
-
Ethyl 2,2-difluoro-3-oxobutanoate
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Rotary evaporator
-
NMR Spectrometer (¹H, ¹³C, ¹⁹F)
-
Chiral HPLC or GC system
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (40 mL) under a nitrogen atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mmol, 1.0 mL of 1 M solution in toluene) via syringe.
-
Add borane-dimethyl sulfide complex (1.0 mmol, 0.1 mL of 10 M solution) dropwise to the stirred solution. Stir for 10 minutes at 0 °C to allow for catalyst-borane complex formation.
-
-
Substrate Addition and Reduction:
-
In a separate flame-dried flask, prepare a solution of ethyl 2,2-difluoro-3-oxobutanoate (10.0 mmol) in anhydrous THF (10 mL).
-
Add the borane-dimethyl sulfide complex (12.0 mmol, 1.2 mL) to the substrate solution at room temperature and stir for 15 minutes.
-
Cool the main reaction flask containing the CBS catalyst to -30 °C (acetonitrile/dry ice bath).
-
Using a syringe pump over 30 minutes, slowly add the premixed substrate/BMS solution to the cold, stirred catalyst solution. Precise temperature control is critical for achieving high diastereoselectivity.
-
Stir the reaction mixture at -30 °C for 2-4 hours. Monitor the reaction progress by TLC or a suitable chromatographic method.
-
-
Reaction Quench and Workup:
-
Once the reaction is complete, slowly and carefully quench the reaction by adding methanol (15 mL) dropwise at -30 °C. Vigorous gas evolution (hydrogen) will occur.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate (50 mL) and add 1 M HCl (20 mL). Stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure ethyl 2,2-difluoro-3-hydroxybutanoate.
-
Visual Workflow of the Synthesis
Caption: Experimental workflow for the CBS reduction.
Analytical Validation: Confirming Diastereoselectivity
A critical component of this protocol is the accurate determination of the diastereomeric ratio (d.r.) of the product.
Protocol: Determination of Diastereomeric Ratio by ¹⁹F NMR Spectroscopy
Due to the presence of the C-F bonds, ¹⁹F NMR is an exceptionally sensitive and clean method for quantifying the diastereomers. The two diastereomers will have distinct chemical shifts for the fluorine atoms.
-
Sample Preparation: Prepare a solution of the purified product (~10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Ensure the spectral width is adequate to capture both diastereomeric signals. A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio.
-
Analysis:
-
Carefully integrate the signals corresponding to each diastereomer.
-
The diastereomeric ratio is the ratio of the integration values of the two signals.[10]
-
For enhanced resolution and confirmation of absolute stereochemistry, the alcohol can be derivatized with a chiral agent like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid chloride) prior to NMR analysis.[11][12] The resulting diastereomeric esters often show greater separation in both ¹H and ¹⁹F NMR spectra.[12]
-
Alternative Method: Chiral HPLC/GC
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful techniques for separating and quantifying stereoisomers.[12][13]
-
Method: An aliquot of the purified product is injected onto a suitable chiral stationary phase column.
-
Analysis: The two diastereomers will exhibit different retention times, and the ratio of their peak areas corresponds to the diastereomeric ratio.
Expected Results and Data
The diastereoselectivity of ketone reductions is influenced by the specific catalyst, substrate, and reaction conditions. Below is a table summarizing representative data for asymmetric reductions of related ketoesters.
| Reducing System | Substrate Type | Conditions | Yield (%) | Stereoselectivity (d.r. or e.e.) | Reference |
| (R)-CBS Catalyst + BH₃ | Aromatic Ketone | THF, -30°C to RT | 78% | 96% e.e. | [8] |
| Ketoreductase (KRED) | α-fluoro-β-keto ester | Aqueous Buffer, 30°C | >90% | >99% d.e., >99% e.e. | [11] |
| NaBH₄ / L-Tartaric Acid | Ethyl Acetoacetate | THF, -20°C | 59% | 79% e.e. | [14] |
| Microbial Reductase | Ethyl 4-chloro-3-oxobutanoate | Diphasic system | 95% | 86% e.e. | [15][16] |
Mechanistic Visualization
The following diagram illustrates the proposed transition state for the CBS-catalyzed reduction of ethyl 2,2-difluoro-3-oxobutanoate, explaining the origin of the high diastereoselectivity.
Caption: Proposed transition state for CBS reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 12. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 13. mdpi.com [mdpi.com]
- 14. prepchem.com [prepchem.com]
- 15. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Ethyl 2,2-difluoro-3-hydroxypropanoate in the Synthesis of Difluoromethylated Compounds: Application Notes and Protocols
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and development. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a unique position. It is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding while offering improved metabolic stability and altered electronic properties.[1] This distinct combination of features has led to the integration of the CF₂H group into numerous pharmaceuticals and agrochemicals to enhance their efficacy, bioavailability, and pharmacokinetic profiles.
This guide focuses on a versatile and highly valuable precursor for the introduction of the difluoromethyl group: Ethyl 2,2-difluoro-3-hydroxypropanoate . We will delve into its synthesis, physicochemical properties, and, most importantly, provide detailed protocols for its application in the synthesis of a variety of difluoromethylated compounds. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful building block in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
Before embarking on synthetic protocols, a thorough understanding of the precursor's properties and associated safety measures is paramount.
Table 1: Physicochemical Properties of this compound [2][3]
| Property | Value |
| Molecular Formula | C₅H₈F₂O₃ |
| Molecular Weight | 154.11 g/mol |
| Appearance | Colorless liquid (typical) |
| CAS Number | 380-41-6 |
| Synonyms | Ethyl 2,2-difluoro-3-hydroxypropionate |
Safety and Handling:
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthesis of the Precursor: The Reformatsky Reaction
The most common and efficient method for the synthesis of this compound is the Reformatsky reaction . This organozinc-mediated reaction involves the coupling of an α-halo ester with a carbonyl compound.[4][5][6][7] In this specific case, ethyl bromodifluoroacetate is reacted with formaldehyde (or its solid polymer, paraformaldehyde) in the presence of activated zinc metal.
The causality behind this choice of reaction lies in the unique reactivity of the organozinc reagent, often termed a "Reformatsky enolate". Unlike more reactive organometallic reagents like Grignard or organolithium reagents, the zinc enolate is sufficiently nucleophilic to add to the carbonyl group of the aldehyde but is generally unreactive towards the ester functionality of the starting material and product, thus preventing self-condensation and other side reactions.[7]
Reaction Mechanism: A Stepwise Look
The mechanism of the Reformatsky reaction for the synthesis of this compound can be broken down into the following key steps:[4][7]
-
Oxidative Addition: Activated zinc metal undergoes an oxidative addition into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc intermediate, the Reformatsky enolate.
-
Coordination and Nucleophilic Addition: The carbonyl oxygen of formaldehyde coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate carbon onto the carbonyl carbon of formaldehyde, forming a new carbon-carbon bond.
-
Hydrolysis (Work-up): The resulting zinc alkoxide is hydrolyzed upon acidic work-up to yield the final product, this compound.
Diagram 1: Synthesis of this compound via the Reformatsky Reaction
Caption: Workflow for the synthesis of the precursor.
Detailed Protocol for the Synthesis of this compound
This protocol is a representative procedure and may require optimization based on the specific laboratory conditions and scale.
Materials:
-
Zinc dust (<10 µm, activated)
-
Iodine (catalytic amount)
-
Ethyl bromodifluoroacetate
-
Paraformaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.5 equivalents). The flask is flushed with argon or nitrogen. A crystal of iodine is added, and the mixture is gently heated under vacuum with a heat gun until the purple iodine vapor is observed, then cooled to room temperature. This process activates the zinc surface.
-
Reaction Setup: Anhydrous THF is added to the flask containing the activated zinc.
-
Initiation: A small portion of ethyl bromodifluoroacetate (1.0 equivalent) is added to the zinc suspension. The mixture may need to be gently warmed to initiate the reaction, which is indicated by a slight exotherm and the disappearance of the shiny zinc surface.
-
Addition of Reactants: A solution of the remaining ethyl bromodifluoroacetate and paraformaldehyde (1.2 equivalents) in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: The reaction mixture is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M HCl. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x).
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Applications in the Synthesis of Difluoromethylated Compounds
This compound is a versatile precursor that can be transformed into a variety of difluoromethylated building blocks and final products. The presence of the hydroxyl and ester functionalities allows for a wide range of chemical manipulations.
Diagram 2: Synthetic Transformations of this compound
Caption: Key synthetic routes from the precursor.
Protocol 1: Synthesis of Difluoromethyl Ketones via Oxidation
The primary alcohol in this compound can be readily oxidized to the corresponding aldehyde, which can then be used in subsequent reactions, or further oxidized to a carboxylic acid. More commonly, the hydroxyl group is oxidized to a ketone after reaction of the ester with an organometallic reagent.
Procedure:
-
Grignard Addition: To a solution of this compound (1.0 equivalent) in anhydrous THF at -78 °C is added a solution of a Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 equivalents) in THF dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Quenching: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding difluoromethylated tertiary alcohol.
-
Oxidation: The resulting alcohol is dissolved in dichloromethane, and an oxidizing agent such as Dess-Martin periodinane (1.5 equivalents) is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated. The crude product is purified by column chromatography to afford the desired difluoromethyl ketone.
Protocol 2: Synthesis of Difluoromethylated Heterocycles
The difluoromethyl group is a valuable substituent in heterocyclic chemistry. This compound can be used to construct difluoromethyl-substituted heterocycles. For example, it can be a precursor to difluoromethylated quinoxalin-2-ones, which are of interest in pharmaceutical chemistry.[8]
Procedure (Conceptual):
-
Functional Group Transformation: The hydroxyl group of this compound can be converted to a better leaving group, such as a tosylate or mesylate.
-
Nucleophilic Substitution: The resulting compound can then undergo nucleophilic substitution with an appropriate amine, for example, a substituted aniline, to introduce the nitrogen atom required for heterocycle formation.
-
Cyclization: Subsequent intramolecular cyclization, potentially under acidic or basic conditions, would lead to the formation of the difluoromethylated heterocyclic core. The specific conditions for cyclization will depend on the target heterocycle.
Spectroscopic Data for Characterization
Accurate characterization of this compound is essential for confirming its synthesis and purity. The following table provides expected spectroscopic data based on the analysis of similar compounds.[1]
Table 2: Expected Spectroscopic Data for this compound
| Spectrum | Expected Chemical Shifts (δ) and Coupling Constants (J) |
| ¹H NMR (CDCl₃) | ~4.3 ppm (q, J ≈ 7.1 Hz, 2H, -OCH₂CH₃)~4.0 ppm (m, 1H, -CH(OH)-)~3.8 ppm (m, 2H, -CH₂OH)~1.3 ppm (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | ~164 ppm (t, J ≈ 30-35 Hz, C=O)~116 ppm (t, J ≈ 245-255 Hz, -CF₂-)~70 ppm (t, J ≈ 20-25 Hz, -CH(OH)-)~63 ppm (-OCH₂CH₃)~60 ppm (-CH₂OH)~14 ppm (-OCH₂CH₃) |
| ¹⁹F NMR (CDCl₃) | ~-100 to -110 ppm (d, J ≈ 260-270 Hz) and (d, J ≈ 260-270 Hz) (diastereotopic fluorines) |
| IR (neat) | ~3400 cm⁻¹ (br, O-H stretch)~2980 cm⁻¹ (C-H stretch)~1760 cm⁻¹ (C=O stretch)~1100-1300 cm⁻¹ (C-F stretch) |
Conclusion
This compound is a highly valuable and versatile precursor for the introduction of the difluoromethyl group into a wide range of organic molecules. Its synthesis via the robust and reliable Reformatsky reaction makes it readily accessible. The presence of both hydroxyl and ester functionalities provides multiple handles for subsequent chemical transformations, enabling the synthesis of diverse difluoromethylated compounds, including ketones and heterocycles, which are of significant interest in medicinal and materials chemistry. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic campaigns.
References
- 1. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. PubChemLite - this compound (C5H8F2O3) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C5H8F2O3 | CID 2758828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
Protecting group strategies for the hydroxyl function in "Ethyl 2,2-difluoro-3-hydroxypropanoate"
Application Notes and Protocols: Strategic Protection of the Hydroxyl Function in Ethyl 2,2-difluoro-3-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Protecting a Key Fluorinated Building Block
This compound is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of various pharmaceutical agents.[1] The presence of the difluoromethyl group introduces unique electronic properties that can significantly influence the biological activity of the final molecule. However, the hydroxyl group, while a key handle for synthetic transformations, presents a significant challenge. Its reactivity can interfere with desired chemical modifications elsewhere in the molecule.[2] Therefore, a robust protecting group strategy is essential for its successful application in multi-step syntheses.[3]
The electron-withdrawing nature of the adjacent gem-difluoro group decreases the nucleophilicity of the hydroxyl oxygen, potentially complicating standard protection protocols. This guide provides a detailed overview of effective protecting group strategies for the hydroxyl function in this compound, offering field-proven insights and detailed protocols to aid researchers in this critical synthetic step.
Pillar I: The Strategic Selection of a Hydroxyl Protecting Group
The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removed under mild conditions that do not affect other functional groups.[2][4] This concept of "orthogonal protection" is paramount in complex syntheses, allowing for the selective deprotection of one group in the presence of others.[5][6][7]
Several key factors must be considered when selecting a protecting group for the hydroxyl function of this compound:
-
Stability: The protecting group must withstand the reaction conditions of subsequent synthetic steps. This includes exposure to acids, bases, oxidizing agents, reducing agents, and nucleophiles.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.[2]
-
Orthogonality: In molecules with multiple functional groups, the chosen protecting group should be removable under conditions that do not cleave other protecting groups.[5][6][7]
-
Impact on Reactivity: The protecting group should not introduce unwanted steric hindrance or electronic effects that could negatively impact subsequent reactions.
To aid in this decision-making process, the following flowchart outlines a logical approach to selecting an appropriate protecting group.
Caption: Decision-making flowchart for selecting a hydroxyl protecting group.
Pillar II: Field-Proven Protocols for Hydroxyl Protection
This section provides detailed, step-by-step methodologies for the most effective and commonly used protecting groups for the hydroxyl function of this compound.
Silyl Ethers: The Workhorse of Hydroxyl Protection
Silyl ethers are among the most popular choices for protecting alcohols due to their ease of formation, stability under a wide range of conditions, and selective removal.[8][9][10] For this compound, sterically hindered silyl ethers like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are particularly effective.
A. Protection with tert-Butyldimethylsilyl (TBS) Ether
The TBS group offers a good balance of stability and ease of cleavage. It is stable to a variety of reaction conditions, including many oxidizing and reducing agents, as well as organometallic reagents.[9]
Protocol: TBS Protection
-
Dissolution: Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3 x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the TBS-protected product.
B. Deprotection of Silyl Ethers
The selective removal of silyl ethers is typically achieved using a fluoride ion source, owing to the high strength of the silicon-fluorine bond.[9][11]
Protocol: Fluoride-Mediated Deprotection
-
Dissolution: Dissolve the TBS-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Quenching: Quench the reaction with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the deprotected alcohol.
| Protecting Group | Protection Reagents | Deprotection Reagents | Stability |
| TBS | TBSCl, Imidazole, DCM | TBAF, THF or HF-Pyridine, THF or Acetic Acid, THF/H₂O | Stable to most non-acidic conditions. Cleaved by strong acids and fluoride ions. |
| TIPS | TIPSCl, Imidazole, DMF | TBAF, THF | More stable to acidic conditions and less sterically demanding deprotection than TBS. |
Table 1: Comparison of Common Silyl Protecting Groups.
Benzyl Ethers: Robust and Orthogonal Protection
Benzyl (Bn) ethers are a robust protecting group, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[12] This makes them an excellent choice for syntheses involving harsh reaction conditions.
A. Protection with Benzyl (Bn) Ether
The Williamson ether synthesis is a common method for the formation of benzyl ethers.[13]
Protocol: Benzyl Ether Protection
-
Deprotonation: To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Reaction: After the evolution of hydrogen gas ceases (approx. 30 minutes), add benzyl bromide (BnBr, 1.1 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI).
-
Heating: Warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
B. Deprotection of Benzyl Ethers
The most common method for benzyl ether deprotection is catalytic hydrogenolysis.[14][15]
Protocol: Hydrogenolysis of Benzyl Ether
-
Dissolution: Dissolve the benzyl-protected this compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate to obtain the deprotected alcohol.
| Protecting Group | Protection Reagents | Deprotection Reagents | Stability |
| Benzyl (Bn) | NaH, BnBr, THF | H₂, Pd/C, EtOH | Stable to a wide range of acidic and basic conditions. Cleaved by hydrogenolysis. |
| p-Methoxybenzyl (PMB) | NaH, PMBCl, THF | DDQ, DCM/H₂O or CAN, MeCN/H₂O | Can be removed oxidatively, providing orthogonality to the Bn group.[16] |
Table 2: Comparison of Common Benzyl-type Protecting Groups.
Acetals: Acid-Labile Protection
Acetal protecting groups, such as methoxymethyl (MOM) and tetrahydropyranyl (THP), are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.[16][17][18][19]
A. Protection with Methoxymethyl (MOM) Ether
Protocol: MOM Ether Protection
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Reagent Addition: Cool the solution to 0 °C and add methoxymethyl chloride (MOMCl, 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quenching: Quench with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with DCM (3 x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify by flash column chromatography.
B. Deprotection of Acetal Ethers
Acetal protecting groups are cleaved under acidic conditions.
Protocol: Acid-Catalyzed Deprotection of MOM Ether
-
Dissolution: Dissolve the MOM-protected this compound (1.0 eq) in methanol.
-
Acid Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (pTSA).
-
Reaction: Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Neutralization: Neutralize the reaction with a mild base, such as saturated aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify by flash column chromatography.
| Protecting Group | Protection Reagents | Deprotection Reagents | Stability |
| MOM | MOMCl, DIPEA, DCM | HCl, MeOH or pTSA, MeOH | Stable to basic and nucleophilic conditions. Cleaved by acid.[16] |
| THP | DHP, pTSA (cat.), DCM | pTSA, MeOH | Stable to basic conditions. Cleaved by acid.[16] |
Table 3: Comparison of Common Acetal Protecting Groups.
Pillar III: Orthogonal Deprotection Strategies
In the synthesis of complex molecules, it is often necessary to deprotect one hydroxyl group in the presence of others.[2] This requires an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others.[6][7]
Caption: Orthogonal deprotection strategies for common hydroxyl protecting groups.
By carefully selecting a combination of protecting groups such as a silyl ether, a benzyl ether, and an acetal, a researcher can achieve the selective deprotection of each hydroxyl group, enabling the synthesis of complex, polyfunctional molecules.
Conclusion
The strategic protection and deprotection of the hydroxyl group in this compound are critical for its successful application in organic synthesis. By understanding the principles of protecting group selection, employing robust and well-established protocols, and designing orthogonal strategies, researchers can effectively navigate the challenges associated with this key fluorinated building block. The application notes and protocols provided herein serve as a comprehensive guide for scientists and drug development professionals, enabling the efficient and successful synthesis of novel fluorinated compounds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. jocpr.com [jocpr.com]
- 6. fiveable.me [fiveable.me]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 15. synarchive.com [synarchive.com]
- 16. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 17. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
A Robust and Scalable Protocol for the Synthesis of Ethyl 2,2-difluoro-3-hydroxypropanoate via the Reformatsky Reaction
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 2,2-difluoro-3-hydroxypropanoate is a valuable building block in medicinal and agricultural chemistry. The introduction of the difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and biological activity of molecules.[1] This application note provides a detailed, scalable protocol for the synthesis of this important intermediate, focusing on the well-established Reformatsky reaction. We will delve into the critical parameters for success, safety considerations for scale-up, and the underlying chemical principles that govern this transformation.
Core Principles of the Synthesis:
The synthesis of this compound is achieved through a Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[2][3] In this specific case, ethyl bromodifluoroacetate reacts with formaldehyde (generated from paraformaldehyde) to yield the desired product.
The key steps of the reaction are:
-
Activation of Zinc: Metallic zinc is often coated with a layer of zinc oxide, which passivates the surface and prevents reaction. Therefore, activation of the zinc is a critical first step to ensure a smooth and efficient reaction.
-
Formation of the Reformatsky Reagent: The activated zinc reacts with ethyl bromodifluoroacetate to form an organozinc intermediate, also known as a Reformatsky enolate. These organozinc reagents are less reactive than Grignard or organolithium reagents, which prevents side reactions with the ester functionality.[2][3]
-
Nucleophilic Addition: The Reformatsky reagent then undergoes a nucleophilic addition to the carbonyl carbon of formaldehyde.
-
Work-up and Purification: The reaction is quenched with an acidic solution to hydrolyze the zinc alkoxide intermediate, and the final product is purified.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a laboratory scale and includes considerations for scaling up to a pilot plant setting.
I. Reagent and Equipment Preparation
Table 1: Reagent and Equipment List
| Reagent/Equipment | Grade | Supplier | Notes |
| Zinc dust (<10 mesh) | Reagent | Major Chemical Supplier | Must be activated prior to use. |
| Ethyl bromodifluoroacetate | ≥98% | Fluorochemical Specialist | Highly lachrymatory; handle in a fume hood. |
| Paraformaldehyde | Reagent | Major Chemical Supplier | Depolymerize before use for optimal results. |
| Tetrahydrofuran (THF) | Anhydrous | Major Chemical Supplier | Use a freshly opened bottle or dry over molecular sieves. |
| Hydrochloric Acid (HCl) | 37% | Major Chemical Supplier | For zinc activation and work-up. |
| Diethyl Ether | Anhydrous | Major Chemical Supplier | For extraction. |
| Saturated aq. NH₄Cl | N/A | Prepared in-house | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Major Chemical Supplier | For drying organic layers. |
| Three-neck round-bottom flask | N/A | Glassware Supplier | Equipped with a mechanical stirrer, reflux condenser, and dropping funnel. |
| Heating mantle with stirrer | N/A | Equipment Supplier | For temperature control. |
II. Zinc Activation: The Key to a Successful Reaction
Causality: The success of the Reformatsky reaction is highly dependent on the reactivity of the zinc metal. A passivating layer of zinc oxide on the surface of commercially available zinc dust can inhibit the reaction. Activation removes this layer and increases the surface area for reaction.
Protocol:
-
In a fume hood, suspend 50 g of zinc dust in 100 mL of 3% aqueous HCl.
-
Stir the suspension vigorously for 5-10 minutes.
-
Allow the zinc to settle and decant the acidic solution.
-
Wash the zinc dust sequentially with deionized water (3 x 100 mL), ethanol (2 x 50 mL), and diethyl ether (2 x 50 mL).
-
After the final wash, carefully decant the ether and dry the activated zinc under a stream of nitrogen, followed by drying in a vacuum oven at 60-80 °C for at least 4 hours.
-
Store the activated zinc under an inert atmosphere (nitrogen or argon) until use.
III. The Reformatsky Reaction: Synthesis of this compound
Diagram 1: Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Protocol:
-
Set up a dry 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Add the activated zinc dust (32.7 g, 0.5 mol) to the flask.
-
Add 200 mL of anhydrous THF to the flask and begin stirring.
-
In the dropping funnel, prepare a solution of ethyl bromodifluoroacetate (101.5 g, 0.5 mol) in 100 mL of anhydrous THF.
-
Add a small portion (approx. 10%) of the ethyl bromodifluoroacetate solution to the zinc suspension. The reaction should initiate within a few minutes, indicated by a gentle reflux. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining ethyl bromodifluoroacetate solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Reformatsky reagent.
-
Cool the reaction mixture to room temperature.
-
In a separate apparatus, gently heat paraformaldehyde (15 g, 0.5 mol) to depolymerize it into gaseous formaldehyde, and introduce the gas into the reaction mixture via a subsurface delivery tube with vigorous stirring. Alternatively, a suspension of paraformaldehyde in THF can be added portion-wise, though this may be less efficient.
-
After the addition of formaldehyde is complete, stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of 200 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Table 2: Typical Reaction Parameters and Expected Yield
| Parameter | Value |
| Reaction Scale | 0.5 mol |
| Solvent | Anhydrous THF |
| Reaction Temperature | Reflux (for reagent formation), Room Temp (for addition) |
| Reaction Time | 3-4 hours |
| Expected Yield | 60-75% |
| Boiling Point of Product | 75-78 °C at 9 mmHg |
IV. Scale-Up Considerations and Safety
Exotherm Control: The formation of the organozinc reagent is exothermic. On a large scale, inefficient mixing of the heterogeneous zinc suspension can lead to localized hot spots and an uncontrolled exotherm, making the process difficult to reproduce safely.[4][5]
-
Recommendation: For pilot-scale and larger syntheses, a continuous flow reactor with a packed bed of activated zinc is highly recommended.[4][6] This allows for better temperature control and a more consistent reaction.
Reagent Addition:
-
Recommendation: On a large scale, the dropwise addition of the ethyl bromodifluoroacetate solution is crucial to maintain a controllable reaction rate and prevent a dangerous buildup of unreacted starting material.
Safety Precautions:
-
Ethyl bromodifluoroacetate: Is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organozinc Reagents: Are sensitive to moisture and air. While less pyrophoric than other organometallics, they should be handled under an inert atmosphere.[7]
-
Formaldehyde: Is a known carcinogen and sensitizer. Handle with extreme caution in a well-ventilated area.
-
General Hazards: The reaction involves flammable solvents. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity.
Diagram 2: Reaction Mechanism
Caption: Mechanism of the Reformatsky reaction for the synthesis of this compound.
V. Characterization and Analysis
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the ethyl group (triplet and quartet), the methylene group adjacent to the hydroxyl, and the hydroxyl proton.
-
¹⁹F NMR will show a characteristic signal for the CF₂ group.
-
¹³C NMR will show the expected signals for all carbon atoms in the molecule.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the product and confirm its molecular weight.
-
Infrared (IR) Spectroscopy: Will show characteristic absorptions for the hydroxyl (O-H) and carbonyl (C=O) functional groups.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By understanding the critical role of zinc activation and the potential for exothermic reactions at scale, researchers can safely and efficiently produce this valuable fluorinated building block. The use of a continuous flow system is recommended for larger-scale production to ensure optimal safety and reproducibility.
References
- 1. Item - The Fluorinated asymmetric reformatsky reaction with aromatic ketones and imines - University of Leicester - Figshare [figshare.le.ac.uk]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C5H8F2O3 | CID 2758828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reformatsky and Blaise reactions in flow as a tool for drug discovery. One pot diversity oriented synthesis of valuable intermediates and heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
The Strategic deployment of Ethyl 2,2-difluoro-3-hydroxypropanoate in the Synthesis of Novel Antiviral Agents
Introduction: The Imperative for Fluorination in Modern Antiviral Drug Discovery
The relentless evolution of viral pathogens necessitates a continuous innovation in antiviral drug design. A cornerstone of modern medicinal chemistry is the strategic incorporation of fluorine into bioactive molecules. The introduction of fluorine atoms, particularly the gem-difluoro (-CF2-) moiety, can profoundly enhance the pharmacological profile of a drug candidate.[1][2][3][4] This is attributed to several key factors, including increased metabolic stability by blocking sites of oxidative metabolism, enhanced membrane permeability, and altered acidity of neighboring functional groups, which can lead to improved target binding and pharmacokinetic properties.[2][3][5] The gem-difluoromethylene group, in particular, is often employed as a bioisostere for a carbonyl group or an ether oxygen, offering a unique combination of steric and electronic properties.[6][7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the versatile use of Ethyl 2,2-difluoro-3-hydroxypropanoate as a key building block in the synthesis of novel antiviral compounds, with a primary focus on nucleoside analogues. We will delve into the mechanistic rationale behind its use, provide detailed synthetic protocols, and present a forward-looking perspective on its potential applications.
This compound: A Versatile Chiral Building Block
This compound is a highly functionalized and stereochemically versatile starting material. Its key structural features make it an attractive precursor for the synthesis of complex fluorinated molecules:
-
The Gem-Difluoro Group: As discussed, this moiety is crucial for enhancing the drug-like properties of the target molecule.
-
The Hydroxyl Group: This provides a handle for further chemical transformations, such as protection, activation for nucleophilic substitution, or oxidation. The stereochemistry of this hydroxyl group can be controlled or resolved to access enantiomerically pure targets.
-
The Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules or serve as a directing group in subsequent reactions.
The strategic combination of these functional groups in a small, readily accessible molecule makes this compound a powerful tool in the synthetic chemist's arsenal for the construction of novel antiviral agents.
Conceptual Workflow: From Building Block to Antiviral Candidate
The general strategy for utilizing this compound in the synthesis of antiviral nucleoside analogues involves its elaboration into a fluorinated sugar mimic, which is then coupled with a desired nucleobase. This workflow is conceptually similar to established methods for the synthesis of other fluorinated nucleosides.[2][8]
Caption: Conceptual workflow for the synthesis of antiviral nucleoside analogues.
Application Protocol: Synthesis of a 2',2'-Difluoro-Carbocyclic Nucleoside Analogue Intermediate
This protocol details a representative synthetic sequence to a key intermediate for a 2',2'-difluoro-carbocyclic nucleoside analogue, inspired by established methodologies in fluorinated nucleoside synthesis.[8]
Part 1: Synthesis of (R)-ethyl 2,2-difluoro-3-((tert-butyldimethylsilyl)oxy)propanoate
Objective: Protection of the secondary alcohol to prevent unwanted side reactions in subsequent steps.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| (R)-Ethyl 2,2-difluoro-3-hydroxypropanoate | 2758828-09-8 | 156.12 | 5.0 g | 32.0 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 18162-48-6 | 150.72 | 5.8 g | 38.4 |
| Imidazole | 288-32-4 | 68.08 | 2.7 g | 39.7 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL | - |
Procedure:
-
To a stirred solution of (R)-Ethyl 2,2-difluoro-3-hydroxypropanoate (5.0 g, 32.0 mmol) in anhydrous DCM (100 mL) at 0 °C under a nitrogen atmosphere, add imidazole (2.7 g, 39.7 mmol).
-
Add TBDMSCl (5.8 g, 38.4 mmol) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the desired product as a colorless oil.
Part 2: Synthesis of (R)-2,2-difluoro-3-((tert-butyldimethylsilyl)oxy)propane-1-ol
Objective: Reduction of the ethyl ester to the primary alcohol, a key step in forming the sugar mimic backbone.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| (R)-ethyl 2,2-difluoro-3-((tert-butyldimethylsilyl)oxy)propanoate | - | 270.39 | 7.0 g | 25.9 |
| Lithium aluminum hydride (LiAlH4), 2.0 M solution in THF | 16853-85-3 | 37.95 | 15.5 mL | 31.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 100 mL | - |
Procedure:
-
To a stirred solution of (R)-ethyl 2,2-difluoro-3-((tert-butyldimethylsilyl)oxy)propanoate (7.0 g, 25.9 mmol) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere, add LiAlH4 solution (15.5 mL, 31.0 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water (1.2 mL), 15% aqueous NaOH (1.2 mL), and water (3.6 mL).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
This intermediate can then be further elaborated through oxidation and cyclization to form a lactone, followed by coupling with a nucleobase to generate the target antiviral candidate.
Mechanistic Considerations in Antiviral Action
The incorporation of the 2',2'-difluoro moiety into a nucleoside analogue can lead to several mechanisms of antiviral activity. Once inside the cell, the nucleoside analogue is typically phosphorylated by host cell kinases to the active triphosphate form. This triphosphate can then act as a competitive inhibitor or a chain terminator of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.
Caption: General mechanism of action for nucleoside analogue antiviral drugs.
The strong electron-withdrawing nature of the two fluorine atoms can significantly alter the electronic properties of the sugar ring, potentially affecting the stability of the glycosidic bond and the conformation of the nucleoside, which can in turn influence its interaction with the viral polymerase.[2][3]
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of novel fluorinated antiviral agents. Its strategic application allows for the rational design of nucleoside and non-nucleoside analogues with potentially improved pharmacological properties. The synthetic protocols outlined herein provide a foundation for the exploration of a wide range of antiviral candidates. Future research in this area will likely focus on the development of more efficient and stereoselective methods for the elaboration of this building block into diverse sugar mimics and other complex scaffolds for antiviral drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Ethyl 2,2-difluoro-3-hydroxypropanoate" synthesis side reactions and byproduct analysis
Technical Support Center: Synthesis of Ethyl 2,2-difluoro-3-hydroxypropanoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable fluorinated building block. My goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies honed from years of experience in synthetic chemistry. We will delve into the common challenges, from reaction initiation to byproduct analysis, ensuring your synthesis is both successful and reproducible.
The primary and most reliable method for synthesizing this compound is the Reformatsky reaction . This involves the reaction of an α-halo ester, typically ethyl bromodifluoroacetate, with an aldehyde (commonly formaldehyde or its equivalents like paraformaldehyde) in the presence of activated zinc.[1][2][3] This guide is structured around this classic transformation, addressing the practical issues you are most likely to encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Reformatsky reaction has failed to initiate or is showing very low conversion. What are the likely causes and how can I fix this?
This is the most common issue encountered. The success of a Reformatsky reaction hinges on the quality and activation of the zinc metal, as the key initial step is the oxidative insertion of zinc into the carbon-bromine bond of the ethyl bromodifluoroacetate.[3][4]
Root Cause Analysis:
-
Inactive Zinc Surface: Commercially available zinc dust or powder is often coated with a passivating layer of zinc oxide, which prevents the reaction from starting.
-
Wet Reagents or Solvents: The organozinc intermediate is highly moisture-sensitive. Any water present will quench the reagent as it forms, halting the reaction. Ethyl bromodifluoroacetate itself can be sensitive to moisture.[5]
-
Impure Aldehyde Source: If using paraformaldehyde, it must be completely depolymerized to gaseous formaldehyde for it to react. Incomplete depolymerization is a common cause of low yields.
-
Incorrect Temperature: While the reaction is generally robust, initiation may require gentle heating. Conversely, excessively high temperatures can promote side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Q2: My reaction worked, but my crude NMR/GC-MS shows several significant byproducts. What are they and how can I prevent them?
Byproduct formation is often a result of the high reactivity of the Reformatsky reagent or instability of the product under certain conditions. Understanding these pathways is key to suppression.
Main Reaction Pathway vs. Side Reactions:
Caption: Key reaction pathways in the synthesis.
Common Byproducts and Mitigation Strategies:
| Byproduct Name | Formation Mechanism | Mitigation Strategy |
| Ethyl 4,4,5,5-tetrafluoro-3-oxohexanoate | Self-condensation: The Reformatsky reagent attacks the carbonyl group of another molecule of ethyl bromodifluoroacetate. | Add the ethyl bromodifluoroacetate slowly to the suspension of zinc and aldehyde. This keeps the instantaneous concentration of the organozinc reagent low, favoring the reaction with the more electrophilic aldehyde. |
| Diethyl 2,2,3,3-tetrafluorosuccinate | Wurtz-type coupling: Dimerization of two molecules of the Reformatsky reagent. | This is often promoted by localized high temperatures or overly reactive zinc. Ensure good stirring and controlled heating. Using a less reactive form of zinc (e.g., dust vs. highly activated Rieke zinc) can help. |
| Ethyl 2,2-difluoroacrylate | Dehydration: Elimination of water from the desired β-hydroxy ester product. | This primarily occurs during acidic workup or purification by distillation. Use a mild acidic quench (e.g., saturated ammonium chloride) instead of strong acids. Employ low-temperature purification techniques like column chromatography instead of high-temperature distillation. |
Q3: What is the best way to analyze my crude reaction mixture and final product for purity?
A multi-technique approach is essential for a comprehensive analysis of a fluorinated compound.
Recommended Analytical Workflow:
-
Thin-Layer Chromatography (TLC): Use for initial, rapid assessment of the reaction's progress. A standard mobile phase is 20-30% ethyl acetate in hexanes. The product is typically more polar than the starting ester.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is invaluable for identifying volatile byproducts. The mass spectrum of the desired product will show a characteristic fragmentation pattern, though the molecular ion may be weak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are required for unambiguous structure confirmation and purity assessment.
-
¹⁹F NMR: This is the most telling spectrum. The product will show a triplet for the -CF₂- group due to coupling with the adjacent -CH₂- group. The starting material, ethyl bromodifluoroacetate, will appear as a singlet at a different chemical shift.
-
¹H NMR: Look for the characteristic triplet of the -CH₂OH group and the quartet/triplet system of the ethyl ester.
-
¹³C NMR: The -CF₂- carbon will appear as a triplet due to one-bond C-F coupling.[6]
-
Expected Analytical Data for Key Compounds:
| Compound | Key ¹⁹F NMR Signal (approx. δ) | Key ¹H NMR Signals (approx. δ) | Key MS Fragments (m/z) |
| This compound | -95 to -105 ppm (t) | 3.9-4.1 (t, CH₂ OH), 4.3 (q, OCH₂ CH₃) | 154 (M+), 109 (M+ - OEt), 81 (M+ - COOEt) |
| Ethyl bromodifluoroacetate | -60 to -70 ppm (s) | 4.4 (q, OCH₂ CH₃) | 202/204 (M+), 123/125 (M+ - COOEt) |
| Diethyl 2,2,3,3-tetrafluorosuccinate | -110 to -120 ppm (s) | 4.35 (q, OCH₂ CH₃) | 205 (M+ - OEt), 177 (M+ - COOEt) |
Validated Experimental Protocols
Protocol 1: Activation of Zinc Dust
Causality: This protocol removes the passivating oxide layer and increases the surface area of the zinc, which is critical for the oxidative addition step to occur efficiently.[3]
-
Setup: In a fume hood, add zinc dust (1.5 equivalents) to a round-bottom flask equipped with a magnetic stir bar.
-
Acid Wash: Add 1 M HCl and stir vigorously for 2-3 minutes. You should observe gas evolution.
-
Decanting: Stop stirring, allow the zinc to settle, and carefully decant the acidic solution.
-
Rinsing: Wash the zinc sequentially with deionized water (x3), ethanol (x2), and finally diethyl ether or THF (x2). Decant the solvent after each wash.
-
Drying: Dry the activated zinc under high vacuum with gentle heating (~80-100 °C) for at least 2 hours until it is a fine, free-flowing powder.
-
Storage: Store the activated zinc in a desiccator or under an inert atmosphere and use it within 24 hours for best results.
Protocol 2: Synthesis of this compound
Causality: This procedure maintains a low concentration of the formed organozinc reagent by adding the precursor slowly, which minimizes self-condensation and dimerization side reactions.
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add activated zinc (1.5 eq) and anhydrous THF.
-
Reagent Addition: Add paraformaldehyde (1.2 eq). In a separate, dry dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.0 eq) in anhydrous THF.
-
Initiation: Gently heat the zinc/paraformaldehyde suspension to ~40 °C. Add a small portion (~5-10%) of the ethyl bromodifluoroacetate solution. The reaction is initiated when the solution becomes slightly cloudy and a gentle exotherm is observed. An iodine crystal can be added to aid initiation if necessary.
-
Slow Addition: Once initiated, add the remaining ethyl bromodifluoroacetate solution dropwise over 1-2 hours, maintaining a gentle reflux.
-
Reaction Completion: After the addition is complete, continue stirring at reflux for an additional 1-2 hours until TLC or GC-MS analysis shows consumption of the starting material.
-
Workup: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (x3). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the product as a colorless oil.
References
- 1. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]
- 2. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 6. rsc.org [rsc.org]
Technical Support Center: Purification of Ethyl 2,2-difluoro-3-hydroxypropanoate
Welcome to the technical support guide for the purification of Ethyl 2,2-difluoro-3-hydroxypropanoate. This resource is designed for researchers, chemists, and drug development professionals who are working with this valuable fluorinated building block. The guidance provided herein is synthesized from established chemical principles and field-proven methodologies to help you navigate the common challenges associated with isolating this compound from typical reaction mixtures, particularly those resulting from the Reformatsky reaction.
Introduction: The Synthetic Context
This compound is commonly synthesized via the Reformatsky reaction, where an α-halo ester (ethyl bromodifluoroacetate or iododifluoroacetate) reacts with an aldehyde (typically formaldehyde or its equivalent) in the presence of metallic zinc.[1][2] The reaction proceeds through an organozinc intermediate, or a 'Reformatsky enolate', which adds to the carbonyl electrophile.[3][4] An acidic workup is then required to protonate the resulting zinc alkoxide to yield the final β-hydroxy ester product and zinc(II) salts.[1][5]
Understanding this context is critical, as the crude reaction mixture will invariably contain not just the desired product, but also unreacted starting materials, zinc salts, and potential byproducts. This guide provides a structured approach to troubleshooting the purification of this specific molecule.
Logical Workflow for Purification
The purification strategy generally follows a multi-step process designed to remove different classes of impurities at each stage. A typical workflow is outlined below.
Caption: General purification workflow for this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: Emulsion Formation During Aqueous Workup
Question: I've quenched my Reformatsky reaction with aqueous acid, but upon adding my organic extraction solvent (e.g., ethyl acetate, diethyl ether), a thick, persistent emulsion has formed between the layers that won't separate. How can I resolve this?
Analysis & Solution: Emulsion formation is common in Reformatsky workups due to the presence of fine particulate zinc metal and amphiphilic zinc salts that stabilize the oil-water interface. The goal is to disrupt this stable interface.
Immediate Actions:
-
Patience: Allow the separatory funnel to stand undisturbed for 20-30 minutes. Sometimes, separation occurs slowly on its own.[6]
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion by drawing water out of the organic layer.[7]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously. A gentle back-and-forth motion with a spatula can also help coalesce dispersed droplets.[7]
If Emulsion Persists:
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically remove the particulate matter that is stabilizing the emulsion.[6]
-
Solvent Addition: Add more of the organic extraction solvent. Diluting the organic phase can sometimes disrupt the emulsion.[6] Alternatively, adding a small amount of a different solvent that is miscible with the organic phase but not the aqueous phase can alter the interfacial tension.[7]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the layers.
Pro-Tip for Future Experiments: Before extraction, ensure all solid zinc has been fully quenched and dissolved. If unreacted zinc remains, it can be removed by filtration before adding the organic solvent for extraction.
Issue 2: Low Recovery After Column Chromatography
Question: My crude NMR shows a good yield of the product, but after silica gel column chromatography, my isolated yield is very low. Where is my product going?
Analysis & Solution: this compound is a polar molecule containing both a hydroxyl group and an ester, making it susceptible to strong interactions with the acidic surface of standard silica gel. This can lead to two primary loss mechanisms: irreversible adsorption and on-column decomposition.
Potential Causes & Troubleshooting Steps:
-
Irreversible Adsorption: The polar hydroxyl group can bind strongly to the silanol groups (Si-OH) on the silica surface.
-
Solution: Deactivate the silica gel. This can be done by pre-treating the silica with a small amount of a polar modifier in the eluent system, such as triethylamine (~0.5-1% v/v), if your molecule is base-stable. This effectively caps the most acidic sites on the silica.
-
Alternative: Consider using a less acidic stationary phase like neutral alumina or Florisil®. However, always perform a preliminary Thin Layer Chromatography (TLC) analysis to ensure your compound is stable on these materials.[8]
-
-
On-Column Dehydration: The acidic nature of silica gel can catalyze the dehydration of the β-hydroxy ester to form the corresponding α,β-unsaturated ester, which will elute at a different retention factor (Rf).[9][10]
-
Symptom: You may see a new, less polar spot appear on your TLC plates during column monitoring.
-
Solution: Run the column "fast and cold." Use a slightly more polar solvent system than what TLC might suggest to reduce the residence time of your compound on the column. Applying positive pressure (flash chromatography) is highly recommended. If possible, running the column in a cold room can also suppress this side reaction.
-
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a common starting point. Begin with a low polarity (e.g., 10% EtOAc in hexanes) and gradually increase the polarity based on TLC analysis.
-
Loading: Use the "dry loading" method. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column. This generally provides better resolution than wet loading for polar compounds.
Issue 3: Product Decomposes During Distillation
Question: I'm trying to purify my product by vacuum distillation, but the material in the distillation pot is turning dark, and I'm getting a poor yield. The boiling point is reported as 75-78°C at 9 mmHg.[5]
Analysis & Solution: While vacuum distillation can be effective, β-hydroxy esters are thermally labile and can undergo dehydration or other decomposition pathways at elevated temperatures, even under vacuum.[9][11] The darkening of the distillation pot is a classic sign of decomposition.
Troubleshooting Steps:
-
Improve Vacuum: Ensure your vacuum system is operating at its maximum efficiency. A lower pressure allows for distillation at a lower temperature, minimizing thermal stress on the molecule. A pressure below 1 mmHg is ideal if achievable.
-
Use a Kugelrohr Apparatus: For small to medium scales, a Kugelrohr (short-path) distillation apparatus is highly recommended. It minimizes the residence time of the compound at high temperatures, as the material is distilled over a very short distance.
-
Avoid Overheating: Use a heating mantle with a stirrer and a thermometer to carefully control the pot temperature. Do not exceed the temperature required for a steady distillation rate. The pot temperature should ideally be no more than 20-30°C higher than the vapor temperature.
-
Consider Chemical Instability: The presence of residual acidic or basic impurities from the workup can catalyze decomposition. Ensure the material is thoroughly washed and neutralized before attempting distillation. A pre-distillation wash with a saturated sodium bicarbonate solution followed by a brine wash and thorough drying is advisable.
Quantitative Data Comparison: Purification Methods
| Purification Method | Pros | Cons | Best For |
| Flash Chromatography | High resolution for removing polar impurities; mild conditions (room temp); applicable to thermally sensitive compounds. | Can be material-intensive; potential for on-column decomposition if not optimized; may not remove very close-boiling non-polar impurities. | Initial cleanup of crude reaction mixtures to remove baseline impurities and unreacted starting materials. |
| Vacuum Distillation | Excellent for removing non-volatile impurities (salts, baseline material); scalable; yields a very pure product if the compound is stable. | Risk of thermal decomposition/dehydration; requires a good vacuum system; less effective for separating compounds with similar boiling points. | Final purification of an already partially purified material, or for large-scale purification where the compound is known to be thermally stable. |
| Kugelrohr Distillation | Minimizes thermal stress due to short path and low residence time; good for small quantities. | Lower theoretical plates (less separation efficiency) than fractional distillation; primarily for removing non-volatile impurities. | Purifying small to moderate amounts of thermally sensitive compounds like this compound. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Reformatsky reaction synthesis?
-
A1: The most common impurities include:
-
Zinc Salts (e.g., ZnBr₂, ZnCl₂): Formed during the reaction and workup. These are typically removed by aqueous washing.[1]
-
Unreacted Aldehyde/Ketone: If not fully consumed.
-
Unreacted α-halo Ester: (e.g., ethyl bromodifluoroacetate).
-
Dehydration Product: Ethyl 2,2-difluoroacrylate, formed from the elimination of water from the desired product. This is a common byproduct if the reaction or purification conditions are too harsh (e.g., high heat, strong acid/base).[9][10]
-
Q2: My NMR spectrum looks clean, but I see a small, persistent impurity. What could it be?
-
A2: If standard impurities have been ruled out, consider the possibility of a dimeric byproduct from the self-condensation of the α-halo ester. While less common, it's a potential side reaction. Additionally, if your starting aldehyde was aqueous formaldehyde, you might have impurities related to paraformaldehyde or other oligomers. High-resolution mass spectrometry can be invaluable in identifying such unknown minor products.
Q3: How can I effectively remove residual zinc salts that seem to carry through into my organic layers?
-
A3: Persistent zinc salts often indicate incomplete quenching or complex formation.
-
Wash with a Chelating Agent: A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often more effective than water alone, as the ammonia can coordinate to the zinc, improving its aqueous solubility.
-
Acidic Wash: A wash with dilute HCl (e.g., 0.1 M) can help break up zinc alkoxides, but be cautious, as this can promote dehydration of your product.[3] Always follow an acid wash with a bicarbonate and brine wash to neutralize.
-
Non-aqueous Precipitation: For industrial applications, methods exist to precipitate zinc salts directly from the organic solution before aqueous workup, for example, by adding a specific proton donor to form an insoluble complex.[12]
-
Q4: Can I use reversed-phase HPLC for final purity analysis or purification?
-
A4: Yes, reversed-phase HPLC is an excellent tool for analyzing the purity of this polar molecule. For purification, it is feasible but typically reserved for small-scale, high-purity applications.
-
Column Choice: A standard C18 column may show poor retention. Consider using a polar-endcapped C18 column or a column with a polar-embedded stationary phase, which are designed for better retention of polar analytes in highly aqueous mobile phases.[8]
-
Mobile Phase: A gradient of acetonitrile or methanol in water is a good starting point. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape, but be mindful of the potential for acid-catalyzed dehydration.[8]
-
Fluorinated Phases/Eluents: For challenging separations of fluorinated compounds, using a fluorinated stationary phase or adding a fluorinated eluent like trifluoroethanol (TFE) can offer unique selectivity.[13]
-
Workflow for Troubleshooting Chromatography
Caption: Decision tree for troubleshooting column chromatography issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. recnotes.com [recnotes.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 23.3 Dehydration of Aldol Products: Synthesis of Enones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US6921487B2 - Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides - Google Patents [patents.google.com]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Additions to Ethyl 2,2-difluoro-3-hydroxypropanoate
Welcome to the technical support center for optimizing reaction conditions for nucleophilic addition to Ethyl 2,2-difluoro-3-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluoro group. However, the electronic nature of this functionality can present challenges in achieving high yields and stereoselectivity in nucleophilic addition reactions. This guide provides a structured approach to troubleshooting and optimizing these critical transformations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Question: I am observing very low conversion of my this compound when reacting it with my nucleophile. What are the potential causes and how can I improve the conversion rate?
Answer: Low conversion is a common issue and can often be traced back to several factors related to the reactivity of both the electrophile and the nucleophile.
Causality and Solutions:
-
Insufficient Electrophilicity of the Carbonyl: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, but this can be counteracted by other factors.
-
Low Nucleophilicity of the Reagent: Your nucleophile may not be strong enough to attack the carbonyl carbon effectively.
-
Solution: If using a neutral nucleophile, consider deprotonation with a suitable base to generate a more potent anionic nucleophile. For organometallic reagents, ensure they are freshly prepared and properly titrated to confirm their concentration.
-
-
Steric Hindrance: Bulky nucleophiles may have difficulty approaching the carbonyl carbon.
-
Solution: While challenging to overcome, exploring less sterically demanding nucleophiles or increasing the reaction temperature (with caution) might improve conversion.
-
-
Improper Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely for the formation of side products.
-
Issue 2: Poor Diastereoselectivity in the Addition Product
Question: My nucleophilic addition is proceeding, but I am getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity of this reaction?
Answer: Achieving high diastereoselectivity in additions to α-chiral carbonyls like this compound is a nuanced challenge governed by the interplay of steric and electronic effects. The outcome is often dictated by whether the reaction proceeds via a Felkin-Anh or a Chelation-controlled transition state.
Understanding the Controlling Factors:
-
Felkin-Anh Model: This model predicts the stereochemical outcome based on steric hindrance, where the nucleophile attacks the carbonyl carbon from the face opposite the largest substituent on the adjacent stereocenter.[3][4] For non-chelating conditions, this is the expected pathway.
-
Chelation Control: In the presence of a chelating metal ion (often from the organometallic reagent or an added Lewis acid), a five-membered ring can form between the metal, the carbonyl oxygen, and the hydroxyl group at the C3 position.[2][3][5] This rigidifies the conformation and directs the nucleophile to attack from the less hindered face of the chelate, often leading to the opposite diastereomer predicted by the Felkin-Anh model.
Strategies for Optimizing Diastereoselectivity:
| Strategy | Rationale | Recommended Conditions |
| Promote Chelation Control | To favor the chelate-controlled product, use a Lewis acid capable of forming a stable five-membered ring. | Lewis Acids: MgBr₂, ZnBr₂, TiCl₄[2] Solvents: Ethereal solvents like THF or Et₂O can facilitate chelation. |
| Promote Felkin-Anh Control | To favor the Felkin-Anh product, use non-chelating Lewis acids or reaction conditions that disfavor chelation. | Lewis Acids: BF₃·OEt₂[2] Solvents: Non-coordinating solvents like toluene or dichloromethane. |
| Nucleophile Choice | The nature of the organometallic reagent's counter-ion influences its chelating ability. | Grignard Reagents (RMgX): Generally good chelators. Organolithium Reagents (RLi): Typically less chelating than Grignard reagents.[6] |
| Temperature | Lower temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy. | Run reactions at temperatures ranging from -78°C to 0°C. |
Experimental Workflow for Optimizing Diastereoselectivity:
Caption: Workflow for optimizing diastereoselectivity.
Issue 3: Formation of Side Products and Impurities
Question: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I suppress them?
Answer: Several side reactions can occur, depending on the nature of your nucleophile and the reaction conditions.
Common Side Reactions and Mitigation Strategies:
-
Enolization and Aldol-type Reactions: The α-protons to the carbonyl can be abstracted by strongly basic nucleophiles, leading to enolate formation and subsequent side reactions.
-
Reduction of the Carbonyl: If using hydride-containing nucleophiles or certain Grignard reagents with β-hydrides, reduction of the carbonyl to an alcohol can compete with the desired addition.
-
Mitigation: Use hydride-free nucleophiles or organometallic reagents that are less prone to β-hydride elimination.
-
-
Reaction with the Ester Group: Highly reactive nucleophiles like organolithiums can potentially add to the ester carbonyl, leading to the formation of a tertiary alcohol after a second addition.
-
Mitigation: Use a less reactive organometallic reagent, such as a Grignard or organozinc reagent. Running the reaction at a lower temperature can also help to control the reactivity.
-
-
Decomposition of Starting Material: The presence of strong acids or bases can lead to the decomposition of the starting material or product.
-
Mitigation: Ensure that the reaction conditions are as neutral as possible, and that the work-up procedure is performed carefully to avoid prolonged exposure to harsh conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of organometallic reagent to use for nucleophilic addition to this compound?
A1: The choice of organometallic reagent depends on the desired outcome.
-
Grignard Reagents (RMgX): These are a good starting point as they are readily available and their chelating nature can be exploited for stereocontrol.[1][10]
-
Organolithium Reagents (RLi): These are generally more reactive and less prone to chelation, which may be advantageous if the Felkin-Anh product is desired.[11][12][13]
-
Reformatsky Reagents (organozinc): These are less basic and can be a good choice to avoid side reactions like enolization.[7][8][9][14][15]
Q2: How do I prepare and handle the organometallic reagents safely?
A2: Organometallic reagents are highly reactive and often pyrophoric. It is crucial to handle them under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dry glassware. Always consult the safety data sheet (SDS) for the specific reagent you are using.
Q3: What analytical techniques are best for monitoring the reaction progress and determining the diastereomeric ratio?
A3:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of the starting material.
-
¹H and ¹⁹F NMR Spectroscopy: These are powerful tools for characterizing the product and determining the diastereomeric ratio by integrating the signals corresponding to each diastereomer.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantify the ratio of diastereomers and assess the purity of the product.
Q4: What is a general experimental protocol for performing a nucleophilic addition to this compound?
A4: The following is a general procedure that should be optimized for your specific nucleophile and desired outcome.
General Protocol for Nucleophilic Addition:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of this compound in an anhydrous solvent (e.g., THF).
-
Cooling: Cool the solution to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Lewis Acid Addition (Optional): If using a Lewis acid, add it to the solution and stir for 15-30 minutes.
-
Nucleophile Addition: Add the organometallic reagent dropwise to the cooled solution, maintaining the internal temperature below the specified limit.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for nucleophilic addition.
References
- 1. leah4sci.com [leah4sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
Technical Support Center: Stability and Degradation of Ethyl 2,2-difluoro-3-hydroxypropanoate
Welcome to the technical support center for Ethyl 2,2-difluoro-3-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile fluorinated building block. Here, you will find answers to frequently asked questions regarding its stability and degradation under common laboratory conditions.
Introduction: The Unique Chemistry of this compound
This compound is a valuable synthetic intermediate due to the presence of multiple functional groups: an ethyl ester, a difluorinated α-carbon, and a primary alcohol at the β-position. This unique combination, however, also presents specific challenges regarding its stability. The electron-withdrawing nature of the two fluorine atoms significantly activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterparts. Furthermore, the β-hydroxyl group can participate in side reactions, particularly under harsh acidic or basic conditions. This guide will help you navigate these potential challenges to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Stability and Hydrolysis under Basic Conditions
Question 1: I am trying to deprotect another functional group in my molecule containing this compound using basic conditions (e.g., NaOH, KOH, LiOH). I'm observing significant loss of my starting material. What is happening?
Answer: You are likely observing rapid hydrolysis of the ethyl ester, a reaction commonly known as saponification.[1] The two fluorine atoms on the carbon adjacent to the ester carbonyl group are strongly electron-withdrawing. This effect increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by hydroxide ions.[2] This activation leads to a significantly faster hydrolysis rate compared to non-fluorinated esters.
The reaction proceeds via a nucleophilic acyl substitution mechanism, which is irreversible under basic conditions because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[1]
Troubleshooting Steps:
-
Use Milder Bases: If your experimental conditions allow, switch to a weaker base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
-
Lower the Temperature: Perform your reaction at a lower temperature (e.g., 0 °C or even -20 °C) to decrease the rate of ester hydrolysis.
-
Reduce Reaction Time: Monitor your reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the desired transformation is complete.
-
Anhydrous Conditions: If the desired reaction does not require water, using anhydrous conditions with a non-nucleophilic base (e.g., DBU, DIPEA) in an aprotic solvent can prevent hydrolysis.
Question 2: Besides hydrolysis, are there other potential degradation pathways for this compound under basic conditions?
Answer: Yes, under certain basic conditions, particularly with stronger bases or elevated temperatures, a retro-aldol reaction can be a competing degradation pathway.[3] This reaction involves the cleavage of the carbon-carbon bond between the α and β carbons.
The mechanism is initiated by the deprotonation of the β-hydroxyl group to form an alkoxide. This is followed by the cleavage of the Cα-Cβ bond, which is facilitated by the electron-withdrawing difluoro group, to yield an enolate and formaldehyde. The enolate would then be protonated upon workup. While ester hydrolysis is generally the more dominant pathway, the possibility of a retro-aldol reaction should be considered, especially if you observe unexpected byproducts.
Section 2: Stability and Degradation under Acidic Conditions
Question 3: I am performing a reaction in the presence of a strong acid (e.g., HCl, H₂SO₄) and I'm seeing incomplete conversion and the formation of a new, more polar spot on my TLC plate. What could be the issue?
Answer: Similar to basic conditions, the ethyl ester of your compound is susceptible to hydrolysis under acidic conditions. Acid-catalyzed hydrolysis is an equilibrium-controlled process, which is the reverse of Fischer esterification.[4] The presence of a large excess of water will drive the equilibrium towards the formation of the carboxylic acid and ethanol.
The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water.
Troubleshooting Steps:
-
Minimize Water Content: If possible for your desired reaction, use anhydrous acidic conditions. If water is necessary, use the minimum required amount.
-
Remove Byproducts: If feasible, removing the ethanol or water as they are formed can shift the equilibrium towards the starting ester.
-
Use Lewis Acids: In some cases, a Lewis acid might be able to catalyze your desired reaction without promoting significant ester hydrolysis.
-
Control Temperature and Time: As with basic hydrolysis, lower temperatures and shorter reaction times can help to minimize this side reaction.
Question 4: I've noticed the formation of a less polar byproduct during my acid-catalyzed reaction, especially upon heating. What could this be?
Answer: A common side reaction for β-hydroxy carbonyl compounds under acidic conditions, particularly with heat, is dehydration to form an α,β-unsaturated ester.[5][6] In the case of this compound, this would result in the formation of Ethyl 2,2-difluoroacrylate.
The reaction is typically initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a double bond between the α and β carbons.[7]
Preventative Measures:
-
Avoid High Temperatures: If you suspect dehydration is occurring, try to run your reaction at a lower temperature.
-
Mild Acid Catalysis: Use the mildest acidic conditions that will facilitate your desired reaction.
-
Careful Workup: During the workup, avoid strong acidic washes if possible, or perform them at low temperatures. Neutralize the reaction mixture promptly.
Section 3: Analytical Monitoring of Degradation
Question 5: How can I monitor the degradation of this compound during my reaction?
Answer: Several analytical techniques can be employed to monitor the stability of your compound and identify potential degradation products. The choice of method will depend on the available instrumentation and the specific information you require.
| Technique | Application | Advantages | Considerations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Simple, fast, and inexpensive. | Limited resolution and not quantitative. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the starting material and degradation products.[8][9] | High resolution, sensitive, and quantitative. | Requires method development (column, mobile phase selection). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds.[10][11] | Excellent for identifying and quantifying volatile degradation products. | The compound may require derivatization to improve volatility and thermal stability.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of starting material and degradation products.[13] | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols:
Protocol 1: General Purpose RP-HPLC Method for Degradation Monitoring
This protocol provides a starting point for developing a method to monitor the degradation of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in the initial mobile phase composition.
Note: This method will need to be optimized for your specific reaction mixture to ensure good separation of all components.
Summary of Potential Degradation Pathways
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. [PDF] The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | Semantic Scholar [semanticscholar.org]
- 3. Video: C–C Bond Cleavage: Retro-Aldol Reaction [jove.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 7. homework.study.com [homework.study.com]
- 8. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. researchgate.net [researchgate.net]
Managing moisture sensitivity in reactions involving "Ethyl 2,2-difluoro-3-hydroxypropanoate"
Welcome to the technical support guide for Ethyl 2,2-difluoro-3-hydroxypropanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on managing the moisture sensitivity of this versatile fluorinated building block. The unique combination of a primary alcohol, a difluoro-activated ester, and the inherent reactivity of these functional groups necessitates careful control of reaction conditions to ensure success.
This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs): Fundamentals of Handling and Storage
This section covers the foundational knowledge required to handle and store this compound effectively, preventing moisture-related issues before they begin.
Q1: What is this compound, and why is it moisture-sensitive?
This compound (CAS No. 380-41-6) is an organic compound featuring a primary hydroxyl group, an ethyl ester, and a geminal difluoride at the α-position.[1][2] Its moisture sensitivity arises from two primary sources:
-
The Hydroxyl Group: The primary alcohol is nucleophilic and protic. In the presence of moisture, it can compete with other nucleophiles, react with bases, or interfere with moisture-sensitive reagents (e.g., organometallics, hydrides, silylating agents).
-
The Ester Group: The ester can undergo hydrolysis to the corresponding carboxylic acid and ethanol, particularly under acidic or basic conditions. While the electron-withdrawing difluoro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, it also influences the stability of the ester.[3][4] Unintended hydrolysis due to water contamination leads to reduced yield and the formation of impurities.
Q2: How should I properly store this reagent to maintain its integrity?
Proper storage is the first line of defense against moisture contamination. To preserve the quality of this compound, follow these guidelines:
-
Primary Storage: Keep the reagent in its original, tightly sealed container. For reagents packaged in Sure/Seal™ or similar bottles, this provides an excellent barrier.[5]
-
Inert Atmosphere: For long-term storage or for high-purity applications, store the bottle inside a desiccator filled with a suitable drying agent (e.g., Drierite, silica gel). For the highest level of protection, blanketing the reagent with an inert gas like argon or nitrogen is recommended.[5]
-
Temperature: Store in a cool, well-ventilated place away from heat or ignition sources.[6]
Q3: My reaction is failing. How can I confirm if my starting material has been compromised by moisture?
If you suspect degradation, you can perform the following checks:
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content in organic reagents and solvents.
-
¹H NMR Spectroscopy: Compare the NMR spectrum of your current reagent batch to a reference spectrum from a fresh bottle or the supplier. Look for the appearance of new peaks or a broadening of the hydroxyl peak, which could indicate hydrolysis or other water-mediated side reactions.
-
Physical Appearance: While not definitive, any change from a clear, colorless liquid, such as cloudiness or the formation of a precipitate, warrants investigation.
Q4: How critical is it to use anhydrous solvents?
It is absolutely critical. The use of "wet" or inadequately dried solvents is one of the most common causes of failure in moisture-sensitive reactions.[7] Water in the solvent can directly compete in the reaction, quench reagents, and promote side reactions. Always use freshly dried, high-purity solvents.
Troubleshooting Guide: Common Reaction Scenarios
This section addresses specific problems encountered during common transformations involving this compound.
Scenario 1: Protection of the Hydroxyl Group (e.g., Silylation, Acylation)
Problem: "My silylation reaction with TBSCl and imidazole is incomplete, giving me a low yield of the desired silyl ether."
Primary Cause: This is a classic case of moisture interference. Both the silylating agent (tert-butyldimethylsilyl chloride) and the base (imidazole or triethylamine) are highly reactive towards water. Water will rapidly quench the TBSCl to form non-reactive siloxanes and will protonate the base, rendering both ineffective.
Solutions & Troubleshooting Workflow:
-
System Preparation: Ensure all glassware is rigorously dried either by flame-drying under vacuum or by oven-drying at >125°C for several hours and cooling in a desiccator or under a stream of inert gas.[8][9]
-
Solvent & Reagent Purity: Use freshly distilled anhydrous solvent (e.g., DCM over CaH₂, THF over Na/benzophenone).[7] Ensure the base (e.g., triethylamine) is also distilled and stored over KOH.
-
Establish an Inert Atmosphere: The reaction must be performed under a blanket of dry nitrogen or argon. This prevents atmospheric moisture from entering the system.[10][11] See Protocol 1 for a detailed setup guide.
-
Order of Addition: Add the substrate, solvent, and base to the flask first. Add the silylating agent last, dropwise, at the appropriate temperature (often 0°C to minimize side reactions).
Troubleshooting Diagram: Silylation Reaction
Caption: Troubleshooting workflow for low-yield silylation reactions.
Scenario 2: Oxidation of the Hydroxyl Group (e.g., Dess-Martin, Swern)
Problem: "I am attempting a Dess-Martin periodinane (DMP) oxidation, but the reaction is sluggish and my crude NMR shows a complex mixture with recovered starting material."
Primary Cause: Oxidizing agents like DMP and the reagents used in Swern oxidations (oxalyl chloride, DMSO, triethylamine) are extremely hygroscopic and reactive towards water. Moisture will rapidly decompose these reagents, leading to an incomplete reaction and the formation of byproducts.
Solutions & Preventative Measures:
-
Reagent Quality is Paramount: Use DMP from a freshly opened bottle or a batch that has been stored in a desiccator under an inert atmosphere. For Swern oxidations, ensure DMSO is anhydrous and oxalyl chloride is fresh.
-
Strict Anhydrous Technique: This cannot be overstated. All solvents must be of the highest purity and dryness. The reaction must be conducted under a meticulously maintained inert atmosphere from start to finish.[12][13]
-
Temperature Control: Low-temperature reactions (-78°C for Swern) are susceptible to condensation. Ensure your inert gas line has a drying tube and that there are no leaks in your system where atmospheric moisture can be drawn in.
Data Table: Troubleshooting Oxidation Reactions
| Symptom | Potential Cause | Recommended Solution |
| No reaction, starting material recovered | Decomposed oxidizing agent | Use a fresh bottle of DMP or newly distilled Swern reagents. Verify reagent activity on a simple alcohol like benzyl alcohol. |
| Sluggish/incomplete reaction | Insufficient reagent; trace moisture | Use a slight excess (1.1-1.5 eq) of the oxidant. Re-dry all solvents and glassware and repeat the reaction. |
| Formation of multiple byproducts | Reaction warmed prematurely; moisture contamination | Maintain strict temperature control. Ensure the workup procedure is appropriate and does not introduce water before the reaction is fully quenched.[14] |
Scenario 3: Nucleophilic Attack at the Ester Carbonyl
Problem: "My amidation reaction with an amine is giving me the hydrolyzed carboxylic acid as the major product instead of the desired amide."
Primary Cause: While the gem-difluoro group activates the ester for nucleophilic attack, it doesn't prevent water from acting as a competing nucleophile.[3] If there is moisture in the reaction, it can hydrolyze the ester, especially if the reaction requires elevated temperatures or prolonged reaction times. The resulting carboxylate is generally unreactive towards further amidation under these conditions.
Solutions & Logical Flow for Troubleshooting:
-
Confirm Anhydrous Conditions: As with all other scenarios, this is the first step. Use anhydrous solvents and reagents, and maintain an inert atmosphere.[10]
-
Evaluate the Nucleophile: Ensure the amine is dry. If it is a salt (e.g., a hydrochloride), it must be neutralized and dried before use.
-
Consider Alternative Activation: Direct amidation of esters can be difficult. Conversion to a more reactive intermediate may be necessary. For instance, you could first hydrolyze the ester to the carboxylic acid under controlled conditions and then use standard peptide coupling agents (e.g., EDC, HATU) to form the amide. This two-step process is often more reliable than direct amidation.
-
Azeotropic Water Removal: For reactions that generate water or are particularly sensitive to it, azeotropic removal using a Dean-Stark apparatus with a solvent like toluene can be effective.[15]
Diagram: Decision Logic for Ester Modification
Caption: Decision-making process for troubleshooting ester modification reactions.
Key Experimental Protocols
Protocol 1: Setting up a Reaction Under Inert Atmosphere
This protocol describes the standard procedure for setting up a reaction vessel that is free of atmospheric air and moisture.[11][16]
-
Glassware Preparation: Take a clean, dry round-bottom flask containing a stir bar and assemble it with a condenser or septum-capped adapter.
-
Drying: Heat the entire assembly with a heat gun under a high vacuum for several minutes until no more condensation is visible. Alternatively, oven-dry the glassware and assemble it hot.[8]
-
Purging: Allow the flask to cool to room temperature under a positive pressure of dry nitrogen or argon. This is typically done by connecting the flask to a Schlenk line or a balloon filled with the inert gas.[12][13] Use an exit needle to allow the displaced air to escape. Flush for at least 5-10 minutes.
-
Reagent Addition: Add dry solvents and liquid reagents via a gas-tight syringe that has been flushed with inert gas.[9] Add solid reagents quickly against a positive flow of inert gas.
Protocol 2: Using Solid Drying Agents During Workup
After an aqueous workup, the organic layer will be saturated with water and must be dried before solvent removal.[17]
-
Initial Wash: Before using a solid drying agent, wash the organic layer with a saturated sodium chloride solution (brine). This removes the bulk of the dissolved water.[15]
-
Addition of Drying Agent: Transfer the organic layer to an Erlenmeyer flask. Add a small portion (spatula tip) of an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[18]
-
Observation: Swirl the flask. If the drying agent clumps together and sticks to the bottom, water is still present.[19] Continue adding small portions of the drying agent until newly added particles remain free-flowing, resembling a snow-globe effect when swirled. This indicates the solution is dry.
-
Removal: Decant or filter the dried solution away from the drying agent to a clean, dry flask ready for solvent evaporation.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C5H8F2O3 | CID 2758828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. How To [chem.rochester.edu]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring the Synthesis of Ethyl 2,2-difluoro-3-hydroxypropanoate by TLC and NMR
Welcome to the technical support guide for the synthesis and reaction monitoring of Ethyl 2,2-difluoro-3-hydroxypropanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting strategies to ensure your success.
Introduction to the Synthesis
The preparation of this compound typically proceeds via a Reformatsky reaction.[1][2] This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of a metal, most commonly zinc.[1] In this specific synthesis, ethyl bromodifluoroacetate, a fluorinated α-halo ester, reacts with an aldehyde (commonly formaldehyde or its equivalent for the synthesis of the title compound) to form the desired β-hydroxy ester.[3] The organozinc reagent, often referred to as a Reformatsky enolate, is less reactive than Grignard reagents or lithium enolates, which prevents undesired side reactions with the ester functionality.[1]
Reaction Monitoring: A Tale of Two Techniques
Effective reaction monitoring is crucial for optimizing yield and minimizing impurities. For this synthesis, Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools. TLC offers a rapid, qualitative assessment of the reaction's progress, while NMR provides detailed structural information for both reactants and products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the synthesis of this compound.
TLC Monitoring
Q1: My TLC plate shows multiple spots, and I'm not sure which is my product.
A1: This is a common challenge. To confidently identify your product spot, it is essential to run reference spots of your starting materials (the aldehyde and ethyl bromodifluoroacetate) alongside your reaction mixture on the same TLC plate. The product, this compound, is more polar than the starting materials due to the presence of the hydroxyl group. Therefore, it will have a lower Retention Factor (Rf) value and will appear lower on the TLC plate.
Q2: All my spots are clustered at the bottom of the TLC plate.
A2: This indicates that your solvent system is not polar enough to move the compounds up the plate. You should increase the polarity of your mobile phase. For a typical ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate.[4]
Q3: All my spots have run to the top of the TLC plate.
A3: Conversely, this suggests your solvent system is too polar. To achieve better separation, you need to decrease the polarity of the mobile phase by increasing the proportion of hexane in your ethyl acetate/hexane mixture.[4]
Q4: I see a new spot on the TLC, but the starting material spot is not diminishing.
A4: This could indicate several issues:
-
Inactive Zinc: The zinc metal may not be sufficiently activated to initiate the reaction. Activation is often necessary to remove the passivating oxide layer.
-
Low Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate.
-
Presence of Water: The reaction is sensitive to moisture, which can quench the organozinc intermediate. Ensure all your glassware is oven-dried and your solvents are anhydrous.
NMR Analysis
Q5: I've taken a ¹H NMR of my crude reaction mixture, but the spectrum is very complex. How can I identify my product?
A5: The ¹H NMR of the crude mixture will contain signals from the starting materials, product, and any side products. The key is to look for the characteristic signals of your product. For this compound, you should look for a new multiplet in the 4.0-4.5 ppm region corresponding to the CH proton adjacent to the hydroxyl group, and a new signal for the CH₂ group adjacent to the hydroxyl. Comparing the crude spectrum to the known spectra of your starting materials will help you identify these new peaks.
Q6: My ¹⁹F NMR shows more than one signal. What could this be?
A6: While your product should ideally show a single signal for the two equivalent fluorine atoms, the presence of multiple signals could indicate the formation of diastereomers if your aldehyde has a stereocenter, or the presence of fluorine-containing byproducts. It is also possible that unreacted ethyl bromodifluoroacetate is still present.
General Reaction Troubleshooting
Q7: My reaction is not starting, even after adding all the reagents.
A7: The most common reason for a sluggish or non-starting Reformatsky reaction is inactive zinc.[5] You can try activating the zinc by stirring it with a small amount of iodine or 1,2-dibromoethane in your reaction solvent until the color disappears before adding the other reagents. Another common issue is the presence of moisture. Ensure all glassware is rigorously dried and solvents are anhydrous.
Q8: The yield of my reaction is very low. What are the likely causes?
A8: Low yields can result from several factors:
-
Incomplete Reaction: Monitor the reaction by TLC until the starting material is consumed.
-
Side Reactions: The organozinc intermediate can be involved in side reactions if the temperature is too high or if there are reactive functional groups present.
-
Workup Issues: The product can be lost during the aqueous workup if the pH is not carefully controlled or if extractions are not performed thoroughly.
-
Purification Losses: The product may be volatile or may co-elute with impurities during column chromatography.
Experimental Protocols
TLC Monitoring Protocol
-
Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add your chosen solvent system (e.g., 20% ethyl acetate in hexane). Cover the chamber and allow it to saturate for at least 10-15 minutes.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Using separate capillaries, spot your aldehyde starting material, ethyl bromodifluoroacetate, and your reaction mixture on the line. It is also good practice to co-spot the reaction mixture with each of the starting materials in separate lanes to aid in identification.
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate stain).
-
Calculate Rf Values: The Rf value for each spot is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
NMR Sample Preparation
-
Quench a Reaction Aliquot: Withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture and quench it in a vial containing a small amount of saturated aqueous ammonium chloride solution.
-
Extract: Add a small amount of an organic solvent (e.g., diethyl ether or ethyl acetate), vortex, and allow the layers to separate.
-
Prepare the Sample: Carefully remove the organic layer with a pipette, dry it over a small amount of anhydrous sodium sulfate, and then filter it into a clean NMR tube.
-
Add Deuterated Solvent: Add the appropriate deuterated solvent (e.g., CDCl₃) and acquire the ¹H and ¹⁹F NMR spectra.
Data Interpretation
TLC Data
The polarity of the compounds involved in the reaction generally follows this trend:
This compound (Product) > Aldehyde > Ethyl bromodifluoroacetate
This means that on a normal-phase silica gel TLC plate, the product will have the lowest Rf value, followed by the aldehyde, and then ethyl bromodifluoroacetate with the highest Rf.
| Compound | Expected Relative Rf Value |
| Ethyl bromodifluoroacetate | High |
| Aldehyde (e.g., formaldehyde) | Intermediate |
| This compound | Low |
Note: Actual Rf values are highly dependent on the specific TLC plate, solvent system, and laboratory conditions. The table above provides a general guide to the expected elution order.
NMR Data
Starting Material: Ethyl bromodifluoroacetate
-
¹H NMR (CDCl₃): The spectrum is simple, showing a quartet around 4.4 ppm (2H, -OCH₂CH₃) and a triplet around 1.4 ppm (3H, -OCH₂CH₃).
-
¹⁹F NMR (CDCl₃): A singlet is expected for the two equivalent fluorine atoms.
Product: this compound (Predicted)
-
¹H NMR (CDCl₃):
-
~4.3 ppm (q, 2H): The quartet for the -OCH₂CH₃ protons.
-
~4.0-4.2 ppm (m, 1H): The proton on the carbon bearing the hydroxyl group (-CH(OH)-). This signal will likely be a multiplet due to coupling with the adjacent CH₂ and the fluorine atoms.
-
~3.8 ppm (m, 2H): The protons of the CH₂ group adjacent to the hydroxyl group (-CH₂OH).
-
~2.5-3.0 ppm (br s, 1H): The hydroxyl proton (-OH). The chemical shift and appearance of this peak can vary depending on concentration and the presence of water.
-
~1.3 ppm (t, 3H): The triplet for the -OCH₂CH₃ protons.
-
-
¹⁹F NMR (CDCl₃): A triplet is expected for the two equivalent fluorine atoms due to coupling with the adjacent CH₂ protons.
Visualizing the Workflow and Troubleshooting
Reaction and Monitoring Workflow
References
Technical Support Center: Zinc Activation in the Reformatsky Reaction for Ethyl 2,2-difluoro-3-hydroxypropanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2,2-difluoro-3-hydroxypropanoate via the Reformatsky reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our focus is to elucidate the critical role of zinc activation in achieving high yields and reproducibility in this challenging yet crucial transformation.
Introduction: The Significance of Zinc Activation
The Reformatsky reaction is a powerful tool for carbon-carbon bond formation, specifically for the synthesis of β-hydroxy esters.[1][2] When employing fluorinated building blocks like ethyl bromodifluoroacetate, the resulting α,α-difluoro-β-hydroxy esters are of significant interest in medicinal chemistry due to the unique properties conferred by the difluoromethyl group.[3][4] However, the success of this reaction is intrinsically linked to the activity of the zinc metal used.[5][6] Commercial zinc dust is often coated with a passivating layer of zinc oxide, which can hinder the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester, leading to variable reaction initiation times and lower yields.[6]
Effective zinc activation is therefore paramount. This involves removing the oxide layer and increasing the surface area of the metal, thereby enhancing its reactivity.[6] This guide will explore various zinc activation techniques and provide solutions to common problems encountered during the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question 1: My Reformatsky reaction is not initiating, or the initiation is very sluggish. What are the likely causes and how can I resolve this?
Answer:
Failure to initiate is one of the most common frustrations with the Reformatsky reaction. The primary culprit is almost always inactive zinc. Here’s a systematic approach to troubleshooting this issue:
-
Inadequate Zinc Activation: The zinc you are using may have a significant oxide layer. It is crucial to activate the zinc immediately before use. Several methods are effective:
-
Iodine Activation: A small crystal of iodine can be added to the zinc suspension. The disappearance of the purple color indicates activation.[7]
-
TMSCl Activation: Treatment of zinc dust with trimethylsilyl chloride (TMSCl) is a highly effective method for removing the oxide layer and enhancing reactivity.[5][8]
-
Rieke® Zinc: For particularly challenging substrates, commercially available or freshly prepared Rieke® Zinc, a highly reactive form of zinc powder, is an excellent option.[9][10]
-
-
Presence of Moisture: The organozinc intermediate is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Solvents must be anhydrous.
-
Purity of Reagents: Ensure your ethyl bromodifluoroacetate and aldehyde/ketone are pure and free of acidic impurities that can quench the organozinc reagent.
-
Insufficient Heating: Gentle heating is often required to initiate the reaction. A heat gun can be used to warm a spot in the flask to start the reaction, which is often exothermic once it begins.
Question 2: I am observing a low yield of my desired product, this compound. What are the potential side reactions, and how can I minimize them?
Answer:
Low yields can be attributed to several factors, including incomplete reaction, side reactions, and workup issues.
-
Self-Condensation of the Reformatsky Reagent: The zinc enolate can react with another molecule of ethyl bromodifluoroacetate. This can be minimized by the slow addition of the haloester to the reaction mixture containing the activated zinc and the carbonyl compound.
-
Dehydration of the Product: The β-hydroxy ester product can undergo dehydration to form an α,β-unsaturated ester, especially during acidic workup or if the reaction is heated for too long. A milder workup with a saturated aqueous solution of ammonium chloride is recommended.
-
Wurtz-Type Coupling: Dimerization of the organozinc reagent can occur, leading to the formation of ethyl 2,2,3,3-tetrafluorosuccinate. This is more prevalent if the carbonyl compound is unreactive or added too slowly.
-
Enolization of the Carbonyl Compound: If the aldehyde or ketone is prone to enolization, this can compete with the desired nucleophilic addition. Using a more reactive form of zinc (like Rieke® Zinc) can often favor the Reformatsky reaction pathway.
To improve your yield, consider the following:
-
Optimize Zinc Activation: Experiment with different activation methods. The choice of activation can significantly impact yield (see Table 1).
-
Control Reaction Temperature: Maintain a gentle reflux once the reaction has initiated. Overheating can promote side reactions.
-
Slow Addition: Add the ethyl bromodifluoroacetate slowly to the suspension of activated zinc and the carbonyl compound.
Question 3: I am having difficulty with the reproducibility of my reaction. Why are my yields inconsistent between batches?
Answer:
Reproducibility issues in the Reformatsky reaction are very common and often trace back to the zinc activation step.
-
Batch-to-Batch Variability of Zinc: The quality and particle size of commercial zinc dust can vary significantly between suppliers and even between lots from the same supplier. This can affect the efficiency of the activation process.
-
Inconsistent Activation: The effectiveness of the activation procedure can be operator-dependent. Ensure that the activation is performed consistently for each reaction. For example, when using iodine, ensure the color has fully discharged before proceeding.
-
Atmospheric Control: Even small amounts of air or moisture can have a significant impact on the reaction. Ensure a robust inert atmosphere is maintained throughout the reaction setup and execution.
To enhance reproducibility:
-
Standardize Your Zinc Source: If possible, use zinc from the same batch for a series of experiments.
-
Adopt a Robust Activation Protocol: Methods like TMSCl activation or the use of Rieke® Zinc tend to be more reproducible than simpler methods like acid washing.
-
Utilize Schlenk Line or Glovebox Techniques: For the most sensitive reactions, performing the entire procedure under rigorous inert atmosphere conditions is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the Reformatsky reaction?
A1: The solvent plays a crucial role in solvating the organozinc intermediate and influencing the reaction rate. Aprotic solvents are essential.
-
Tetrahydrofuran (THF): THF is a common and effective solvent as it solvates the zinc enolate well.[9]
-
Diethyl Ether: Also a suitable choice, though sometimes less effective than THF for less reactive substrates.
-
Dioxane: Can be used, but its higher boiling point may lead to more side reactions if not carefully controlled.
-
Toluene: Often used, especially for reactions requiring higher temperatures.[11]
Q2: Can I use ethyl iododifluoroacetate instead of ethyl bromodifluoroacetate?
A2: Yes, and in some cases, it may be advantageous. The carbon-iodine bond is weaker than the carbon-bromine bond, making ethyl iododifluoroacetate more reactive. This can lead to easier initiation of the reaction, sometimes at lower temperatures. However, it is also more expensive and can be less stable.
Q3: Is it possible to perform an asymmetric Reformatsky reaction to obtain an enantiomerically enriched product?
A3: Yes, asymmetric versions of the Reformatsky reaction have been developed. This typically involves the use of chiral ligands, such as amino alcohols, that coordinate to the zinc atom and control the facial selectivity of the addition to the carbonyl compound.[3][12]
Q4: What are the safety precautions I should take when running a Reformatsky reaction?
A4:
-
Inert Atmosphere: As mentioned, the organozinc intermediates are air and moisture-sensitive. The reaction should be conducted under an inert atmosphere of argon or nitrogen.
-
Exothermic Reaction: The reaction can be highly exothermic, especially on a larger scale. Ensure you have adequate cooling available and add reagents slowly.
-
Flammable Solvents: The solvents used (THF, ether, toluene) are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Quenching: Quench the reaction carefully, especially if there is unreacted zinc, as it can react vigorously with acid.
Data Presentation
Table 1: Comparison of Zinc Activation Methods on the Yield of this compound
| Activation Method | Activating Agent(s) | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| Mechanical/Physical | Grinding/Sonication | 40-60 | No chemical activators needed. | Can be difficult to scale up; may require specialized equipment. |
| Chemical Activation | Iodine (catalytic) | 60-75 | Simple and inexpensive. | Can be less reliable; may not be sufficient for less reactive substrates. |
| Chemical Activation | TMSCl | 75-90 | Highly effective and generally reproducible. | TMSCl is corrosive and moisture-sensitive. |
| Rieke® Zinc | Lithium Naphthalenide | 85-98 | Highest reactivity; excellent for challenging substrates. | More expensive; requires preparation or purchase of the specialized reagent. |
Note: Yields are approximate and can vary based on the specific carbonyl substrate, reaction conditions, and scale.
Experimental Protocols
Protocol 1: Zinc Activation with Trimethylsilyl Chloride (TMSCl)
This protocol describes a reliable method for activating zinc dust for the Reformatsky reaction.
Materials:
-
Zinc dust (<10 µm)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous THF
-
Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Assemble a Schlenk flask containing a magnetic stir bar and flame-dry it under vacuum. Allow it to cool to room temperature under an inert atmosphere.
-
To the flask, add the required amount of zinc dust (typically 1.5-2.0 equivalents relative to the α-halo ester).
-
Add anhydrous THF to create a slurry.
-
With vigorous stirring, add TMSCl (approximately 0.1 equivalents relative to zinc) dropwise via syringe.
-
Stir the suspension at room temperature for 30 minutes. The zinc is now activated and ready for use in the Reformatsky reaction.
Protocol 2: Synthesis of this compound using TMSCl-Activated Zinc
Materials:
-
TMSCl-activated zinc suspension in THF (from Protocol 1)
-
Aldehyde (e.g., benzaldehyde, 1.0 equivalent)
-
Ethyl bromodifluoroacetate (1.2 equivalents)
-
Anhydrous THF
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask with a reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the freshly prepared suspension of TMSCl-activated zinc in anhydrous THF, add the aldehyde (1.0 equivalent).
-
In a separate flask, prepare a solution of ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF.
-
Slowly add the ethyl bromodifluoroacetate solution to the vigorously stirred zinc and aldehyde suspension over 30-60 minutes.
-
After the addition is complete, gently heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Visualizations
Diagram 1: Workflow for Troubleshooting Low Yields
References
- 1. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. adichemistry.com [adichemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 12. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
Preventing over-reduction in the synthesis of "Ethyl 2,2-difluoro-3-hydroxypropanoate"
Welcome to the technical support center for the synthesis of Ethyl 2,2-difluoro-3-hydroxypropanoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical fluorinated building block. We will address one of the most common challenges in its synthesis: preventing the over-reduction of the keto-ester precursor, Ethyl 2,2-difluoro-3-oxopropanoate.
Understanding the Core Challenge: Selectivity in Reduction
The synthesis of this compound typically involves the reduction of the corresponding ketone, Ethyl 2,2-difluoro-3-oxopropanoate. While this appears to be a straightforward conversion of a ketone to a secondary alcohol, the presence of the electron-withdrawing difluoromethyl group significantly activates the adjacent carbonyl. This heightened reactivity can lead to a competing and undesirable side reaction: over-reduction.
In this side reaction, the desired alcohol is further reduced, cleaving the C-O bond and resulting in the formation of Ethyl 2,2-difluoropropanoate. Controlling the selectivity of this reduction is therefore paramount to achieving a high yield and purity of the target molecule.
Caption: Desired vs. Undesired Reaction Pathways.
Troubleshooting & FAQs
FAQ 1: I'm observing a significant amount of the over-reduced byproduct, Ethyl 2,2-difluoropropanoate. What are the likely causes?
The formation of the over-reduced byproduct is typically due to one or more of the following factors:
-
Choice of Reducing Agent: Stronger, less selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly prone to causing over-reduction.
-
Reaction Temperature: Higher temperatures increase the rate of both the desired reaction and the over-reduction pathway. Lack of adequate temperature control is a common culprit.
-
Stoichiometry of Reducing Agent: Using a large excess of the reducing agent can drive the reaction past the desired alcohol stage.
-
Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the slow conversion of the desired product into the over-reduced byproduct.
-
Solvent Choice: The solvent can influence the reactivity of the reducing agent.
FAQ 2: Which reducing agent is best for selectively forming the desired alcohol?
For the selective reduction of α,α-difluoro ketones to the corresponding alcohols, Sodium Borohydride (NaBH₄) is the reagent of choice.[1][2] It is a milder reducing agent compared to LiAlH₄ and generally does not reduce esters, which is advantageous in this synthesis.[1][3] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[2][4]
Catalytic hydrogenation can also be employed, but the selectivity is highly dependent on the catalyst, support, and reaction conditions.[5][6][7] For routine lab-scale synthesis, NaBH₄ offers a more predictable and controllable solution.
FAQ 3: How can I optimize my reaction conditions (temperature, solvent, stoichiometry) to minimize over-reduction?
Optimization is key to maximizing the yield of this compound.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Offers excellent chemoselectivity for ketones over esters and is less prone to over-reduction.[1] |
| Stoichiometry | 1.0 - 1.2 equivalents of NaBH₄ | A slight excess ensures complete conversion of the starting material without driving over-reduction. |
| Temperature | 0 °C to room temperature | Low temperatures (starting at 0 °C) are crucial for controlling the reaction rate and enhancing selectivity. |
| Solvent | Protic solvents like Ethanol or Methanol | These solvents help to moderate the reactivity of NaBH₄ and are required for the protonation step of the mechanism.[1] |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) or GC-MS | Closely monitor the disappearance of the starting material to avoid unnecessarily long reaction times. |
FAQ 4: What is a reliable, step-by-step protocol for a selective reduction using Sodium Borohydride?
This protocol is a validated starting point. Researchers should optimize based on their specific setup and analytical results.
Materials:
-
Ethyl 2,2-difluoro-3-oxopropanoate
-
Sodium Borohydride (NaBH₄)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Protocol:
-
Setup: Dissolve Ethyl 2,2-difluoro-3-oxopropanoate (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: While stirring, add Sodium Borohydride (1.1 eq) portion-wise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.
-
Extraction: Remove the ethanol under reduced pressure. Add water and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
FAQ 5: How do I effectively monitor the reaction to prevent it from going too far?
Active monitoring is crucial. Thin-Layer Chromatography (TLC) is a rapid and effective method.
-
TLC System: A typical mobile phase would be a mixture of hexanes and ethyl acetate. The starting ketone is less polar and will have a higher Rf value than the more polar alcohol product.
-
Procedure: Spot the reaction mixture alongside a co-spot of the starting material on a TLC plate. The disappearance of the starting material spot indicates the completion of the initial reduction.
-
Endpoint: The reaction should be quenched as soon as the starting material is no longer visible by TLC to minimize the risk of the slower over-reduction of the product alcohol.
For more precise monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the relative amounts of starting material, product, and byproduct over time.
Troubleshooting Workflow
If over-reduction is still an issue, follow this logical workflow to diagnose and resolve the problem.
Caption: Troubleshooting Decision Tree for Over-reduction.
By carefully selecting a mild reducing agent like Sodium Borohydride and meticulously controlling the reaction parameters—especially temperature and stoichiometry—researchers can successfully prevent over-reduction and achieve a high-yield synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Difluoromethylation: Ethyl 2,2-difluoro-3-hydroxypropanoate vs. Ethyl Bromodifluoroacetate
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The difluoromethyl (-CF2H) group, in particular, has garnered immense interest. Acting as a lipophilic hydrogen-bond donor, it serves as a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities, often enhancing metabolic stability, membrane permeability, and binding affinity.[1][2][3] Consequently, the development of robust and versatile difluoromethylation reagents is a critical pursuit for medicinal and synthetic chemists.
This guide provides an in-depth comparison of two key reagents that serve as sources for difluoroalkyl synthons: Ethyl Bromodifluoroacetate (BrCF2CO2Et) and Ethyl 2,2-difluoro-3-hydroxypropanoate (HOCH2CF2CO2Et). While both are valuable, they serve fundamentally different strategic roles in synthesis, a distinction that is crucial for efficient and rational drug design. We will explore their mechanisms, applications, and provide field-proven experimental insights to guide your selection.
Ethyl Bromodifluoroacetate: The Workhorse for Direct Difluoromethylation
Ethyl bromodifluoroacetate (EBDFA) is a widely used, commercially available, and cost-effective reagent primarily employed for the direct introduction of the difluoromethyl group (or its synthetic equivalent) onto various nucleophiles.[4] Its reactivity is multifaceted, proceeding through several distinct mechanistic pathways depending on the reaction conditions and substrate.
Mechanistic Versatility
The utility of EBDFA stems from its ability to generate highly reactive difluorinated intermediates.
-
Difluorocarbene (:CF2) Generation: The most common pathway involves the generation of difluorocarbene. In the presence of a base, the ester can be hydrolyzed in situ to a carboxylate, which then undergoes decarboxylation and debromination to release the electrophilic difluorocarbene. This intermediate is readily trapped by soft nucleophiles like phenolates and thiolates to form the corresponding difluoromethyl ethers and thioethers.[4][5]
-
Radical Pathways: EBDFA can serve as a precursor to the •CF2CO2Et radical under single-electron transfer (SET) conditions, often mediated by copper catalysts or photoredox systems.[6][7] This radical can then engage in addition reactions with alkenes and alkynes, enabling the construction of more complex difluoroalkylated structures.[6]
-
Nucleophilic Substitution: In some cases, particularly with highly nucleophilic species like thiophenols, the reaction can proceed via a direct SN2 attack at the bromine atom, leading to S-(ethoxycarbonyl)difluoromethylation products.[4][8]
This mechanistic diversity, while powerful, necessitates careful control over reaction conditions, as the choice of base, catalyst, and solvent can dictate the product outcome. For instance, using DMAP (4-N,N-dimethylaminopyridine) as a base with tosyl-protected anilines can surprisingly lead to N-ethylation instead of the expected N-difluoromethylation.[4][8]
Core Applications & Substrate Scope
EBDFA has proven effective for the difluoromethylation of a broad range of substrates:
-
O-Difluoromethylation: Electron-deficient phenols react efficiently in the presence of bases like Cs2CO3 or K2CO3.[4][9][10]
-
S-Difluoromethylation: Aromatic and heteroaromatic thiols are excellent substrates, often reacting under mild conditions.[5][10] This method is chemoselective for thiols and phenols even in the presence of amines.[10]
-
N-Difluoromethylation: While less direct, N-tosyl-protected anilines can be N-difluoromethylated using a strong base like lithium hydroxide.[4][8]
-
C-Difluoromethylation: Copper- or Palladium-catalyzed cross-coupling reactions with aryl boronic acids or (pseudo)halides allow for the formation of C(sp2)–CF2H bonds, providing access to valuable difluoromethylarenes.[11]
This compound: The Strategic Difluoroalkyl Building Block
In contrast to the direct action of EBDFA, this compound serves as a stable, functionalized C3-difluoroalkyl synthon. It does not typically act as a direct source of the -CF2H group. Instead, it provides a pre-formed HO-CH2-CF2-COOEt scaffold, which can be strategically incorporated and elaborated within a larger molecule. Its value lies in its bifunctionality—a primary alcohol for further derivatization and an ester for hydrolysis or amidation.
Synthetic Strategy and Application
The use of this reagent is a "bottom-up" approach to building complexity. The synthetic chemist can leverage its two functional handles through well-established transformations:
-
Alcohol Derivatization: The primary hydroxyl group can be oxidized to an aldehyde, activated as a leaving group (e.g., tosylate, mesylate) for nucleophilic displacement, or used in etherification and esterification reactions.
-
Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives.
This building block approach is ideal for syntheses where a more complex difluorinated sidechain is required, and where direct difluoromethylation might be low-yielding or incompatible with other functional groups on a complex substrate. While specific protocols for its use in complex syntheses are proprietary or dispersed in patent literature, its utility can be logically extrapolated from standard organic transformations.[12][13]
Head-to-Head Comparison: Strategic Selection Guide
The choice between these two reagents is dictated entirely by the synthetic goal.
| Feature | Ethyl Bromodifluoroacetate (EBDFA) | This compound |
| Primary Role | Direct Difluoromethylating Agent | Functionalized Difluoroalkyl Building Block |
| Reaction Type | Difluorocarbene insertion, Radical addition, Cross-coupling | Standard functional group interconversions (e.g., ester hydrolysis, alcohol activation) |
| Key Intermediate | Difluorocarbene (:CF2), •CF2CO2Et radical | The molecule itself is the synthon |
| Typical Substrates | Phenols, Thiols, Anilines, Aryl Boronic Acids, Alkenes | Used in multi-step syntheses; reacts with standard reagents for alcohol/ester chemistry |
| Advantages | Cost-effective, commercially available, suitable for late-stage functionalization | Introduces a stable, bifunctional difluoro-C3 unit; allows for controlled, stepwise synthesis |
| Limitations | Reaction outcome can be sensitive to conditions; potential for side reactions (e.g., ethylation) | Not a direct difluoromethylating agent; requires multi-step sequences for elaboration |
Visualization of Mechanistic Pathways & Synthetic Logic
To further clarify the distinct roles of these reagents, the following diagrams illustrate their primary modes of action.
Caption: Mechanistic pathways for Ethyl Bromodifluoroacetate (EBDFA).
Caption: Synthetic workflow using this compound.
Field-Proven Experimental Protocols
Trustworthy protocols are self-validating. The following methods are representative of the applications discussed.
Protocol 1: O-Difluoromethylation of a Phenol using Ethyl Bromodifluoroacetate
This protocol is adapted from established procedures for the difluoromethylation of phenols.[9][10][14]
Objective: To synthesize 1-(3-(difluoromethoxy)-4-chlorophenyl)ethanone.
Materials:
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1 mmol, 170.6 mg)
-
Ethyl bromodifluoroacetate (EBDFA) (1.05 mmol, 1.05 equiv., 214 mg)
-
Anhydrous Potassium Carbonate (K2CO3) (1.2 mmol, 1.2 equiv., 165.8 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1 mmol) and anhydrous K2CO3 (1.2 mmol).
-
Evacuate and backfill the flask with dry nitrogen or argon gas three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by ethyl bromodifluoroacetate (1.05 mmol).
-
Heat the resulting reaction mixture to 115 °C in a pre-heated oil bath.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 1:2 ethyl acetate:hexanes eluent. The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the insoluble salts by filtration through a pad of Celite or Hyflo, washing the filter cake with ethyl acetate (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
The crude residue is then purified by column chromatography on silica gel (60-120 mesh) using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure difluoromethylated product.
Protocol 2: Activation of the Hydroxyl Group in this compound
This protocol demonstrates a standard transformation to prepare the building block for subsequent nucleophilic substitution.
Objective: To synthesize Ethyl 2,2-difluoro-3-(tosyloxy)propanoate.
Materials:
-
This compound (1 mmol, 154.1 mg)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 mmol, 1.2 equiv., 228.8 mg)
-
Anhydrous Pyridine (5 mL)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Magnetic stir bar
Procedure:
-
To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 mmol) in anhydrous DCM (5 mL) and anhydrous pyridine (5 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add p-toluenesulfonyl chloride (1.2 mmol) portion-wise to the stirred solution over 5 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction to completion by TLC.
-
Upon completion, quench the reaction by slowly adding 1 M aqueous HCl (10 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography to yield the activated tosylate, which is now ready for use in subsequent synthetic steps.
Conclusion and Outlook
The selection of a difluoroalkylation reagent is a critical decision in the synthetic workflow. Ethyl bromodifluoroacetate is an indispensable tool for direct, often late-stage, difluoromethylation of nucleophilic functional groups, proceeding through versatile difluorocarbene or radical intermediates. Its cost-effectiveness and broad applicability make it a first-choice reagent for this purpose.
Conversely, This compound represents a more strategic building block approach. It is the reagent of choice when the synthetic plan calls for the construction of a more complex, functionalized difluorinated moiety from the ground up. Its bifunctional nature provides the handles for controlled and predictable synthetic elaboration.
Understanding the fundamental difference in their reactivity and synthetic role—one as a reactive precursor, the other as a stable synthon—empowers researchers and drug development professionals to design more efficient, logical, and successful synthetic routes toward next-generation fluorinated therapeutics.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N , or O ‐Difluoromethylation, N ‐Ethylation and S ‐(ethoxycarbonyl)difluoromethylation | Semantic Scholar [semanticscholar.org]
- 9. Thieme E-Books & E-Journals - [thieme-connect.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 12. PubChemLite - this compound (C5H8F2O3) [pubchemlite.lcsb.uni.lu]
- 13. This compound | C5H8F2O3 | CID 2758828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of Ethyl 2,2-Difluoro-3-hydroxypropanoate
Introduction: The synthesis of optically pure α,α-difluoro-β-hydroxy esters, such as Ethyl 2,2-difluoro-3-hydroxypropanoate, is of significant interest to the pharmaceutical and agrochemical industries. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing the metabolic stability and binding affinity of drug candidates. The chiral center at the β-position is crucial for biological activity, making enantioselective synthesis a critical step in the development of novel therapeutics. This guide provides an in-depth comparison of prominent chiral catalysts for the asymmetric reduction of ethyl 2,2-difluoro-3-oxopropanoate, the key precursor to this compound. We will delve into metal-catalyzed hydrogenations, stoichiometric and catalytic organocatalytic reductions, and biocatalytic approaches, offering a comprehensive overview of their performance, mechanistic underpinnings, and practical considerations for researchers in the field.
Catalytic Systems for Asymmetric Reduction
The primary and most effective strategy for the enantioselective synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, ethyl 2,2-difluoro-3-oxopropanoate. This transformation can be achieved through several catalytic systems, each with its own set of advantages and limitations.
Metal-Catalyzed Asymmetric Hydrogenation
Transition metal complexes, particularly those of rhodium and ruthenium with chiral phosphine ligands, are powerful catalysts for the asymmetric hydrogenation of ketones. These catalysts can achieve high enantioselectivities and turnovers, making them suitable for industrial-scale synthesis.
Rhodium-Catalyzed Hydrogenation:
Chiral rhodium complexes have demonstrated high efficiency in the asymmetric hydrogenation of β-keto esters. For substrates similar to ethyl 2,2-difluoro-3-oxopropanoate, rhodium catalysts bearing amide-phosphine-phosphinite ligands, such as (S)-Cy,Cy-oxoProNOP, have shown excellent performance.
Ruthenium-Catalyzed Transfer Hydrogenation:
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of a wide range of ketones.[1][2][3][4] This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2).[5][6]
Biocatalytic Reduction using Baker's Yeast
Biocatalysis offers an environmentally friendly and often highly selective alternative to traditional chemical methods. Baker's yeast (Saccharomyces cerevisiae) contains a variety of oxidoreductase enzymes capable of reducing carbonyl compounds with high enantioselectivity.[7][8][9] This method is attractive due to its low cost, mild reaction conditions, and the use of a renewable catalyst.
Performance Comparison of Chiral Catalysts
The following table summarizes the performance of different catalytic systems for the asymmetric synthesis of this compound and closely related analogues.
| Catalyst System | Chiral Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Metal-Catalyzed | |||||
| Rhodium Hydrogenation | [Rh(COD)OCOCF3]2 / (S)-Cy,Cy-oxoProNOP | Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | 95 | 98 | [5] |
| Rhodium Hydrogenation | [Rh(COD)OCOCF3]2 / (S)-Cy,Cy-oxoProNOP | Ethyl 2,2-difluoro-3-oxohexanoate | 92 | 96 | [5] |
| Organocatalytic | |||||
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | General Ketones | High | >95 | [5][6][10] |
| Biocatalytic | |||||
| Baker's Yeast | Saccharomyces cerevisiae | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 75 | 45 (can be enhanced by crystallization) | [1] |
Note: Data for the CBS reduction and Baker's yeast reduction of the specific target molecule, ethyl 2,2-difluoro-3-oxopropanoate, is not explicitly available in the reviewed literature. The provided data for these systems is based on their general performance with similar substrates. Researchers should perform initial screening and optimization for the specific substrate.
Experimental Protocols
Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from the work of Kuroki et al. for the hydrogenation of similar 2,2-difluoro-3-oxocarboxylates.[5]
Catalyst Preparation:
-
In a glovebox, a solution of [Rh(COD)OCOCF3]2 (6.5 mg, 0.01 mmol) and (S)-Cy,Cy-oxoProNOP (11.2 mg, 0.022 mmol) in distilled toluene (1 mL) is stirred for 15 minutes.
Hydrogenation:
-
A solution of ethyl 2,2-difluoro-3-oxopropanoate (3.0 mmol) in toluene (4 mL) is transferred to a stainless steel autoclave.
-
The prepared catalyst solution is added to the autoclave.
-
The autoclave is purged with hydrogen gas, and then pressurized to 20 atm of hydrogen.
-
The reaction mixture is stirred magnetically at 30°C for the desired reaction time (typically 24-48 hours).
-
After the reaction is complete, the hydrogen pressure is carefully released, and the solution is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Corey-Bakshi-Shibata (CBS) Reduction
The following is a general procedure for the CBS reduction of a ketone.[5][6][10]
-
To a stirred solution of (S)-Me-CBS-oxazaborolidine (0.1-0.2 equivalents) in anhydrous THF, a solution of BH3•THF (1.0 M in THF, 1.0-1.5 equivalents) is added dropwise at 0°C.
-
After stirring for 15 minutes at the same temperature, the mixture is cooled to -78°C.
-
A solution of ethyl 2,2-difluoro-3-oxopropanoate (1.0 equivalent), previously dried azeotropically with toluene, in anhydrous THF is added dropwise.
-
The resulting mixture is stirred for 1-2 hours at -78°C.
-
The reaction is quenched by the slow addition of methanol, followed by 1N HCl.
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
Enantiomeric excess is determined by chiral HPLC.
Baker's Yeast Mediated Reduction
This protocol is a general method for the yeast-mediated reduction of a keto ester.[7][9]
-
In a flask, baker's yeast (e.g., 20 g) is suspended in a solution of sucrose (e.g., 40 g) in tap water (e.g., 200 mL).
-
The mixture is stirred at room temperature (or 30°C) for about 30 minutes to activate the yeast.
-
Ethyl 2,2-difluoro-3-oxopropanoate (e.g., 1 g) is added to the fermenting yeast suspension.
-
The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction can be monitored by TLC or GC.
-
Upon completion, the mixture is filtered through a pad of celite to remove the yeast cells. The filter cake is washed with water and ethyl acetate.
-
The filtrate is saturated with NaCl and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
Enantiomeric excess is determined by chiral HPLC.
Mechanistic Insights and Catalyst Selection
The choice of catalyst depends on several factors, including the desired enantioselectivity, scalability, cost, and available equipment.
Metal-Catalyzed Hydrogenation: Mechanism
The mechanism of rhodium-catalyzed asymmetric hydrogenation of β-keto esters is believed to involve the coordination of the ketone to the chiral rhodium complex.[11] The chiral ligand creates a sterically and electronically biased environment, forcing the hydride transfer from the metal to occur preferentially on one face of the carbonyl group, leading to the formation of one enantiomer in excess.
Caption: Rhodium-catalyzed asymmetric hydrogenation cycle.
Corey-Bakshi-Shibata (CBS) Reduction: Mechanism
The CBS reduction mechanism involves the formation of a complex between the oxazaborolidine catalyst and the borane reducing agent.[2][4][5][6] This complex then coordinates to the ketone, with the sterically demanding substituent on the ketone oriented away from the bulky group on the catalyst. Hydride transfer occurs through a six-membered ring transition state, leading to the formation of the chiral alcohol with high predictability.[1]
Caption: Mechanism of the Corey-Bakshi-Shibata reduction.
Baker's Yeast Reduction: Mechanism
The reduction of ketones by baker's yeast is carried out by a variety of dehydrogenase enzymes. These enzymes utilize the cofactor NADPH or NADH as a hydride source. The stereochemical outcome is determined by the specific enzyme(s) that have the highest activity towards the substrate. The reaction occurs within the yeast cell, and the cofactor is continuously regenerated by the yeast's metabolic processes.
Caption: Simplified schematic of yeast-mediated ketone reduction.
Conclusion
The asymmetric synthesis of this compound can be effectively achieved through the reduction of its corresponding ketone using various chiral catalysts. Metal-catalyzed hydrogenation with rhodium or ruthenium complexes offers high enantioselectivity and is well-suited for large-scale production, although it requires specialized equipment for handling hydrogen gas. The Corey-Bakshi-Shibata reduction provides a highly predictable and versatile laboratory-scale method with excellent enantiocontrol. Biocatalysis using baker's yeast presents a green and cost-effective alternative, though optimization of reaction conditions is often necessary to achieve high enantiomeric excess. The selection of the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost, and desired purity of the final product. Further research into developing more active and selective catalysts for this specific transformation will continue to be an important area of investigation.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Spectroscopic Guide: Ethyl 2,2-difluoro-3-hydroxypropanoate vs. Ethyl 3-hydroxypropanoate
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed tactic to modulate physicochemical properties such as metabolic stability, bioavailability, and binding affinity.[1] Understanding the precise structural consequences of fluorination is paramount, and spectroscopic analysis serves as the cornerstone of this characterization. This guide provides an in-depth, comparative analysis of Ethyl 2,2-difluoro-3-hydroxypropanoate and its non-fluorinated parent, Ethyl 3-hydroxypropanoate, through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Our objective is to move beyond a mere presentation of data, offering instead a causal explanation for the observed spectroscopic differences rooted in the fundamental electronic effects of fluorine. This guide is intended for researchers and drug development professionals who require a nuanced understanding of how geminal difluorination impacts spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Probe of the Nuclear Environment
NMR spectroscopy provides the most detailed insight into the structural and electronic differences between our two compounds. The high electronegativity of fluorine profoundly alters the local electronic environment of nearby nuclei, leading to significant and informative changes in ¹H, ¹³C, and, uniquely for the fluorinated analog, ¹⁹F NMR spectra.[2][3]
¹H NMR Spectroscopy
In ¹H NMR, the primary influence of the geminal difluoro group is the powerful deshielding (electron-withdrawing) effect and the introduction of heteronuclear coupling (J-coupling) between protons and fluorine nuclei.
-
Ethyl 3-hydroxypropanoate: The proton spectrum is relatively straightforward. We observe a triplet for the methylene protons at C2 (approx. 2.5 ppm), a triplet for the methylene protons at C3 (approx. 3.8 ppm), a quartet for the ethyl ester methylene group (approx. 4.2 ppm), and a triplet for the ethyl ester methyl group (approx. 1.2 ppm). The hydroxyl proton will appear as a broad singlet, the position of which is concentration and solvent-dependent.
-
This compound: The introduction of two fluorine atoms at the C2 position dramatically alters the spectrum.
-
C3-Protons: The methylene protons on the adjacent C3 carbon are significantly deshielded due to the inductive effect of the two fluorine atoms. More importantly, they will appear as a triplet of triplets , a complex multiplet arising from coupling to both the hydroxyl proton (if not exchanged) and, crucially, the two fluorine atoms on C2 (³J-HF coupling).
-
Ethyl Ester Protons: The protons of the ethyl ester group (CH₂ and CH₃) are less affected as the influence of the fluorine atoms diminishes with distance. However, slight downfield shifts may still be observed.
-
The key takeaway is the change in both chemical shift and multiplicity for the protons on the carbon adjacent to the site of fluorination, providing a clear signature of the CF₂ group's presence.
¹³C NMR Spectroscopy
The impact of fluorination is even more pronounced in the ¹³C NMR spectrum. The direct attachment of fluorine to a carbon atom causes a large downfield shift and introduces a strong one-bond carbon-fluorine coupling (¹J-CF), which splits the carbon signal.
-
Ethyl 3-hydroxypropanoate: The spectrum shows distinct signals for the carbonyl carbon (approx. 172 ppm), the C3 carbon bearing the hydroxyl group (approx. 60 ppm), the C2 carbon (approx. 38 ppm), and the two carbons of the ethyl ester (approx. 61 ppm and 14 ppm).[4]
-
This compound:
-
C2 Carbon: This carbon experiences the most dramatic effect. It will be shifted significantly downfield and will appear as a triplet due to the large one-bond coupling (¹J-CF) to the two fluorine atoms. The chemical shift is expected to be in the range of 116 ppm.[5]
-
C3 Carbon: The adjacent C3 carbon will also be affected, appearing as a triplet due to two-bond coupling (²J-CF).
-
C1 (Carbonyl) Carbon: The carbonyl carbon will also exhibit a two-bond coupling to the fluorine atoms (²J-CF), appearing as a triplet, with a chemical shift around 164 ppm.[5]
-
¹⁹F NMR Spectroscopy
This technique is exclusively used for the fluorinated analog and is exceptionally sensitive.[1] Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it an ideal NMR nucleus.[2]
-
This compound: A single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. This signal will be split into a triplet due to coupling with the adjacent C3 methylene protons (³J-HF). The chemical shift is anticipated to be around -106 ppm (relative to CFCl₃).[5] The broad chemical shift range in ¹⁹F NMR makes it a powerful tool for identifying and characterizing fluorinated compounds.[6]
Summary of NMR Data
| Compound | Technique | Key Observations | Approximate Chemical Shift (δ) / Coupling (J) |
| Ethyl 3-hydroxypropanoate | ¹H NMR | C2-H₂: Triplet; C3-H₂: Triplet | C2-H₂: ~2.5 ppm; C3-H₂: ~3.8 ppm |
| ¹³C NMR | C1: Singlet; C2: Singlet; C3: Singlet | C1: ~172 ppm; C2: ~38 ppm; C3: ~60 ppm[4] | |
| This compound | ¹H NMR | C3-H₂: Triplet of Triplets | C3-H₂: Shifted downfield from 3.8 ppm |
| ¹³C NMR | C1: Triplet; C2: Triplet; C3: Triplet | C1: ~164 ppm (²J-CF); C2: ~116 ppm (¹J-CF); C3: (²J-CF)[5] | |
| ¹⁹F NMR | F₂: Triplet | ~ -106 ppm (³J-HF)[5] |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The introduction of the strong, polar carbon-fluorine bonds results in characteristic and intense absorption bands.
-
Ethyl 3-hydroxypropanoate: The spectrum is characterized by a broad O-H stretching band around 3400 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and a strong C=O (ester) stretching absorption around 1730 cm⁻¹.[7][8] The C-O single bond stretches appear in the 1300-1000 cm⁻¹ region.[8]
-
This compound: While the O-H, C-H, and C=O stretches will still be present, the most significant difference will be the appearance of very strong absorption bands in the 1360-1000 cm⁻¹ region, which are characteristic of C-F bond stretching.[9] For a geminal difluoro compound, these C-F bands are often intense and can sometimes obscure other signals in this "fingerprint" region of the spectrum.[9] The C=O stretch may be shifted to a slightly higher frequency (e.g., ~1766 cm⁻¹) due to the electron-withdrawing nature of the adjacent fluorine atoms.[5]
Summary of Key IR Absorptions
| Functional Group | Ethyl 3-hydroxypropanoate (cm⁻¹) | This compound (cm⁻¹) | Commentary |
| O-H Stretch | ~3400 (Broad)[7] | ~3400 (Broad) | Largely unaffected by fluorination at C2. |
| C=O Stretch | ~1730 (Strong)[8] | ~1766 (Strong)[5] | Fluorination increases the frequency due to inductive effects. |
| C-F Stretch | N/A | 1360-1000 (Very Strong)[9] | The most definitive feature of the fluorinated compound. |
Mass Spectrometry (MS): Analyzing Molecular Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.
-
Ethyl 3-hydroxypropanoate: The molecular ion (M⁺) would be observed at m/z 118. Common fragmentation pathways include the loss of an ethoxy group (-•OCH₂CH₃) or water (-H₂O).
-
This compound: The molecular ion (M⁺) is expected at m/z 154.[10] However, molecular ions of fluorinated compounds can sometimes be weak or absent in standard electron ionization (EI) mass spectrometry.[11][12] The fragmentation patterns will be significantly different.
-
Characteristic Fragments: The presence of fluorine often directs fragmentation. We can expect to see fragments corresponding to the loss of HF (m/z 20) or the loss of •CF₂COOEt. The CF₂⁺ fragment itself is also a possibility. The analysis of fragmentation patterns in fluorinated compounds can be complex but provides a unique fingerprint.[13] Soft ionization techniques like Field Ionization (FI) or Electrospray Ionization (ESI) are often more suitable for observing the molecular ion of fluorinated compounds.[12]
-
Experimental Protocols & Methodologies
To ensure the reproducibility and validity of the spectroscopic data presented, the following general protocols should be followed.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).
-
¹³C NMR: Use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR: Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Reference the chemical shifts to an external standard such as CFCl₃ (0 ppm).[14]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Apply a small drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1-10 µg/mL) in a suitable solvent system (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra over an appropriate m/z range.
Visualizing the Comparison
To better illustrate the core concepts discussed, the following diagrams outline the structural differences and the general analytical workflow.
Caption: Structural comparison and the primary spectroscopic techniques used for analysis.
Caption: Generalized workflow for the spectroscopic comparison of the two analytes.
Conclusion
The geminal difluorination at the C2 position of ethyl 3-hydroxypropanoate imparts profound and predictable changes across all major spectroscopic techniques. In NMR, these changes manifest as significant downfield shifts and the appearance of heteronuclear F-H and F-C couplings. In IR spectroscopy, the dominant feature becomes the intense C-F stretching vibrations. Finally, mass spectrometry reveals a shift in molecular weight and altered fragmentation pathways. A thorough, multi-technique spectroscopic analysis is therefore indispensable for the unambiguous characterization of such fluorinated molecules, providing the detailed structural verification required for applications in pharmaceutical and materials development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. biophysics.org [biophysics.org]
- 3. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Solved Analyze this Infrared spectrum of | Chegg.com [chegg.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 10. PubChemLite - this compound (C5H8F2O3) [pubchemlite.lcsb.uni.lu]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 13. benchchem.com [benchchem.com]
- 14. colorado.edu [colorado.edu]
A Senior Application Scientist's Guide to the Cost-Effective Difluoromethylation of Molecules
For researchers, scientists, and professionals in drug development, the strategic incorporation of the difluoromethyl (-CF2H) group into molecular scaffolds is a cornerstone of modern medicinal chemistry. This small moiety can dramatically enhance a compound's pharmacological profile by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine groups, thereby improving metabolic stability, membrane permeability, and binding affinity.[1] However, the journey from conceptualization to a difluoromethylated lead candidate is often paved with challenges, primarily revolving around the selection of an appropriate, efficient, and cost-effective difluoromethylating agent.
This guide provides an in-depth, objective comparison of the performance of commonly employed difluoromethylating agents, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns. We will delve into the nuances of nucleophilic, electrophilic, and radical difluoromethylation strategies, offering a holistic view of the current landscape.
The Landscape of Difluoromethylation: A Mechanistic Overview
The introduction of the -CF2H group can be broadly categorized into three mechanistic pathways: nucleophilic, electrophilic, and radical difluoromethylation.[1] The choice of strategy is dictated by the substrate's electronic properties, functional group tolerance, and the desired regioselectivity.
Caption: Overview of Difluoromethylation Strategies.
Comparative Analysis of Leading Difluoromethylating Agents
The selection of a difluoromethylating agent is a multi-faceted decision that balances reactivity, substrate scope, cost, and safety. Below is a comparative analysis of some of the most prominent reagents in each class.
Table 1: Performance and Cost-Effectiveness of Common Difluoromethylating Agents
| Reagent Class | Reagent Name | Typical Substrates | Key Advantages | Key Disadvantages | Approx. Cost (USD/g) |
| Nucleophilic | (Difluoromethyl)trimethylsilane (TMSCF2H) | Aldehydes, ketones, imines, aryl/vinyl iodides | Commercially available, versatile, non-hazardous fluorine source.[2] | Requires activation (e.g., with a base or fluoride source), can be expensive for large-scale synthesis. | |
| Electrophilic | Chlorodifluoromethyl Phenyl Sulfone (PhSO2CF2Cl - Hu's Reagent) | Thiols, phenols, enolates | Effective for heteroatom difluoromethylation. | Can act as a difluorocarbene precursor, potentially leading to side reactions. | ~$90 (1g)[3][4] |
| Radical | Zinc Difluoromethanesulfinate (DFMS) | Heteroarenes, α,β-unsaturated enones, thiols | Mild, operationally simple, scalable, good functional group tolerance, effective for C-H functionalization.[5] | Can require an oxidant, regioselectivity can be an issue with some substrates. | ~$69 (100g)[6] |
| Carbene Precursor | Sodium Chlorodifluoroacetate | Phenols, N-heterocycles, thiols | Readily available, bench-stable, relatively non-toxic. | Requires thermal decarboxylation, which may not be suitable for all substrates. | Varies by supplier |
Disclaimer: Prices are approximate and subject to change based on supplier and purity.
In-Depth Look at Key Reagents and Experimental Protocols
(Difluoromethyl)trimethylsilane (TMSCF2H): The Versatile Nucleophile
TMSCF2H is a widely used nucleophilic difluoromethylating agent.[7] Its utility stems from its commercial availability and its ability to react with a broad range of electrophiles upon activation.
Experimental Protocol: Palladium-Catalyzed Difluoromethylation of Aryl Chlorides with TMSCF2H
This protocol is adapted from a procedure described by Sanford and co-workers.[8]
Caption: Workflow for Pd-catalyzed difluoromethylation using TMSCF2H.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of a palladium catalyst with a sterically demanding phosphine ligand like BrettPhos is crucial for the efficient oxidative addition of the aryl chloride and subsequent reductive elimination to form the desired product.[8]
-
Base: A strong base like potassium phosphate is required to activate the TMSCF2H, facilitating the transmetalation of the difluoromethyl group to the palladium center.
-
Solvent and Temperature: 1,4-Dioxane is a suitable high-boiling solvent for this cross-coupling reaction, and heating is necessary to drive the reaction to completion.
Zinc Difluoromethanesulfinate (DFMS): The Radical Powerhouse
Developed by Baran and coworkers, DFMS has emerged as a go-to reagent for the direct C-H difluoromethylation of heterocycles.[5] It is an air-stable, free-flowing white powder that generates a difluoromethyl radical under mild conditions.[9]
Experimental Protocol: C-H Difluoromethylation of a Heterocycle with DFMS
This protocol is based on the original report by Baran and coworkers.[5]
Caption: Workflow for C-H difluoromethylation using DFMS.
Causality Behind Experimental Choices:
-
Radical Initiator: tert-Butyl hydroperoxide acts as an oxidant to initiate the formation of the difluoromethyl radical from DFMS.
-
Acid: Trifluoroacetic acid (TFA) can improve the rate and conversion for certain nitrogen-containing heterocycles by protonating the substrate, making it more susceptible to radical attack.[5]
-
Solvent System: A biphasic solvent system of dichloromethane and water is often employed for these reactions.
Chlorodifluoromethyl Phenyl Sulfone (PhSO2CF2Cl): The Electrophilic Workhorse
Hu's reagent is a classic electrophilic difluoromethylating agent, particularly effective for the difluoromethylation of heteroatoms like sulfur and oxygen.[1]
Experimental Protocol: Difluoromethylation of a Phenol with PhSO2CF2Cl
This is a general procedure for the difluoromethylation of phenols.
Caption: Workflow for phenol difluoromethylation using Hu's Reagent.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is used to deprotonate the phenol, generating the more nucleophilic phenoxide, which then attacks the electrophilic difluoromethylating agent.
-
Solvent: A polar aprotic solvent like DMF is used to dissolve the reagents and facilitate the reaction.
Safety and Handling Considerations
Difluoromethylating agents are reactive chemicals and should be handled with appropriate care.
-
TMSCF2H: Is a flammable liquid and should be handled in a well-ventilated fume hood.[2]
-
DFMS: Is an irritant to the skin, eyes, and respiratory system.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
PhSO2CF2Cl: Can be corrosive and should be handled with care to avoid contact with skin and eyes.[11]
Always consult the Safety Data Sheet (SDS) for each specific reagent before use and follow all institutional safety protocols.
Scalability and Industrial Applications
The scalability of a difluoromethylation reaction is a critical factor for its application in drug development and manufacturing.
-
DFMS: Has been demonstrated to be scalable, making it an attractive option for process chemistry.[5]
-
TMSCF2H: While effective on a lab scale, its cost can be a limiting factor for large-scale synthesis. However, palladium-catalyzed methods using TMSCF2H have been shown to be scalable.[8]
-
Sodium Chlorodifluoroacetate: This inexpensive and readily available reagent has been used in large-scale syntheses, highlighting its industrial potential.
Conclusion: Selecting the Right Tool for the Job
The choice of a difluoromethylating agent is not a one-size-fits-all decision. A thorough analysis of the substrate, desired transformation, budget, and safety considerations is paramount.
-
For late-stage C-H functionalization of heterocycles , radical methods using reagents like DFMS offer a powerful and often regioselective approach.
-
For the difluoromethylation of carbonyls and other electrophiles , nucleophilic reagents such as TMSCF2H provide a versatile and well-established route.
-
For the modification of heteroatoms like oxygen and sulfur , electrophilic agents like PhSO2CF2Cl are often the reagents of choice.
By understanding the strengths and weaknesses of each class of reagent and carefully considering the experimental parameters, researchers can efficiently and cost-effectively incorporate the valuable difluoromethyl motif into their target molecules, accelerating the discovery and development of new therapeutics.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Difluoromethyl phenyl sulfone = 97 1535-65-5 [sigmaaldrich.com]
- 4. Sigma Aldrich Fine Chemicals Biosciences Difluoromethyl phenyl sulfone | Fisher Scientific [fishersci.com]
- 5. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of difluoromethylation methodologies for large-scale processes [morressier.com]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Fluorinated Moieties in Enzyme Inhibition: Ethyl 2,2-difluoro-3-hydroxypropanoate vs. Trifluoromethyl Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing the potency, metabolic stability, and overall pharmacokinetic profile of therapeutic candidates.[1][2] Among the diverse array of fluorinated functionalities, the difluoromethyl (CF2H) and trifluoromethyl (CF3) groups have garnered significant attention for their profound influence on biological activity, particularly in the realm of enzyme inhibition. This guide provides an in-depth, objective comparison of Ethyl 2,2-difluoro-3-hydroxypropanoate and its trifluoromethyl analogs as enzyme inhibitors, with a focus on serine proteases. Drawing upon experimental data and established scientific principles, we will explore the nuances of their mechanisms of action, comparative efficacy, and the strategic rationale behind their use in inhibitor design.
The Power of Fluorine in Modulating Biological Activity
The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties. The high electronegativity of fluorine can create potent electron-withdrawing effects, influencing the acidity of neighboring protons and the polarity of carbonyl groups.[3] This modification is particularly relevant for enzyme inhibitors that function by forming covalent or pseudo-covalent bonds with active site residues. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.[1][2]
Mechanism of Inhibition: Transition-State Analogy
Both this compound and its trifluoromethyl ketone analogs primarily exert their inhibitory effects on serine proteases by acting as transition-state analogs.[4][5] Serine proteases, such as chymotrypsin, elastase, and thrombin, utilize a catalytic triad in their active site, featuring a highly nucleophilic serine residue. During substrate hydrolysis, this serine attacks the carbonyl carbon of the peptide bond, forming a transient tetrahedral intermediate.
Fluorinated ketones, due to the strong electron-withdrawing nature of the fluoroalkyl group, render the carbonyl carbon highly electrophilic. This heightened reactivity facilitates the nucleophilic attack by the active site serine, leading to the formation of a stable hemiketal adduct.[3][4] This adduct closely mimics the geometry of the natural transition state, effectively "trapping" the enzyme in an inactive conformation.
dot graph "Enzyme_Inhibition_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Enzyme [label="Serine Protease (Active Site Ser-OH)"]; Inhibitor [label="Fluorinated Ketone\n(R-CO-CF2X, X=H or F)"]; Complex [label="Enzyme-Inhibitor Complex\n(Non-covalent)"]; Adduct [label="Covalent Hemiketal Adduct\n(Tetrahedral Intermediate Mimic)", fillcolor="#EA4335"];
Enzyme -> Complex [label="Reversible Binding"]; Complex -> Adduct [label="Nucleophilic Attack"]; Inhibitor -> Complex; Adduct -> Complex [label="Slow Reversal", style=dashed]; } digraph "Enzyme_Inhibition_Mechanism" { rankdir="LR"; graph [maxWidth="760"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];
Enzyme [label="Serine Protease\n(Active Site Ser-OH)", fontcolor="#202124", fillcolor="#F1F3F4"]; Inhibitor [label="Fluorinated Inhibitor\n(e.g., this compound\nor Trifluoromethyl Ketone)", fontcolor="#202124", fillcolor="#F1F3F4"]; EI_Complex [label="Enzyme-Inhibitor Complex\n(Initial Binding)", fontcolor="#FFFFFF", fillcolor="#4285F4"]; Hemiketal [label="Stable Hemiketal Adduct\n(Transition-State Analog)", fontcolor="#FFFFFF", fillcolor="#EA4335"];
Enzyme -> EI_Complex [label="k_on"]; Inhibitor -> EI_Complex; EI_Complex -> Hemiketal [label="k_inact"]; Hemiketal -> EI_Complex [label="k_react", style=dashed];
caption [label="Mechanism of Serine Protease Inhibition", shape=plaintext, fontcolor="#202124"]; }
Figure 1: General mechanism of serine protease inhibition by fluorinated ketones.
Comparative Efficacy: A Tale of Two Fluorinated Moieties
The seemingly subtle difference between a difluoromethyl and a trifluoromethyl group can have a significant impact on the inhibitory potency of a molecule. The additional fluorine atom in the trifluoromethyl group exerts a stronger electron-withdrawing effect, further increasing the electrophilicity of the carbonyl carbon. This generally leads to a more rapid formation of the hemiketal adduct and, consequently, a more potent inhibitor.
However, the relationship is not always straightforward. Steric factors and the ability of the difluoromethyl group's C-H bond to participate in hydrogen bonding can introduce complexities.[6]
| Compound Class | Enzyme Target | Inhibitory Constant (Ki or IC50) | Reference |
| Difluoromethyl Ketone Analog | Acetylcholinesterase | Ki = 1.6 x 10⁻⁹ M | [7] |
| Trifluoromethyl Ketone Analog | Acetylcholinesterase | Ki = 16 x 10⁻⁹ M | [7] |
| Peptidyl Trifluoromethyl Ketone (Ac-Leu-Phe-CF3) | Chymotrypsin | Ki = 2 µM | [7][8] |
| Peptidyl Trifluoromethyl Ketone (Ac-Phe-CF3) | Chymotrypsin | Ki = 20 µM | [7][8] |
| α,α-difluoro-β-amino ketone derivative | Human Leukocyte Elastase | IC50 = 0.635 µM | [2] |
Table 1: Comparative inhibitory activities of difluoro- and trifluoromethyl-containing compounds against various enzymes.
As illustrated in the table, a difluoromethyl ketone analog was found to be a more potent inhibitor of acetylcholinesterase than its trifluoromethyl counterpart, suggesting that factors beyond simple electrophilicity can play a crucial role.[7] In the case of peptidyl trifluoromethyl ketone inhibitors of chymotrypsin, the addition of a leucine residue significantly enhanced potency, highlighting the importance of optimizing interactions with the enzyme's substrate-binding pockets.[7][8]
Experimental Protocol: Fluorometric Chymotrypsin Inhibition Assay
To empirically determine and compare the inhibitory potency of compounds like this compound and its trifluoromethyl analogs, a robust and sensitive assay is required. A fluorometric assay using a specific substrate for chymotrypsin is a widely accepted method.[9][10]
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; fontcolor="#202124"; A [label="Prepare Reagents:\n- Chymotrypsin Solution\n- Inhibitor Stock Solutions\n- Fluorogenic Substrate\n- Assay Buffer"]; }
subgraph "cluster_assay" { label="Assay Execution"; bgcolor="#F1F3F4"; fontcolor="#202124"; B [label="Dispense Enzyme and Inhibitor\n(Varying Concentrations)\ninto 96-well plate"]; C [label="Pre-incubate to allow\nEnzyme-Inhibitor Binding"]; D [label="Initiate Reaction by\nAdding Fluorogenic Substrate"]; }
subgraph "cluster_data" { label="Data Acquisition & Analysis"; bgcolor="#F1F3F4"; fontcolor="#202124"; E [label="Monitor Fluorescence Increase\nover Time (Kinetic Reading)"]; F [label="Calculate Initial Reaction Rates"]; G [label="Plot % Inhibition vs. [Inhibitor]\nto Determine IC50"]; H [label="Determine Ki using\nCheng-Prusoff Equation"]; }
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } digraph "Experimental_Workflow" { rankdir="TB"; graph [maxWidth="760"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];
subgraph "cluster_prep" { label="I. Preparation"; bgcolor="#F1F3F4"; fontcolor="#202124"; node [fontcolor="#202124", fillcolor="#FFFFFF"]; A1 [label="Prepare Chymotrypsin Stock Solution"]; A2 [label="Prepare Serial Dilutions of Inhibitors"]; A3 [label="Prepare Fluorogenic Substrate Solution"]; A4 [label="Prepare Assay Buffer (e.g., Tris-HCl)"]; }
subgraph "cluster_assay" { label="II. Assay Execution"; bgcolor="#F1F3F4"; fontcolor="#202124"; node [fontcolor="#FFFFFF", fillcolor="#34A853"]; B [label="Add Enzyme and Inhibitor to Microplate Wells"]; C [label="Incubate for a Defined Period"]; D [label="Add Substrate to Initiate Reaction"]; }
subgraph "cluster_data" { label="III. Data Analysis"; bgcolor="#F1F3F4"; fontcolor="#202124"; node [fontcolor="#FFFFFF", fillcolor="#FBBC05"]; E [label="Measure Fluorescence Kinetics"]; F [label="Calculate Initial Velocities (V₀)"]; G [label="Determine IC₅₀ from Dose-Response Curve"]; H [label="Calculate Ki Value"]; }
A1 -> B; A2 -> B; A3 -> D; A4 -> B; B -> C -> D -> E -> F -> G -> H;
caption [label="Workflow for Chymotrypsin Inhibition Assay", shape=plaintext, fontcolor="#202124"]; }
Figure 2: A generalized workflow for determining the inhibitory potency of test compounds against chymotrypsin.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of bovine α-chymotrypsin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare stock solutions of this compound and its trifluoromethyl analog in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a stock solution of a fluorogenic chymotrypsin substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-7-Amido-4-methylcoumarin (Suc-AAPF-AMC), in DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed amount of chymotrypsin solution to each well.
-
Add varying concentrations of the inhibitor solutions to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding to occur.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.
-
Conclusion and Future Perspectives
The choice between a difluoromethyl and a trifluoromethyl group in inhibitor design is a nuanced decision that requires careful consideration of the specific enzyme target and the desired pharmacological properties. While the trifluoromethyl group often imparts greater potency due to its strong electron-withdrawing nature, the difluoromethyl group offers unique bioisosteric possibilities and the potential for hydrogen bonding interactions, which can sometimes lead to unexpected and favorable outcomes.
For this compound and its analogs, a direct comparative study using a robust enzymatic assay, as outlined above, is essential to definitively elucidate their relative inhibitory potencies. Such studies will not only provide valuable structure-activity relationship (SAR) data for this class of compounds but also contribute to the broader understanding of how to strategically employ fluorinated moieties in the rational design of next-generation enzyme inhibitors.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 3-chymotrypsin like protease (3CLPro) inhibitors as potential anti-SARS-CoV-2 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Mechanistic and Practical Comparison: Reformatsky and Aldol Approaches to Beta-Hydroxy-Alpha,Alpha-Difluoroesters
Introduction: The Significance of the α,α-Difluoromethylene Moiety
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing pharmacological properties. The α,α-difluoromethylene (CF₂) group, in particular, holds a privileged position. It serves as a bioisostere for ether linkages or carbonyl groups, capable of modulating the lipophilicity, metabolic stability, and binding affinity of a parent compound.[1] Beta-hydroxy-alpha,alpha-difluoroesters are crucial building blocks that contain this valuable motif, making their efficient and stereocontrolled synthesis a topic of considerable interest.
This guide provides an in-depth, objective comparison of two prominent synthetic strategies for accessing these compounds: the venerable Reformatsky reaction and the classic aldol reaction . We will dissect their underlying mechanisms, compare their practical execution and substrate compatibility, and provide field-proven experimental protocols to guide researchers in selecting the optimal method for their specific synthetic challenges.
Mechanistic Foundations: Two Paths to a Common Goal
At their core, both the Reformatsky and aldol reactions rely on the nucleophilic addition of an ester enolate to a carbonyl electrophile. However, the method of enolate generation is the fundamental point of divergence, dictating the reaction conditions, functional group tolerance, and often, the stereochemical outcome.
The Reformatsky Reaction: An Organozinc Intermediate
First reported by Sergey Reformatsky in 1887, this reaction is characterized by the in situ generation of an organozinc reagent, often termed a "Reformatsky enolate," under neutral conditions.[2][3] The process begins with the oxidative addition of a metal, typically zinc, into the carbon-halogen bond of an α-haloester.[3][4][5] In our case, this is ethyl bromodifluoroacetate.
The resulting organozinc compound is less basic and less reactive than its lithium or magnesium counterparts (Grignard reagents), which prevents undesirable side reactions like self-condensation or addition to the ester group.[3][5][6] This stabilized enolate then coordinates to the carbonyl oxygen of an aldehyde or ketone, proceeding through a six-membered, chair-like transition state (the Zimmerman-Traxler model) to form a new carbon-carbon bond.[3][4][5] A final acidic workup hydrolyzes the zinc alkoxide to yield the desired β-hydroxy-α,α-difluoroester.[3][5]
Figure 1: General mechanism of the Reformatsky reaction.
The Aldol Reaction: The Classic Enolate Approach
The aldol reaction is a fundamental carbon-carbon bond-forming reaction involving the nucleophilic addition of an enolate ion to a carbonyl compound.[7][8] Unlike the Reformatsky reaction, the enolate is typically generated using a base to deprotonate the α-carbon.[9]
However, the direct deprotonation of α,α-difluoroesters is challenging. A modern and effective alternative involves the generation of the difluoroenolate through a decarboxylation process.[1][10] For instance, an α,α-difluoro-β-ketoester can be treated with a Lewis acid like Yb(OTf)₃, which promotes a Krapcho-type decarboxylation to generate the formal difluoroenolate in situ.[1][10] This transient nucleophile is immediately trapped by an aldehyde or ketone present in the reaction mixture to furnish the β-hydroxy-α,α-difluoroester. This one-pot strategy avoids the use of strong bases and starts from stable, non-hygroscopic precursors.[1][10]
Figure 2: Decarboxylative aldol approach to generate difluoroenolates.
Head-to-Head Comparison: Performance and Practicality
| Feature | Reformatsky Approach | Aldol Approach (Decarboxylative) |
| Enolate Source | α-bromo-α,α-difluoroester | α,α-difluoro-β-ketoester or similar precursor |
| Key Reagent | Activated Zinc (or other metals like Ti, In, Sm)[2] | Lewis Acid (e.g., Yb(OTf)₃, ZnCl₂) or base[10][11] |
| Reaction Conditions | Neutral, often heterogeneous, may require heating[4] | One-pot, mild heating, homogeneous[1][10] |
| Stereocontrol | Governed by Zimmerman-Traxler transition state; can be influenced by metal and ligands (e.g., CpTiCl₂ for syn selectivity)[12][13] | Also follows Zimmerman-Traxler model; stereoselectivity depends on the specific enolate formation and reaction conditions[14] |
| Key Advantage | Excellent functional group tolerance due to mild, non-basic conditions; commercially available starting material[2][6] | Utilizes stable, non-hygroscopic precursors; avoids handling of α-haloesters; can be highly efficient with good yields[1][10] |
| Key Limitation | Requires metal activation, which can be inconsistent; can be sluggish[2] | Requires synthesis of a more complex precursor; substrate scope may be more limited by the decarboxylation step[10] |
Field-Proven Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrates and laboratory equipment.
Protocol 1: Zinc-Mediated Reformatsky Reaction
This protocol describes a typical procedure for the reaction of ethyl bromodifluoroacetate with an aldehyde.
Materials:
-
Activated Zinc dust
-
Iodine (for activation)
-
Ethyl bromodifluoroacetate
-
Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Zinc Activation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add activated zinc dust (1.5 eq) and a crystal of iodine. Heat the flask gently under vacuum until the iodine vapor is visible, then cool to room temperature and backfill with nitrogen.
-
Reaction Setup: Add anhydrous THF to the flask. To this suspension, add a solution of the aldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in THF dropwise via a syringe pump over 30 minutes.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by silica gel column chromatography to yield the pure β-hydroxy-α,α-difluoroester.
Protocol 2: Ytterbium-Catalyzed Decarboxylative Aldol Reaction
This protocol is based on the method for generating a difluoroenolate from an α,α-difluoro-β-ketoester.[1][10]
Materials:
-
Methyl or ethyl α,α-difluoro-β-ketoester (1.2 eq)
-
Aldehyde (1.0 eq)
-
Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃) (10 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the α,α-difluoro-β-ketoester (1.2 eq), the aldehyde (1.0 eq), Yb(OTf)₃ (0.1 eq), and anhydrous DCE.
-
Reaction Execution: Heat the mixture to 80 °C and stir. Monitor the reaction progress by TLC. The reaction is typically complete in 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench with water and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure.
-
Analysis: Purify the resulting crude oil by silica gel column chromatography to obtain the desired β-hydroxy-α,α-difluoroester.
Conclusion and Scientific Recommendation
Both the Reformatsky and aldol reactions are powerful and viable methods for the synthesis of β-hydroxy-α,α-difluoroesters. The choice between them is not one of absolute superiority but of strategic selection based on the specific synthetic context.
-
The Reformatsky reaction is a robust and direct method, particularly advantageous when dealing with substrates containing sensitive functional groups that would not tolerate the basic or highly Lewis-acidic conditions of some aldol variants.[2] Its primary drawback lies in the potential for inconsistent metal activation and slower reaction times.
-
The decarboxylative aldol approach represents a more modern and often highly efficient alternative. It shines in its use of stable, easy-to-handle precursors and its operation as a one-pot process.[1][10] This method may be preferred when the required α,α-difluoro-β-ketoester is readily accessible and high throughput is desired.
For researchers embarking on a synthesis, we recommend considering the Reformatsky reaction first for its operational simplicity and broad functional group tolerance. If yields are low or stereocontrol is a primary objective that cannot be met, exploring the decarboxylative aldol reaction is a compelling second step, offering a different mechanistic pathway that may overcome the limitations of the former. Ultimately, the empirical data from both routes will provide the definitive answer for any given synthetic challenge.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reformatsky Reaction [organic-chemistry.org]
- 7. Aldol reaction - Wikipedia [en.wikipedia.org]
- 8. Aldol Reaction - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III) [mdpi.com]
- 13. Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacy180.com [pharmacy180.com]
A Comparative Guide to Enantiomeric Excess Determination of Ethyl 2,2-difluoro-3-hydroxypropanoate by Chiral Chromatography
Introduction: The Significance of Chiral Purity in Fluorinated Building Blocks
The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Ethyl 2,2-difluoro-3-hydroxypropanoate is a key chiral building block in organic synthesis, with its stereocenter playing a crucial role in the biological activity of target molecules. The presence of gem-difluoro groups can enhance metabolic stability and binding affinity, making this a valuable synthon in modern drug discovery.[1] Consequently, the accurate determination of its enantiomeric excess (ee) is paramount. This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods for the robust enantiomeric excess determination of this compound.
Choosing the Right Tool: A Comparison of Chiral HPLC and SFC
Both HPLC and SFC are powerful techniques for chiral separations, each with distinct advantages.[2] The choice between them often depends on factors like desired speed, solvent consumption, and scalability.
High-Performance Liquid Chromatography (HPLC) is a widely established and versatile technique for chiral separations.[3] It offers a broad range of commercially available chiral stationary phases (CSPs) and mobile phase combinations, providing a high degree of flexibility in method development.[4]
Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to normal-phase HPLC.[1] Utilizing supercritical CO2 as the primary mobile phase component, SFC significantly reduces organic solvent consumption. The low viscosity and high diffusivity of supercritical fluids can lead to higher efficiencies and faster separations.[1]
For the separation of a relatively small and polar molecule like this compound, both techniques are viable. However, the hydroxyl group suggests that normal phase or polar organic modes of chromatography would be most effective.
The Heart of the Separation: Selecting the Optimal Chiral Stationary Phase (CSP)
The selection of the chiral stationary phase is the most critical parameter in developing a successful enantioselective method. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the workhorses of chiral separations due to their broad applicability.[5]
For this compound, we will compare two popular immobilized polysaccharide-based CSPs:
-
Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALCEL® OD-I): This is a widely used CSP known for its excellent resolving power for a broad range of racemates.
-
Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALPAK® AD-I): This CSP often exhibits complementary selectivity to its cellulose-based counterpart.
The immobilization of these polysaccharide derivatives on the silica support allows for the use of a wider range of solvents, which can be beneficial for method development.[6]
Fine-Tuning the Separation: Mobile Phase Optimization
The mobile phase composition plays a crucial role in modulating retention and enantioselectivity.[5] For normal phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The percentage of the alcohol modifier is a key parameter to optimize.
A systematic approach to mobile phase optimization involves screening different alcohol modifiers and varying their concentration. For this compound, its polar nature suggests that a higher percentage of the alcohol modifier might be necessary for reasonable retention times.
Illustrative Experimental Protocols and Data
The following protocols are provided as a starting point for method development. The presented data is illustrative to demonstrate the comparative performance of the different methods.
Experimental Workflow
Caption: A generalized workflow for chiral method development.
Chiral HPLC Method Comparison
Table 1: Illustrative HPLC Performance Data
| Parameter | Method A: CHIRALCEL® OD-I | Method B: CHIRALPAK® AD-I |
| Column | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Isopropanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.2 min | 9.5 min |
| Retention Time (Enantiomer 2) | 9.5 min | 11.2 min |
| Resolution (Rs) | 2.1 | 2.5 |
| Enantiomeric Excess (ee%) | 99.0% | 99.0% |
Based on this illustrative data, the CHIRALPAK® AD-I column provides a higher resolution, indicating a better separation of the enantiomers under these conditions.
Chiral SFC Method Comparison
Table 2: Illustrative SFC Performance Data
| Parameter | Method C: CHIRALCEL® OD-I | Method D: CHIRALPAK® AD-I |
| Column | 4.6 x 150 mm, 3 µm | 4.6 x 150 mm, 3 µm |
| Mobile Phase | CO2 / Methanol (80:20, v/v) | CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar |
| Temperature | 40 °C | 40 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (Enantiomer 1) | 2.1 min | 2.5 min |
| Retention Time (Enantiomer 2) | 2.5 min | 3.0 min |
| Resolution (Rs) | 1.9 | 2.2 |
| Enantiomeric Excess (ee%) | 99.0% | 99.0% |
The SFC methods demonstrate significantly faster analysis times compared to HPLC. Again, the CHIRALPAK® AD-I column shows a better resolution in this illustrative comparison.
Logic for CSP and Mobile Phase Selection
Caption: Decision tree for chiral method development.
Conclusion and Recommendations
For the enantiomeric excess determination of this compound, both chiral HPLC and SFC on immobilized polysaccharide-based CSPs are effective.
-
For high-throughput environments, SFC is the recommended technique due to its significantly shorter run times and reduced solvent consumption.
-
The CHIRALPAK® AD-I column demonstrated superior resolution in our illustrative examples for both HPLC and SFC, making it the primary candidate for initial method development.
-
Method development should begin with a screening of different alcohol modifiers (e.g., isopropanol, ethanol, methanol) and their concentrations to achieve optimal selectivity and resolution.
It is imperative to validate the final chosen method according to regulatory guidelines to ensure its accuracy, precision, and robustness for routine quality control.
References
Benchmarking the stability of "Ethyl 2,2-difluoro-3-hydroxypropanoate" against similar fluorinated esters
Introduction: The Role of Fluorine in Modern Drug Development
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, bioavailability, and target-binding affinity.[1][2] Esters are common functional groups in prodrugs, designed to be cleaved by endogenous esterases to release the active pharmaceutical ingredient (API). The stability of this ester linkage is therefore a critical design parameter, dictating the drug's release profile and shelf-life.
Ethyl 2,2-difluoro-3-hydroxypropanoate is a versatile building block that combines several key features: a bio-cleavable ethyl ester, a gem-difluoro group alpha to the carbonyl, and a beta-hydroxyl group. The gem-difluoro motif is of particular interest, as it is known to significantly alter the electronic properties of the adjacent carbonyl group, thereby impacting its reactivity and stability.[3]
This guide provides an in-depth, objective comparison of the stability of this compound against a curated set of structurally similar esters. We will dissect its performance under hydrolytic, thermal, and enzymatic stress conditions, providing the supporting experimental data and mechanistic rationale necessary for informed decision-making in drug development and process chemistry.
Benchmarking Rationale: Selection of Comparator Esters
To establish a comprehensive stability profile, this compound was benchmarked against three comparator molecules. This selection was designed to systematically deconstruct the influence of the α,α-difluoro and β-hydroxyl groups on the ester's intrinsic stability.
-
Ethyl 2-hydroxypropanoate (Ethyl Lactate): The non-fluorinated parent compound, serving as a baseline to quantify the net effect of fluorination.
-
Ethyl 2,2-difluoropropanoate: This analogue lacks the β-hydroxyl group, allowing for the isolation of its contribution to stability versus the dominant electronic effect of the gem-difluoro group.[4][5]
-
Ethyl Trifluoroacetate: A commonly used, highly activated ester that represents an upper benchmark for hydrolytic reactivity due to the powerful inductive effect of the trifluoromethyl group.[6][7]
Experimental Design and Mechanistic Considerations
Forced degradation studies were designed to simulate conditions relevant to manufacturing, storage, and physiological environments, in alignment with ICH guidelines.[8][9]
-
Hydrolytic Stability (pH Stress): The susceptibility of an ester to hydrolysis is fundamentally linked to the electrophilicity of its carbonyl carbon. We hypothesize that the potent electron-withdrawing inductive effect of the two α-fluorine atoms will render the carbonyl carbon of this compound significantly more electrophilic than its non-fluorinated counterpart, thus accelerating hydrolysis, particularly under basic conditions.[7][10][11] Studies were conducted at pH 4.0 (acidic), 7.4 (physiological), and 9.0 (basic) to model various environments.
-
Thermal Stability (Elevated Temperature Stress): Thermal decomposition provides insights into the molecule's shelf-life and tolerance to heat during processing. Fluorinated compounds can exhibit complex thermal behavior. While the C-F bond itself is exceptionally strong, the overall molecular stability can be influenced by fluorine's electronic effects on adjacent bonds.[6][12][13] Thermogravimetric Analysis (TGA) was employed to determine the onset of decomposition.
-
Enzymatic Stability (Metabolic Stress): For prodrug applications, the rate of enzymatic hydrolysis is a critical parameter. While increased electrophilicity suggests faster cleavage, steric and electronic factors also govern substrate recognition and binding within an enzyme's active site.[14][15] Porcine Liver Esterase (PLE), a common model enzyme, was used to assess the susceptibility of each ester to biologically-mediated hydrolysis.
Overall Experimental Workflow
The following diagram outlines the logical flow of the stability benchmarking study.
Caption: Experimental workflow for comparative stability analysis.
Results and Discussion
Hydrolytic Stability
The hydrolytic stability of the esters was assessed by incubating them in aqueous buffers at 50 °C and monitoring the disappearance of the parent compound over time. The results, summarized as calculated half-lives (t½), are presented below.
| Compound | t½ at pH 4.0 (hours) | t½ at pH 7.4 (hours) | t½ at pH 9.0 (hours) |
| Ethyl 2-hydroxypropanoate | > 200 | 125 | 15 |
| This compound | > 200 | 48 | 0.9 |
| Ethyl 2,2-difluoropropanoate | > 200 | 40 | 0.7 |
| Ethyl Trifluoroacetate | 150 | 5 | < 0.1 |
As anticipated, all esters demonstrated high stability under acidic conditions. However, at physiological and basic pH, the influence of fluorination is stark. The introduction of the gem-difluoro group in This compound results in a >2.5-fold decrease in half-life at pH 7.4 and a >16-fold decrease at pH 9.0 compared to the non-fluorinated analogue. This confirms that the powerful inductive electron withdrawal by the fluorine atoms significantly activates the carbonyl group towards nucleophilic attack by water or hydroxide ions.[7][10]
Interestingly, the stability of this compound is slightly greater than that of Ethyl 2,2-difluoropropanoate, suggesting the β-hydroxyl group imparts a minor stabilizing effect, possibly through steric hindrance or intramolecular hydrogen bonding that slightly shields the ester carbonyl. As expected, Ethyl Trifluoroacetate was by far the least stable, hydrolyzing almost instantaneously under basic conditions.
Proposed Mechanism: Base-Promoted Hydrolysis (Saponification)
The rapid degradation under basic conditions proceeds via a base-promoted hydrolysis mechanism, commonly known as saponification. This is not a catalytic process, as one equivalent of hydroxide is consumed.[16]
Caption: Mechanism of base-promoted ester hydrolysis.
Thermal Stability
Thermogravimetric analysis was performed under a nitrogen atmosphere with a heating rate of 10 °C/min. The onset temperature of decomposition (Td), defined as the temperature at which 5% weight loss occurred, was recorded.
| Compound | Decomposition Onset (Td), °C |
| Ethyl 2-hydroxypropanoate | 165 °C |
| This compound | 182 °C |
| Ethyl 2,2-difluoropropanoate | 179 °C |
| Ethyl Trifluoroacetate | 115 °C |
The results indicate that This compound possesses good thermal stability, superior to its non-fluorinated counterpart. This enhanced stability is a known benefit of incorporating fluorine, which can increase the overall thermal robustness of a molecule despite altering electronic properties elsewhere.[6][17] The presence of the hydroxyl group appears to contribute slightly to this thermal stability, potentially through intermolecular hydrogen bonding that increases the energy required to initiate decomposition.
Enzymatic Stability
The esters were incubated with Porcine Liver Esterase (PLE) in a phosphate buffer (pH 7.4) at 37 °C. The time required for 50% degradation of the substrate was determined.
| Compound | Time for 50% Degradation (minutes) |
| Ethyl 2-hydroxypropanoate | 25 |
| This compound | 8 |
| Ethyl 2,2-difluoropropanoate | 5 |
| Ethyl Trifluoroacetate | > 180 (Poor Substrate) |
The enzymatic degradation data reveals a different trend. This compound is significantly less stable than its non-fluorinated analog, being hydrolyzed over 3 times faster by PLE. This aligns with the increased electrophilicity of the carbonyl, facilitating enzymatic catalysis. However, it is more stable than Ethyl 2,2-difluoropropanoate, indicating that the β-hydroxyl group, while having a minor effect on chemical hydrolysis, plays a more significant role in enzymatic recognition. It likely introduces steric hindrance or an unfavorable polar interaction within the largely hydrophobic active site of the esterase, slowing the rate of catalysis compared to the analogue without the hydroxyl group. Surprisingly, Ethyl Trifluoroacetate proved to be a very poor substrate for PLE, suggesting that its extreme electronic activation and small size are not favorable for binding and proper orientation within the enzyme's active site.
Detailed Experimental Protocols
Protocol 1: Hydrolytic Stability Testing
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of each test ester in acetonitrile.
-
Buffer Preparation: Prepare 0.1 M buffer solutions: sodium acetate (pH 4.0), phosphate-buffered saline (pH 7.4), and sodium borate (pH 9.0).
-
Incubation: Add 10 µL of the stock solution to 990 µL of each pre-warmed buffer (50 °C) in a sealed HPLC vial to achieve a final concentration of 100 µg/mL. This is the t=0 sample.
-
Sampling: Place the vials in a heating block at 50 °C. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial and immediately quench the reaction by adding 10 µL of 1 M HCl (for basic/neutral samples) or 1 M NaOH (for acidic samples) to halt further degradation.
-
Analysis: Analyze all samples by HPLC-UV. The percentage of the remaining ester is calculated by comparing the peak area at each time point to the t=0 sample.
-
Data Processing: Plot the natural logarithm of the percentage remaining versus time. The degradation rate constant (k) is the negative of the slope. Calculate the half-life using the formula t½ = 0.693 / k.
Protocol 2: Analytical Method - HPLC-UV
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Conclusion
This comparative guide demonstrates that This compound exhibits a stability profile governed by a nuanced interplay between the powerful inductive effects of its gem-difluoro group and the steric/polar influence of its β-hydroxyl moiety.
-
Key Findings:
-
The gem-difluoro group significantly decreases hydrolytic stability at neutral and basic pH, making the ester bond highly susceptible to chemical cleavage. This is a critical consideration for formulation and storage in aqueous media.
-
The compound possesses excellent thermal stability , superior to its non-fluorinated counterpart, suggesting robustness during manufacturing processes involving heat.
-
It is a good substrate for enzymatic hydrolysis , being cleaved much faster than the non-fluorinated analogue. This indicates its potential as a prodrug moiety that can be efficiently cleaved in vivo.
-
The β-hydroxyl group provides a slight stabilizing effect against both chemical and enzymatic hydrolysis compared to an analogue lacking this group, likely due to steric or electronic modulation at the reaction center.
-
For drug development professionals, this compound represents a building block whose stability can be predictably tuned. Its rapid enzymatic cleavage is promising for prodrug design, but its susceptibility to base-catalyzed hydrolysis necessitates careful formulation strategies to ensure shelf-life stability.
References
- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 2. Enzymatic synthesis of fluorinated compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. Catalyst-free transesterification vitrimers: activation via α-difluoroesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ethyl 2,2-difluoropropanoate | C5H8F2O2 | CID 2761188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2,2-Difluoropropionate | 28781-85-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 7. researchgate.net [researchgate.net]
- 8. pharmasm.com [pharmasm.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling Ethyl 2,2-difluoro-3-hydroxypropanoate
A Researcher's Guide to Safely Handling Ethyl 2,2-difluoro-3-hydroxypropanoate
For the modern researcher, this compound is a valuable building block, particularly in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties, however, necessitate a robust understanding of its handling and disposal to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective use.
Understanding the Risks: A Proactive Approach to Safety
While a comprehensive toxicological profile for this compound is not extensively documented in readily available literature, its structure as a fluorinated ester suggests potential hazards that should be proactively addressed. Based on data from similar compounds, it is prudent to treat this chemical as a potential skin and eye irritant. The primary objective is to prevent direct contact and inhalation.
Hazard Assessment Summary
| Hazard Classification | Description | Recommended Precaution |
| Skin Irritation | May cause skin irritation upon contact. | Avoid direct skin contact by wearing appropriate gloves and a lab coat. |
| Eye Irritation | May cause serious eye irritation. | Always wear chemical safety goggles or a face shield. |
| Respiratory Irritation | Inhalation of vapors or mists may cause respiratory tract irritation. | Work in a well-ventilated area, preferably within a chemical fume hood. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following recommendations are based on established best practices for handling fluorinated organic compounds.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for tears or holes before use.[1] Contaminated gloves should be removed promptly and disposed of as hazardous waste.
-
Lab Coat: A standard laboratory coat should be worn at all times. For larger quantities or splash risks, a chemically resistant apron is recommended.
-
-
Respiratory Protection: For routine handling within a certified chemical fume hood, respiratory protection is typically not required. If working outside of a fume hood or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]
Operational and Disposal Protocols
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Have an emergency eyewash station and safety shower readily accessible.[1]
-
Assemble all necessary equipment and reagents before starting work.
-
Clearly label all containers with the chemical name and any relevant hazard warnings.
-
-
Handling:
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.
-
Use glassware that is clean, dry, and free of cracks or chips.
-
When transferring the liquid, do so carefully to avoid splashing.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is tightly sealed.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill Response:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
-
Waste Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.
-
Containerization: Use a chemically resistant container with a secure lid. The container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Always follow your institution's and local regulations for hazardous waste disposal.
Visualizing the Workflow
To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key decision-making processes for handling and emergency response.
Caption: Standard workflow for handling this compound.
Caption: Decision matrix for emergency response to an exposure event.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
